molecular formula C6H14ClNO2 B3028530 (S)-3-(Methoxymethyl)morpholine hydrochloride CAS No. 218595-25-6

(S)-3-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B3028530
CAS No.: 218595-25-6
M. Wt: 167.63
InChI Key: ROHMLTGBCWLCIW-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Methoxymethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-(methoxymethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMLTGBCWLCIW-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693464
Record name (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218595-25-6
Record name (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-(Methoxymethyl)morpholine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-(Methoxymethyl)morpholine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Introduction

This compound is a chiral heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique structural features—a stereochemically defined morpholine ring functionalized with a methoxymethyl group—offer medicinal chemists a versatile scaffold to optimize drug candidates. The morpholine moiety is a "privileged" structure in drug discovery, known for its ability to improve key pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2][3] The hydrochloride salt form of this compound enhances its stability and simplifies handling in synthetic laboratory settings.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis considerations, analytical characterization, and critical applications of this compound, offering field-proven insights into its strategic use in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a starting material are foundational to its effective application in research and development.

Compound Identification

A summary of the key identifiers for this compound is presented below.

IdentifierValue
CAS Number 218594-76-4[1]
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.635 g/mol [1]
IUPAC Name (3S)-3-(methoxymethyl)morpholine hydrochloride
SMILES COC[C@H]1COCCN1.Cl[4]
InChI 1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKey ROHMLTGBCWLCIW-LMOVPXPDSA-N
MDL Number MFCD09608107[1][4]
Physical and Computational Properties

The physical state and computational descriptors provide insight into the compound's behavior in various experimental conditions.

PropertyValueSource
Physical Form Solid
Boiling Point 180 °C at 760 mmHg[1]
Storage 2-8°C, sealed, dry, inert gas[1][4][5]
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 30.49 Ų[5]
logP (calculated) -0.3788[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 2[5]

Note: Properties like TPSA and logP are for the free base form, (3S)-3-(Methoxymethyl)morpholine.

Synthesis and Manufacturing Insights

While proprietary manufacturing processes are common, a plausible synthetic route for chiral morpholine derivatives can be conceptualized from established organic chemistry principles. The synthesis of related morpholine analogs often involves the cyclization of amino alcohol precursors. For (S)-3-(Methoxymethyl)morpholine, a synthetic strategy would likely start from a chiral amino alcohol, ensuring the desired (S)-stereochemistry at the C3 position.

A generalized, multi-step synthesis could involve the reaction of a protected (S)-1-amino-3-methoxypropan-2-ol with a two-carbon electrophile, followed by deprotection and cyclization.

Conceptual_Synthetic_Pathway A Chiral Precursor ((S)-1-amino-3-methoxypropan-2-ol) B N-Protection A->B Protecting Group (e.g., Boc) C Protected Amino Alcohol B->C D Reaction with 2-Carbon Electrophile (e.g., 2-chloroethanol) C->D E Linear Intermediate D->E F Deprotection & Intramolecular Cyclization (SN2) E->F G (S)-3-(Methoxymethyl)morpholine (Free Base) F->G H Acidification (HCl) G->H I (S)-3-(Methoxymethyl)morpholine Hydrochloride (Final Product) H->I

Caption: Conceptual synthetic pathway for this compound.

Role in Medicinal Chemistry and Drug Development

The morpholine ring is a cornerstone in modern drug design, prized for its advantageous physicochemical properties. Its incorporation into a molecule can significantly enhance its drug-like characteristics.[2][3]

Causality Behind Morpholine's Efficacy:

  • Enhanced Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, while the protonated nitrogen in the hydrochloride salt improves aqueous solubility. This is critical for drug formulation and bioavailability.[2]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life and duration of action.

  • PK/PD Modulation: The weak basicity of the morpholine nitrogen (pKa ≈ 8.4 for morpholine itself) means it is partially protonated at physiological pH. This balance is crucial for traversing the blood-brain barrier (BBB) and interacting with targets in the central nervous system (CNS).[2]

  • Target Interaction: The defined stereochemistry of the (S)-enantiomer allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, leading to improved potency and selectivity.[1]

This specific building block is commonly employed in the synthesis of kinase inhibitors, antiviral agents, and CNS therapeutics.[1]

PK_PD_Modulation cluster_0 Molecular Properties of Morpholine Moiety cluster_1 Impact on Drug Properties A Structural Features (S)-Stereocenter Oxygen Atom (H-Bond Acceptor) Weakly Basic Nitrogen B Pharmacokinetic (PK) Improved Solubility Enhanced Metabolic Stability BBB Permeability A:f2->B:f1 Increases polarity A:f3->B:f3 Modulates pKa for membrane crossing C Pharmacodynamic (PD) Potency & Selectivity Precise Target Binding A:f1->C:f1 Enables specific chiral interactions

Caption: Influence of the morpholine moiety on drug properties.

Spectral Analysis and Characterization

Structural confirmation of this compound relies on standard analytical techniques. While full spectra are typically proprietary to suppliers, ¹H NMR and ¹³C NMR are the primary methods for verification.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons (-OCH₃), the diastereotopic protons of the morpholine ring, and the protons on the methoxymethyl side chain. The coupling patterns and chemical shifts would confirm the connectivity and stereochemical integrity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the C₆H₁₃NO₂ free base structure, confirming the absence of impurities with different carbon skeletons.

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the parent ion, corresponding to the free base form of the molecule.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound has associated hazards that require appropriate precautions.

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

The GHS signal word is "Warning" .[4]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C under an inert atmosphere.[1][4][5]

Experimental Protocol: Representative N-Alkylation

To illustrate the utility of this compound as a synthetic intermediate, the following section describes a generalized, self-validating protocol for a standard N-alkylation reaction. This protocol is representative and should be adapted and optimized for specific substrates and scales.

Objective

To couple an alkyl halide (R-X) to the secondary amine of (S)-3-(Methoxymethyl)morpholine to form a tertiary amine.

Materials
  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Apolar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Non-nucleophilic base (e.g., Potassium Carbonate - K₂CO₃ or Diisopropylethylamine - DIPEA)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Neutralization of the Hydrochloride Salt:

    • Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

    • Add a base (e.g., K₂CO₃, 2.5 eq) to the solution. The base is crucial to neutralize the HCl salt and deprotonate the secondary amine, generating the free amine in situ, which is the active nucleophile. An excess of a solid base like K₂CO₃ also helps drive the reaction to completion.

    • Stir the mixture at room temperature for 30 minutes.

  • Alkylation Reaction:

    • To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature. The slight excess of the electrophile ensures full consumption of the more valuable morpholine starting material.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak validates the reaction's progression.

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by adding deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities. This step is self-validating as the separation of distinct aqueous and organic layers confirms successful phase separation.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Purify the crude product using column chromatography on silica gel to isolate the desired N-alkylated morpholine derivative.

Experimental_Workflow A 1. Neutralization - Dissolve HCl salt in DMF - Add Base (K₂CO₃) - Stir for 30 min B 2. Alkylation - Add Alkyl Halide (R-X) - Monitor by TLC/LC-MS A->B Generates free amine C 3. Quench & Extract - Add Water - Extract with Ethyl Acetate B->C Reaction complete D 4. Wash & Dry - Wash with Brine - Dry with MgSO₄ C->D Phase separation E 5. Isolate & Purify - Concentrate in vacuo - Column Chromatography D->E Removes impurities

Caption: Workflow for a representative N-alkylation experiment.

References

  • This compound. MySkinRecipes. [Link]

  • This compound, CAS No. 218595-25-6. iChemical. [Link]

  • 3-(Methoxymethyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]

  • Safety Data Sheet - Morpholine. Nexchem Ltd. [Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. [Link]

  • Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Consensus. [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. Miguel Prudêncio Lab. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Morpholine. Penta Chemicals. [Link]

  • Chemical synthesis of morpholine derivatives.
  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

Sources

(S)-3-(Methoxymethyl)morpholine Hydrochloride (CAS 218594-76-4): A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Morpholines in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the morpholine moiety has emerged as a "privileged structure."[1][2] Its unique physicochemical properties, including its contribution to aqueous solubility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of novel therapeutics.[1][3] (S)-3-(Methoxymethyl)morpholine hydrochloride, a specific chiral building block, offers medicinal chemists a strategic advantage in the synthesis of complex molecules where precise stereochemistry is paramount for biological activity.[4] This guide provides an in-depth technical overview of this valuable synthetic intermediate, tailored for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, established and potential applications, and provide a framework for its safe and effective use in the laboratory.

The hydrochloride salt form of (S)-3-(Methoxymethyl)morpholine enhances its stability and simplifies handling during synthetic procedures, making it a preferred choice in multi-step syntheses.[4] Its applications are particularly prominent in the development of kinase inhibitors, antiviral agents, and therapeutics for the central nervous system (CNS).[3][4] The morpholine ring's flexible conformation and the specific stereocenter at the C-3 position allow for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and formulation. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 218594-76-4[5]
Molecular Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.635 g/mol [4]
Boiling Point 180 °C at 760 mmHg[4]
Physical Form Solid
Purity Typically ≥95-98%[5][6]
Storage Conditions 2-8°C, sealed, dry, inert gas[4][5][7]
SMILES COC[C@H]1COCCN1.Cl[5]
InChI Key ROHMLTGBCWLCIW-UHFFFAOYSA-N
Computational Chemistry Data
DescriptorValueSource
Topological Polar Surface Area (TPSA) 30.49 Ų[6]
LogP -0.3788[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 2[6]

Synthesis and Manufacturing Considerations

The synthesis of chiral morpholine derivatives is a well-established area of organic chemistry, with various methodologies available to achieve the desired stereochemistry.[8][9] While the specific proprietary synthesis of this compound by commercial suppliers is not publicly detailed, the general approaches to constructing the morpholine ring often involve the cyclization of vicinal amino alcohols.[9]

A plausible synthetic strategy, illustrated in the diagram below, could involve the reaction of a chiral amino alcohol with a suitable two-carbon electrophile, followed by cyclization. The stereocenter would be introduced early in the synthesis, likely from a chiral starting material.

Synthesis_Pathway cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., (S)-1-methoxy-3-aminopropan-2-ol) N_Alkylation N-Alkylation Chiral_Amino_Alcohol->N_Alkylation Two_Carbon_Electrophile Two-Carbon Electrophile (e.g., 1,2-dihaloethane) Two_Carbon_Electrophile->N_Alkylation Intramolecular_Cyclization Intramolecular Cyclization (Williamson Ether Synthesis) N_Alkylation->Intramolecular_Cyclization HCl_Salt_Formation HCl Salt Formation Intramolecular_Cyclization->HCl_Salt_Formation Final_Product (S)-3-(Methoxymethyl)morpholine hydrochloride HCl_Salt_Formation->Final_Product

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is extensive, with its incorporation into a variety of drug candidates.[4] The morpholine ring is known to improve the pharmacokinetic properties of molecules, including solubility and metabolic stability, which are critical for developing effective CNS-penetrant drugs.[3][10]

Case Study: Kinase Inhibitors

In the realm of oncology, kinase inhibitors represent a major class of targeted therapies. The specific stereochemistry of this compound can be leveraged to create inhibitors with high potency and selectivity. The morpholine oxygen can act as a hydrogen bond acceptor, while the overall scaffold orients other pharmacophoric elements for optimal binding to the kinase active site.

Central Nervous System (CNS) Therapeutics

Developing drugs for CNS disorders requires a delicate balance of properties to ensure blood-brain barrier permeability.[3][10] The physicochemical characteristics of the morpholine moiety, such as its pKa and conformational flexibility, make it a valuable component in the design of CNS-active compounds.[3] this compound can be incorporated into molecules targeting receptors and enzymes implicated in neurodegenerative diseases, mood disorders, and pain.[3]

Antiviral Agents

The structural features of this chiral morpholine derivative are also advantageous in the design of antiviral drugs. By introducing this moiety, medicinal chemists can modulate the solubility and cell permeability of the drug candidate, potentially leading to improved efficacy.

Experimental Protocol: General Procedure for Amide Coupling

This protocol outlines a general procedure for the coupling of this compound with a carboxylic acid, a common transformation in drug synthesis.

Objective: To synthesize an amide derivative of (S)-3-(Methoxymethyl)morpholine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DCM). Add an excess of a mild organic base (e.g., TEA) to neutralize the hydrochloride and generate the free amine in situ. Stir for 15-30 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM or DMF). Add the amide coupling reagents (e.g., HATU and DIPEA, or HOBt and EDC). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the solution containing the free (S)-3-(Methoxymethyl)morpholine to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Amide_Coupling_Workflow Start Start Free_Base_Prep Prepare Free Base of (S)-3-(Methoxymethyl)morpholine Start->Free_Base_Prep Acid_Activation Activate Carboxylic Acid with Coupling Reagents Start->Acid_Activation Coupling Combine Free Base and Activated Acid Free_Base_Prep->Coupling Acid_Activation->Coupling Monitor_Reaction Monitor by TLC Coupling->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purification Purify by Chromatography Dry_Concentrate->Purification End End Purification->End

Sources

(S)-3-(Methoxymethyl)morpholine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-(Methoxymethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a chiral saturated heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. The morpholine scaffold, a six-membered ring containing both an amine and an ether functional group, is a privileged structure in drug design due to its favorable physicochemical properties. It often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] The presence of a defined stereocenter and a methoxymethyl substituent in this compound provides medicinal chemists with a versatile tool to introduce specific three-dimensional architecture into target molecules, which is frequently critical for achieving high potency and selectivity.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's core physicochemical properties, discusses the strategic rationale for its use in drug design, outlines its synthesis and handling, and explores its applications in the development of novel therapeutics, particularly for the central nervous system (CNS).[1][2]

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation processes compared to the free base.[2]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO₂[2][3][4][5]
Molecular Weight 167.63 g/mol [3][4][5][6]
CAS Number 218594-76-4[2][4]
Appearance Solid
Boiling Point 180 °C (at 760 mmHg)[2][6]
Storage Conditions 2-8°C, sealed, dry, inert atmosphere[2][4]
SMILES COC[C@H]1COCCN1.Cl[4]
Molecular Structure

The structure of this compound features a morpholine ring with a methoxymethyl group attached at the C3 position. The "(S)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its application in stereospecific synthesis. The nitrogen atom of the morpholine ring is protonated, forming a hydrochloride salt.

Fig 1. Chemical Structure of this compound

The Strategic Role of the Morpholine Scaffold in Drug Design

The recurring presence of the morpholine moiety in approved drugs and clinical candidates is not coincidental; it is a result of deliberate design choices aimed at optimizing drug-like properties.

Causality behind its Utility:

  • Solubility Enhancement: The oxygen atom acts as a hydrogen bond acceptor, while the protonated nitrogen atom in the salt form can act as a hydrogen bond donor. These features improve interactions with water, thereby increasing the aqueous solubility of the parent molecule—a critical factor for bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this scaffold can protect a drug molecule from rapid metabolism, prolonging its half-life in the body.

  • Pharmacokinetic Modulation: As a weak base, the morpholine nitrogen (pKb ≈ 5.6 for the parent morpholine) can be tailored to achieve a desired pKa for the overall molecule.[7] This is essential for controlling properties like absorption, distribution, and cell permeability, including passage across the blood-brain barrier (BBB).[1]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold. This allows chemists to position other functional groups (substituents) in well-defined spatial orientations (vectors), facilitating precise interactions with biological targets like enzyme active sites or receptors.

G A (S)-3-(Methoxymethyl)morpholine Scaffold B1 Weak Basicity (pKa Control) A->B1 possesses B2 Hydrogen Bonding Capacity (O and N-H⁺) A->B2 possesses B3 Defined (S)-Stereochemistry A->B3 possesses B4 Metabolically Stable Ring A->B4 possesses C3 Optimized PK/PD Profile (e.g., BBB Permeability) B1->C3 C1 Improved Aqueous Solubility B2->C1 C4 Precise Target Binding (High Potency & Selectivity) B3->C4 C2 Enhanced Metabolic Stability (Longer Half-life) B4->C2

Fig 2. Relationship between Structural Features and Drug-like Properties

Synthesis and Handling

General Synthetic Approach

The synthesis of substituted morpholines like (S)-3-(Methoxymethyl)morpholine typically involves the cyclization of an appropriate amino alcohol precursor. While specific, proprietary methods are common, a general and illustrative workflow can be conceptualized from known organic chemistry principles for morpholine synthesis.[8] One common strategy involves the reaction of a chiral amino alcohol with a two-carbon electrophile to form the ring.

G cluster_0 Conceptual Synthetic Workflow A Chiral Amino Alcohol Precursor B N-Alkylation with 2-Carbon Electrophile A->B C Intramolecular Cyclization (SN2) B->C D Free Base: (S)-3-(Methoxymethyl)morpholine C->D E Acidification (e.g., with HCl) D->E F Final Product: (S)-3-(Methoxymethyl)morpholine HCl E->F

Fig 3. Conceptual Workflow for the Synthesis of (S)-3-(Methoxymethyl)morpholine HCl
Protocol: Safe Handling and Storage

To ensure the integrity and stability of this compound, the following self-validating protocol must be followed. The reasoning behind each step is provided to reinforce best practices.

Objective: To maintain the chemical purity and stability of the compound for research applications.

Methodology:

  • Receiving and Initial Inspection:

    • Step: Upon receipt, inspect the container seal for any breaches.

    • Causality: A broken seal could indicate potential contamination or exposure to the atmosphere, compromising the material's integrity.

  • Working Environment:

    • Step: Handle the solid compound in a well-ventilated area or a chemical fume hood.

    • Causality: This mitigates inhalation risk, as the compound is associated with hazard statements H332 (Harmful if inhaled) and H335 (May cause respiratory irritation).[4]

  • Dispensing:

    • Step: Use clean, dry spatulas and glassware for weighing and transferring the material.

    • Causality: The hydrochloride salt is hygroscopic. Introducing moisture can lead to clumping and potential degradation over time.

  • Storage:

    • Step: After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing.

    • Causality: Inert gas displaces atmospheric oxygen and moisture, preventing potential oxidative degradation and hydrolysis. This is a critical step for long-term stability.

    • Step: Store the sealed container in a refrigerator at 2-8°C.[2][4]

    • Causality: Low temperatures slow down the rate of any potential decomposition reactions, preserving the compound's purity.

  • Solution Preparation:

    • Step: When preparing solutions, add the solid to the desired solvent slowly while stirring.

    • Causality: As a salt, its dissolution may be exothermic. Slow addition prevents localized overheating.

Applications in Drug Development

This compound serves as a high-value chiral intermediate for introducing a stereochemically defined morpholine unit into complex active pharmaceutical ingredients (APIs).[2]

  • Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of the enzyme. The morpholine moiety is often used to occupy the solvent-exposed region of this pocket, where its properties can enhance solubility and fine-tune binding without disrupting core interactions.

  • Central Nervous System (CNS) Therapeutics: Developing drugs for the CNS is challenging due to the blood-brain barrier. The physicochemical properties of the morpholine ring—a balance of polarity and lipophilicity—are frequently exploited to improve BBB permeability.[1] This makes the building block valuable for synthesizing novel treatments for neurodegenerative diseases, mood disorders, and pain.[1][2]

  • Antiviral Agents: The morpholine scaffold is present in several antiviral compounds. Its ability to engage in hydrogen bonding and its stable nature make it a reliable component for structures designed to inhibit viral enzymes or replication processes.[2]

G Start (S)-3-(Methoxymethyl)morpholine HCl (Chiral Building Block) Process Multi-step Chemical Synthesis (Coupling, Functionalization, etc.) Start->Process Input API Final Active Pharmaceutical Ingredient (API) Process->API Output Target1 Kinase Inhibitor API->Target1 Application as Target2 CNS Therapeutic API->Target2 Application as Target3 Antiviral Agent API->Target3 Application as

Fig 4. Role as a Building Block in API Synthesis

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. The known GHS hazard statements are summarized below.

Hazard CodeStatementSource(s)
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H332 Harmful if inhaled[4]
H335 May cause respiratory irritation[4]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined stereochemistry, combined with the intrinsically favorable properties of the morpholine scaffold, allows for the rational design of drug candidates with improved solubility, enhanced metabolic stability, and optimized pharmacokinetic profiles. Its successful application in the synthesis of kinase inhibitors, CNS drugs, and antiviral agents underscores its importance and versatility. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for any researcher aiming to leverage this potent building block in the pursuit of novel and effective therapeutics.

References

  • MySkinRecipes. This compound.[Link]

  • iChemical. This compound, CAS No. 218595-25-6.[Link]

  • Acmec Biochemical. 218595-25-6[this compound -].[Link]

  • PubChem. 3-(Methoxymethyl)morpholine.[Link]

  • Bin, T. (2011). Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Applied Chemical Industry.
  • Chemsrc. (R)-3-(MethoxyMethyl)-Morpholine HCl | CAS#:218594-74-2.[Link]

  • The Merck Index Online. Morpholine.
  • Google Patents.
  • Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Organic Chemistry Portal. Morpholine synthesis.[Link]

  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-(Methoxymethyl)morpholine hydrochloride is a crucial chiral building block in modern medicinal chemistry.[1] Its defined stereochemistry and the presence of the morpholine scaffold make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system (CNS) therapeutics.[1] The morpholine ring, in particular, is a favored structural motif used to enhance aqueous solubility, metabolic stability, and target binding affinity in drug candidates.[2][3] This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound, intended for researchers and professionals in drug development and process chemistry. The discussion emphasizes the rationale behind methodological choices, detailed experimental protocols, and critical process parameters.

Introduction and Retrosynthetic Analysis

The synthesis of enantiomerically pure morpholine derivatives is a topic of significant interest in organic synthesis.[4] The target molecule, this compound, possesses a single stereocenter at the C3 position. A logical retrosynthetic approach involves disconnecting the methoxy group and the hydrochloride salt, identifying (S)-3-Hydroxymethylmorpholine as the key chiral precursor. This precursor contains the pre-installed, stereochemically defined morpholine core.

The primary challenge, therefore, lies in the efficient and stereoretentive synthesis of (S)-3-Hydroxymethylmorpholine, followed by a clean and high-yielding O-methylation and subsequent salt formation.

G Target (S)-3-(Methoxymethyl)morpholine HCl FreeBase (S)-3-(Methoxymethyl)morpholine Target->FreeBase HCl Addition Precursor (S)-3-Hydroxymethylmorpholine FreeBase->Precursor ProtectedPrecursor N-Protected (S)-3-Hydroxymethylmorpholine (e.g., N-Benzyl) Precursor->ProtectedPrecursor Deprotection

Caption: Retrosynthetic analysis of this compound.

This analysis highlights that a robust synthesis will depend on:

  • An effective method to produce an N-protected (S)-3-hydroxymethylmorpholine derivative.

  • A clean deprotection step to yield the free secondary amine.

  • A specific and high-yielding O-methylation of the primary alcohol.

  • Final conversion to the stable hydrochloride salt.

Recommended Synthetic Pathway

The most field-proven route commences with the N-protected chiral intermediate, (S)-(4-benzylmorpholin-3-yl)methanol. The benzyl group serves as an effective protecting group for the morpholine nitrogen, preventing side reactions during subsequent steps and being readily removable under standard hydrogenolysis conditions.

The overall transformation can be visualized as a three-step process starting from the N-benzyl protected precursor.

G cluster_workflow Synthetic Workflow A N-Benzyl-(S)-3- (hydroxymethyl)morpholine B (S)-3-Hydroxymethylmorpholine A->B Step 1: Debenzylation (H₂, Pd/C) C (S)-3-(Methoxymethyl)morpholine B->C Step 2: O-Methylation (NaH, CH₃I) D (S)-3-(Methoxymethyl)morpholine Hydrochloride C->D Step 3: Salt Formation (HCl/Ether)

References

The Architect of Asymmetry: A Technical Guide to the Role of (S)-3-(Methoxymethyl)morpholine Hydrochloride in Stereocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral morpholine scaffolds are integral components of numerous clinically significant molecules, prized for their favorable physicochemical properties and their ability to impart specific three-dimensional orientations to pharmacophores. This guide delves into the mechanistic underpinnings of how chiral morpholine derivatives, specifically exemplified by (S)-3-(methoxymethyl)morpholine hydrochloride, serve as powerful tools in asymmetric synthesis. We will explore its role as a chiral building block, focusing on the strategic synthesis of the potent antiemetic drug Aprepitant, a neurokinin-1 (NK-1) receptor antagonist. This document will elucidate the principles of stereochemical relay and diastereoselective transformations, providing a framework for understanding and applying these concepts in complex molecule synthesis.

The Significance of the Chiral Morpholine Moiety

The morpholine heterocycle is a prevalent feature in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2] Its unique structural and electronic properties, including a non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom, contribute to improved metabolic stability, aqueous solubility, and the ability to traverse the blood-brain barrier.[2] When a stereocenter is introduced into the morpholine ring, as in (S)-3-(methoxymethyl)morpholine, it becomes a valuable chiral building block for the enantioselective synthesis of complex drug molecules.[3][4][5]

The hydrochloride salt form of these chiral morpholines, such as this compound, enhances the stability and handling of the compound during synthetic manipulations.[6] The primary utility of such a molecule lies in its ability to act as a chiral scaffold, where the pre-existing stereocenter at the C3 position directs the formation of new stereocenters at other positions on the morpholine ring or on appended side chains.

Case Study: Stereoselective Synthesis of the Aprepitant Core

Aprepitant is a selective human substance P/neurokinin 1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] A key structural feature of Aprepitant is its highly substituted morpholine core with a specific (2R, 3S) stereochemistry. The synthesis of this core provides an excellent example of how a chiral morpholine precursor can be used to control the stereochemical outcome of a reaction.

One of the pivotal steps in several reported syntheses of Aprepitant involves a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction.[7] This reaction establishes the crucial C2 stereocenter with the desired (R) configuration, controlled by the existing (S) stereocenter at C3 of a morpholine intermediate.

Key Stereodetermining Step: Lewis Acid-Catalyzed Trans-Acetalization

The following protocol is a representative example of a key stereoselective transformation in the synthesis of an Aprepitant intermediate, adapted from the principles described in the literature.[7]

Experimental Protocol: Diastereoselective Acetal Formation

StepProcedureRationale
1.A solution of the chiral morpholin-2-ol intermediate (possessing the (S)-configuration at C3) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).Low temperature is crucial to enhance the selectivity of the reaction and minimize side reactions. An inert atmosphere prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.
2.A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added dropwise to the cooled solution.The Lewis acid activates the hydroxyl group at C2, making it a good leaving group and facilitating the formation of an oxocarbenium ion intermediate.
3.A solution of the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, in the same solvent is then added slowly to the reaction mixture.This chiral alcohol is the nucleophile that will attack the oxocarbenium ion. Its own stereochemistry is critical for the final stereochemical outcome of the product.
4.The reaction is stirred at low temperature for a specified period until completion, as monitored by a suitable analytical technique (e.g., thin-layer chromatography or HPLC).Sufficient reaction time is allowed for the complete formation of the desired product.
5.The reaction is quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).The quenching step neutralizes the Lewis acid and stops the reaction.
6.The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.Standard workup procedure to isolate the crude product.
7.The crude product is purified by a suitable method, such as column chromatography or crystallization, to yield the desired diastereomer with high purity.Purification is necessary to isolate the desired product from any unreacted starting materials, byproducts, or other diastereomers.
Visualizing the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Stereoselective Reaction cluster_workup Workup and Purification start Chiral Morpholin-2-ol ((S) at C3) solvent Dissolve in CH2Cl2 start->solvent cool Cool to -78 °C (Inert Atmosphere) solvent->cool add_lewis Add Lewis Acid (e.g., TMSOTf) cool->add_lewis add_alcohol Add Chiral Alcohol ((R)-configuration) add_lewis->add_alcohol stir Stir at -78 °C add_alcohol->stir quench Quench Reaction (e.g., NaHCO3) stir->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Crystallization) extract->purify end Desired Diastereomer ((2R, 3S)-configuration) purify->end

Caption: Workflow for the diastereoselective synthesis of the Aprepitant morpholine core.

The Core Mechanism of Stereochemical Control

The high diastereoselectivity observed in the trans-acetalization reaction is a direct consequence of the conformational constraints imposed by the chiral morpholine ring and the directing effect of the C3 substituent.

  • Formation of a Chiral Oxocarbenium Ion: The Lewis acid activates the hydroxyl group at C2, leading to its departure and the formation of a planar, prochiral oxocarbenium ion. The morpholine ring, however, is not planar. The substituent at the C3 position, such as a methoxymethyl group, will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

  • Facial Selectivity Directed by the C3-Substituent: The C3-(S) stereocenter and its substituent create a sterically hindered environment on one face of the molecule. The incoming nucleophile, the chiral (R)-alcohol, will preferentially attack the oxocarbenium ion from the less hindered face. This facial bias is the key to the high diastereoselectivity of the reaction.

  • Conformational Control: The chair-like conformation of the morpholine ring places the C3-substituent in a defined spatial orientation. This locks the conformation of the ring and presents a clear steric bias for the incoming nucleophile. The methoxymethyl group, with its additional steric bulk and potential for hydrogen bonding interactions, can further enhance this directing effect.

Visualizing the Mechanistic Rationale

G cluster_mechanism Mechanism of Stereocontrol cluster_directing_effect Directing Effect of C3-(S)-Substituent Start Chiral Morpholin-2-ol ((S) at C3) Intermediate Planar Oxocarbenium Ion (Chiral Environment) Start->Intermediate + Lewis Acid - H2O Attack Nucleophilic Attack by (R)-Alcohol Intermediate->Attack Unhindered Less Hindered Face (Favored Attack) Attack->Unhindered Approaches from less hindered face Product Predominant Diastereomer ((2R, 3S)-configuration) Hindered Sterically Hindered Face Unhindered->Product

Caption: The C3-(S)-substituent directs the nucleophilic attack to the less hindered face of the oxocarbenium ion.

Conclusion

This compound, and chiral morpholine derivatives in general, are not merely passive components in a synthesis. They are active participants that architect the three-dimensional structure of the final molecule. The synthesis of Aprepitant serves as a compelling illustration of how the inherent chirality of the morpholine scaffold can be leveraged to achieve remarkable levels of stereocontrol in complex synthetic transformations. A thorough understanding of the underlying mechanistic principles, including conformational analysis and steric hindrance, is paramount for researchers and drug development professionals seeking to design and execute efficient and stereoselective syntheses of novel therapeutic agents. The strategic use of such chiral building blocks will undoubtedly continue to be a key enabler in the discovery and development of the next generation of medicines.

References

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]

  • Lombardo, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10763-10773. [Link]

  • MySkinRecipes. This compound. [Link]

  • König, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6467–6476. [Link]

  • Szymański, W., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244–2259. [Link]

  • Walczak, M. A. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 85(15), 9635–9644. [Link]

  • Olsson, T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-415. [Link]

Sources

An In-depth Technical Guide to the Chiral Purity Analysis of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and validating a robust analytical method for determining the chiral purity of (S)-3-(Methoxymethyl)morpholine hydrochloride. This critical chiral building block is integral to the synthesis of various pharmaceutical agents, where stereochemistry dictates therapeutic efficacy and safety. This document will delve into the scientific principles underpinning chiral separations, provide a systematic approach to method development, and detail the validation process in accordance with international regulatory standards.

Part 1: The Imperative of Chiral Purity in Pharmaceutical Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences. Enantiomers, the individual mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry in drug products.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now strongly advocate for the development of single-enantiomer drugs. This necessitates the rigorous control of enantiomeric purity for all chiral starting materials, intermediates, and final active pharmaceutical ingredients (APIs). For a key intermediate like this compound, ensuring high enantiomeric excess (e.e.) is paramount to guarantee the stereochemical integrity of the final drug substance.

Part 2: Analytical Methodologies for Enantiomeric Excess Determination

The separation and quantification of enantiomers present a unique analytical challenge as they possess identical physical and chemical properties in an achiral environment. Chromatographic techniques, employing a chiral stationary phase (CSP) or a chiral mobile phase additive, are the most powerful and widely used methods for determining enantiomeric purity.

For a polar amine hydrochloride like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most promising techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust technique for enantiomeric separations. The primary approach involves the use of a Chiral Stationary Phase (CSP) that creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing interaction energies, leading to their separation.

2.1.1 Foundational Principles of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most successful and broadly applicable for a wide range of chiral compounds, including amines. The chiral recognition mechanism is a complex interplay of various interactions:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the analyte.

  • Dipole-Dipole Interactions: Polar groups on both the CSP and the analyte contribute to dipole-dipole interactions.

  • Steric Interactions: The helical structure of the polysaccharide creates chiral grooves and cavities. The fit of each enantiomer into these grooves is a critical factor in chiral recognition. One enantiomer will typically have a more stable, higher-energy interaction with the CSP, leading to longer retention times.

  • Inclusion Complexation: The analyte can be included within the chiral cavities of the polysaccharide structure.

For basic analytes like (S)-3-(Methoxymethyl)morpholine, it is often necessary to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to suppress interactions with residual silanol groups on the silica support and improve peak shape.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster analyses without a significant loss of efficiency.

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, with a small percentage of an organic modifier, making it a "greener" and more environmentally friendly technique.

  • Orthogonal Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC for the same CSP.

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, relying on interactions with the CSP. The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol, or isopropanol). For polar amines, additives are also crucial for achieving good peak shapes and resolution.

Part 3: A Systematic Approach to Chiral Method Development

Due to the unpredictable nature of chiral recognition, a systematic screening approach is the most efficient way to develop a suitable analytical method.

Column and Mobile Phase Screening Strategy

The following diagram illustrates a logical workflow for screening CSPs and mobile phases for the analysis of this compound.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_hplc HPLC cluster_sfc SFC cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation (ICH Q2(R1)) Analyte Racemic 3-(Methoxymethyl)morpholine Hydrochloride Standard Screen_CSPs Screen Complementary CSPs (e.g., Polysaccharide-based) Analyte->Screen_CSPs HPLC_MP Mobile Phases: 1. Hexane/IPA + 0.1% DEA 2. Hexane/EtOH + 0.1% DEA Screen_CSPs->HPLC_MP HPLC Screening SFC_MP Mobile Phases: 1. CO2/MeOH + 0.1% DEA 2. CO2/EtOH + 0.1% DEA Screen_CSPs->SFC_MP SFC Screening Evaluate Evaluate Resolution (Rs) and Peak Shape HPLC_MP->Evaluate SFC_MP->Evaluate Optimize Optimize Parameters: - Modifier Percentage - Additive Concentration - Temperature - Flow Rate Evaluate->Optimize If Rs < 1.5 or poor peak shape Validation Validate Method: - Specificity - Linearity & Range - Accuracy & Precision - LOQ & LOD - Robustness Evaluate->Validation If Rs >= 1.5 and good peak shape Optimize->Validation

Caption: A systematic workflow for chiral method development and validation.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a detailed, step-by-step methodology for developing a chiral HPLC method.

3.2.1 Materials and Reagents

  • Racemic 3-(Methoxymethyl)morpholine hydrochloride

  • This compound reference standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol

  • Diethylamine (DEA) or Triethylamine (TEA), analytical grade

  • Chiral Columns:

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

    • Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H

3.2.2 Sample Preparation

  • Prepare a stock solution of racemic 3-(Methoxymethyl)morpholine hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase).

  • Prepare a stock solution of the (S)-enantiomer reference standard at the same concentration.

  • For specificity, prepare a solution containing both the racemic mixture and a small amount of the (S)-enantiomer to confirm peak identification.

  • Since the analyte is a hydrochloride salt, it may be necessary to neutralize the sample with a base or use a mobile phase that ensures solubility and good chromatography.

3.2.3 Initial Screening Protocol

  • System: HPLC with UV detection (e.g., 210 nm, as the analyte lacks a strong chromophore).

  • Columns: Screen each of the selected chiral columns sequentially.

  • Mobile Phases:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard onto each column with each mobile phase and evaluate the chromatograms for any signs of enantiomeric separation.

3.2.4 Method Optimization

If partial separation is observed, optimize the method using the column and mobile phase combination that provided the best initial results.

  • Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to find the optimal balance between retention time and resolution.

  • Additive Concentration: Adjust the concentration of the basic additive (e.g., from 0.05% to 0.2%) to improve peak shape.

  • Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C) on resolution. Lower temperatures often improve resolution but increase analysis time.

  • Flow Rate: Optimize the flow rate to ensure good resolution within a reasonable analysis time.

Part 4: Method Validation according to ICH Q2(R1)

Once a suitable method is developed, it must be validated to demonstrate its suitability for its intended purpose, as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for a chiral purity method.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities.Baseline resolution (Rs > 1.5) between the enantiomer peaks.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1. Precision (%RSD) and accuracy (%recovery) should be acceptable.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.Signal-to-noise ratio of approximately 3:1.
Linearity and Range To demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Accuracy The closeness of the test results to the true value.%Recovery of spiked samples should be within a pre-defined range (e.g., 90-110% for the LOQ level).
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD should be within acceptable limits (e.g., < 10% at the LOQ).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The resolution and peak shape should not be significantly affected by minor changes in mobile phase composition, flow rate, temperature, etc.
Validation Workflow

The following diagram outlines the logical flow of the method validation process.

Method_Validation Start Optimized Chiral Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity LOD_LOQ LOD & LOQ (S/N Ratio) Specificity->LOD_LOQ Linearity Linearity & Range (e.g., LOQ to 1.0% of nominal) LOD_LOQ->Linearity Accuracy Accuracy (Spiked Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Deliberate Parameter Variation) Precision->Robustness Final_Method Validated Chiral Purity Method Robustness->Final_Method

Caption: A workflow for validating a chiral purity analytical method.

Part 5: Data Interpretation and System Suitability

Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

Parameter Purpose Typical Acceptance Criteria
Resolution (Rs) To ensure adequate separation between the enantiomer peaks.Rs ≥ 1.5
Tailing Factor (T) To assess peak symmetry.0.8 ≤ T ≤ 1.5
Repeatability of Injections (%RSD) To ensure consistent injection and detection.%RSD of peak areas from replicate injections ≤ 2.0%

The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers:

% e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Where:

  • Area_S is the peak area of the (S)-enantiomer.

  • Area_R is the peak area of the (R)-enantiomer.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from this intermediate. A systematic approach to method development, utilizing chiral HPLC or SFC with polysaccharide-based stationary phases, is essential for achieving a robust and reliable separation. Rigorous method validation in accordance with ICH Q2(R1) guidelines is mandatory to demonstrate that the analytical procedure is fit for its intended purpose. This guide provides the foundational knowledge and practical framework for scientists to successfully develop and implement a scientifically sound method for the chiral purity analysis of this important building block.

References

  • Veranova. The importance of chirality in API development. [Link]

  • Chirality plays an important role in the development of many pharmaceuticals, being a general property of 'handedness'; nevertheless, a large number of pharmaceuticals are still marketed and administered as racemates. Chirality is all around and even within us; indeed, receptors and enzymes are chiral entities and interact in a specific manner with chiral drugs. Consequently, controlling enantiomeric purity and

Spectroscopic Characterization of (S)-3-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-3-(Methoxymethyl)morpholine hydrochloride (CAS No. 218595-25-6), a chiral building block crucial in pharmaceutical development.[1][2] Given the frequent absence of publicly available spectra for specialized reagents, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings and expected spectral features based on analogous structures and first principles. Every protocol and interpretation is designed to be a self-validating system, grounded in established spectroscopic theory.

Molecular Structure and Its Spectroscopic Implications

Understanding the structure of this compound is paramount to interpreting its spectroscopic output. The molecule consists of a morpholine ring, a chiral center at the C3 position, a methoxymethyl substituent at this center, and a hydrochloride salt formed at the nitrogen atom. The protonation of the amine shifts the electron density within the ring, influencing the chemical environment of all nuclei, which is a key consideration for NMR analysis.

Molecular Information:

  • Molecular Formula: C₆H₁₄ClNO₂[1]

  • Molecular Weight: 167.63 g/mol [1]

  • Chirality: The (S)-configuration at the C3 position is a critical feature for its application in stereospecific synthesis.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methoxy group, the methoxymethyl CH₂, the chiral proton at C3, and the morpholine ring protons. Due to the chair conformation of the morpholine ring and the presence of the hydrochloride, the protons on the ring carbons (C2, C5, and C6) are diastereotopic and will likely appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
OCH₃ ~3.4 Singlet (s) 3H Typical for a methoxy group.
CH₂OCH₃ 3.5 - 3.7 Multiplet (m) 2H Diastereotopic protons adjacent to a chiral center.
Morpholine Ring Protons 3.0 - 4.2 Multiplet (m) 7H Complex overlapping signals due to axial/equatorial positions and coupling. Protons adjacent to the oxygen (C5, C6) will be downfield compared to those adjacent to the nitrogen (C2). The proton on the chiral carbon (C3) will be within this range.

| N⁺H₂ | 9.0 - 11.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the ammonium salt, often broad. |

Expertise & Experience: The prediction of complex multiplets for the morpholine ring protons is based on extensive data for substituted morpholines. The chair conformation leads to distinct axial and equatorial protons, which have different chemical shifts and coupling constants (J-values). The protonation of the nitrogen further deshields adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Rationale
OCH₃ ~59 Standard for a methoxy carbon.
CH₂OCH₃ ~72 Methylene carbon attached to an oxygen.
C3 ~75 Chiral carbon, deshielded by both the ring oxygen and the methoxymethyl group.
C2 ~45 Carbon adjacent to the protonated nitrogen.

| C5, C6 | 65 - 70 | Carbons adjacent to the ring oxygen. C5 may be slightly different from C6 due to the influence of the C3 substituent. |

Authoritative Grounding: The chemical shifts for morpholine itself are around 47.7 ppm for the carbons adjacent to the nitrogen and 67.8 ppm for the carbons adjacent to the oxygen. The presence of the substituent at C3 and protonation at the nitrogen will cause shifts from these base values.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Rationale
2700 - 2250 N⁺-H stretch Secondary Ammonium Salt Broad and strong absorption, characteristic of ammonium salts.
2950 - 2850 C-H stretch Alkanes (CH₂, CH₃) Multiple sharp peaks for the various C-H bonds.
1150 - 1050 C-O stretch Ether Strong, characteristic absorption for the C-O-C ether linkages.

| 1250 - 1020 | C-N stretch | Amine | Medium intensity absorption. |

Trustworthiness: The broad N⁺-H stretch is a highly reliable indicator of the hydrochloride salt form. The strong C-O stretch is a key feature of the morpholine ring and the methoxymethyl group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Observations (ESI-MS):

  • Molecular Ion: The primary observation will be the protonated molecule of the free base, [M+H]⁺, where M is the free base (S)-3-(Methoxymethyl)morpholine.

    • Molecular Formula of Free Base: C₆H₁₃NO₂

    • Molecular Weight of Free Base: 131.17 g/mol [3]

    • Expected [M+H]⁺: m/z = 132.10

Fragmentation Pathway: The fragmentation will likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.

Diagram 2: Predicted ESI-MS Fragmentation

G M_H [M+H]⁺ m/z = 132.10 Frag1 Loss of CH₃OH m/z = 99.08 M_H->Frag1 Frag2 Ring Cleavage M_H->Frag2

Caption: Potential fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity and purity of this important chiral building block. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

  • iChemical. This compound, CAS No. 218595-25-6. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • PubChem. 3-(Methoxymethyl)morpholine. Retrieved from [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • NIST Chemistry WebBook. Morpholine hydrochloride. Retrieved from [Link]

  • NIST Chemistry WebBook. Morpholine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (S)-3-(Methoxymethyl)morpholine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1] An active pharmaceutical ingredient (API) must dissolve to be absorbed, and understanding its behavior in various solvents is fundamental to designing robust formulation strategies, crystallization processes, and purification schemes.[2][3] This guide provides a comprehensive framework for determining and analyzing the solubility profile of (S)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block with significant potential in the synthesis of novel therapeutics.[4] As a hydrochloride salt, its solubility is expected to be highly dependent on the solvent's polarity and hydrogen bonding capabilities. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough solubility investigation.

Physicochemical Characterization of this compound and Selected Solvents

A prerequisite to any solubility study is a thorough understanding of the solute and solvent properties. The principle of "like dissolves like" serves as a foundational concept; compounds tend to be more soluble in solvents of similar polarity.[5]

This compound is a chiral morpholine derivative.[4] Its structure, featuring a polar morpholine ring, an ether linkage, and an ionic hydrochloride group, suggests a propensity for solubility in polar solvents, particularly those capable of hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[4][6]
Molecular Weight 167.63 g/mol [4]
Physical Form Solid[7]
Storage 2-8°C, sealed, dry, inert gas[4][8]
Boiling Point (free base) 180 °C at 760 mmHg[4]

A range of organic solvents with varying polarities should be selected to establish a comprehensive solubility profile.

Table 2: Properties of Selected Organic Solvents at 298.15 K

SolventMolecular FormulaMolar Mass ( g/mol )Polarity IndexHydrogen Bonding
Methanol CH₄O32.045.1Donor & Acceptor
Ethanol C₂H₆O46.074.3Donor & Acceptor
Isopropanol C₃H₈O60.103.9Donor & Acceptor
Acetonitrile C₂H₃N41.055.8Acceptor
Acetone C₃H₆O58.085.1Acceptor
Ethyl Acetate C₄H₈O₂88.114.4Acceptor
Toluene C₇H₈92.142.4Non-polar
Hexane C₆H₁₄86.180.1Non-polar

Experimental Determination of Solubility: A Validated Approach

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[9]

Materials and Apparatus
  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Vials and appropriate glassware

Experimental Workflow: Isothermal Saturation Method

The following diagram outlines the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation Add excess solid solute to a known mass of solvent in a sealed vial. B 2. Equilibration Place vials in a thermostatic shaker bath at a constant temperature. Shake until equilibrium is reached (e.g., 24-72 hours). A->B Incubation C 3. Phase Separation Allow solids to settle. Centrifuge the vials to ensure complete separation. B->C Post-shaking F 6. Solid Phase Characterization Recover the remaining solid. Analyze using XRD and DSC to check for form changes. B->F Post-equilibration D 4. Sampling & Filtration Withdraw a sample from the clear supernatant. Immediately filter using a 0.45 µm syringe filter. C->D Careful aspiration E 5. Quantification Accurately dilute the filtrate with a suitable mobile phase. Analyze the concentration using a validated HPLC method. D->E Analysis G Thermodynamic Modeling of Solubility Data ExpData Experimental Solubility Data (x vs. T) ModelFit Data Fitting & Parameter Estimation ExpData->ModelFit VanHoff van't Hoff Equation ln(x) = A + B/T ModelFit->VanHoff Apelblat Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) ModelFit->Apelblat LambdaH λh Equation ln[1+λ(1-x)/x] = λh(1/T - 1/Tm) ModelFit->LambdaH ThermoParams Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) VanHoff->ThermoParams Apelblat->ThermoParams LambdaH->ThermoParams

Caption: The process of applying thermodynamic models to experimental solubility data to derive thermodynamic parameters.

Apparent Thermodynamic Analysis

The apparent standard enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of solution can be calculated from the experimental solubility data using the van't Hoff analysis.

  • Apparent Gibbs Energy of Solution: ΔG°sol = -RT * ln(x)

  • Apparent Enthalpy of Solution: This is determined from the slope of the van't Hoff plot (ln(x) vs. 1/T). Slope = - ΔH°sol / R

  • Apparent Entropy of Solution: ΔS°sol = (ΔH°sol - ΔG°sol) / T

A positive ΔH°sol indicates that the dissolution process is endothermic, and solubility will increase with temperature. A positive ΔG°sol suggests a non-spontaneous dissolution process, while a positive ΔS°sol indicates an increase in disorder upon dissolution.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic determination and analysis of the solubility profile of this compound in organic solvents. By adhering to the principles of experimental rigor, including the gold-standard shake-flask method and essential solid-phase characterization, researchers can generate high-quality, reliable solubility data. The application of thermodynamic models not only allows for the correlation of this data but also provides valuable insights into the thermodynamics of the dissolution process.

The data generated from such studies is invaluable for guiding process development, enabling the rational design of crystallization processes, and informing the selection of appropriate solvent systems for formulation. Future work could extend this analysis to binary solvent systems, which are often employed in pharmaceutical manufacturing to fine-tune solubility and control crystal morphology.

References

  • PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Semantic Scholar. (n.d.). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • MySkinRecipes. (n.d.). This compound.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids.
  • PubChem. (n.d.). 3-(Methoxymethyl)morpholine.
  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
  • Longdom Publishing. (n.d.). Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development.
  • Merck Index. (n.d.). Morpholine.
  • ChemScene. (n.d.). (3S)-3-(Methoxymethyl)morpholine.
  • MRO Chemicals. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-(Methoxymethyl)morpholine hydrochloride.
  • BLDpharm. (n.d.). 218595-25-6|(S)-3-(Methoxymethyl)morpholine.
  • BLDpharm. (n.d.). 955400-08-5|3-(Methoxymethyl)morpholine hydrochloride.
  • Chemsrc. (2025, October 3). (R)-3-(MethoxyMethyl)-Morpholine HCl.
  • iChemical. (n.d.). This compound, CAS No. 218595-25-6.

Sources

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have made it a ubiquitous feature in a vast array of clinically successful drugs and investigational agents.[1][2][3][4] This technical guide provides a comprehensive overview of the pivotal role of morpholine derivatives in drug discovery and development. We will delve into the synthetic strategies employed to access this versatile core, explore its profound impact on pharmacokinetics and pharmacodynamics, and examine its application in the design of novel therapeutics targeting a spectrum of diseases, including cancer, bacterial infections, and viral illnesses. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the enduring legacy and future potential of the morpholine scaffold.

The Morpholine Moiety: A Profile of a Privileged Structure

The morpholine ring is a saturated heterocycle with the chemical formula O(CH₂)₂NH.[5] Its structure, featuring both an ether and a secondary amine functional group, bestows upon it a unique combination of properties that are highly advantageous in medicinal chemistry.[5]

  • Physicochemical Properties: The presence of the oxygen atom and the nitrogen atom allows morpholine to act as both a hydrogen bond acceptor and donor, enhancing interactions with biological targets.[6][7] Its pKa of approximately 8.7 provides optimal basicity, contributing to improved aqueous solubility and the ability to form stable salts.[8] Furthermore, the morpholine ring can modulate the lipophilicity of a molecule, striking a crucial balance for membrane permeability and overall bioavailability.[8]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.[8][9] This inherent stability reduces the likelihood of generating reactive metabolites, thereby enhancing the safety profile of the parent compound.

  • Synthetic Accessibility: The morpholine scaffold is readily accessible through various synthetic routes, making it an attractive building block for medicinal chemists.[1][2][4] Its incorporation into a lead molecule can be achieved through straightforward and efficient chemical transformations.

Morpholine Derivatives in Oncology: Targeting Key Signaling Pathways

The morpholine moiety is a prominent feature in numerous anticancer agents, where it often plays a critical role in binding to the target protein and improving the overall drug-like properties of the molecule.[8][10] A significant number of morpholine-containing drugs target protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway: A Prime Target for Morpholine-Based Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a major focus for anticancer drug development.[11][12][13][14] Several morpholine-containing compounds have been developed as potent inhibitors of key kinases within this pathway.[15][16]

The morpholine ring in these inhibitors often forms a crucial hydrogen bond with a valine residue in the hinge region of the kinase's ATP-binding site, a key interaction for potent inhibition.[15]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing drugs.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Initiation Morpholine_Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibition Morpholine_Inhibitor->mTORC2 Inhibition Morpholine_Inhibitor->mTORC1 Inhibition

Sources

Introduction: The Enduring Importance of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Morpholine in Organic Chemistry

Morpholine, a heterocyclic compound with the formula O(CH₂CH₂)₂NH, is a cornerstone of modern organic and medicinal chemistry.[1] Its unique structure, incorporating both an ether and a secondary amine functional group, imparts a valuable combination of properties. The ether oxygen influences the basicity and nucleophilicity of the nitrogen atom, making it less basic than similar amines like piperidine, while also contributing to its polarity and utility as a solvent.[1][2] First synthesized in the late 19th century, its name was mistakenly attributed to a perceived structural relationship with morphine.[1][3]

The applications of morpholine are vast and diverse. In industrial settings, it serves as a crucial corrosion inhibitor in steam boiler systems for power plants, leveraging its similar volatility to water to ensure even distribution and pH adjustment in both liquid and steam phases.[1][4] It is also an essential intermediate in the manufacturing of rubber chemicals, particularly delayed-action vulcanization accelerators.[4]

For researchers and professionals in drug development, the morpholine ring is a "privileged scaffold." Its presence in a molecule can enhance pharmacokinetic properties, improve solubility, and provide a rigid framework for orienting functional groups toward biological targets.[5][6][7] Consequently, it is a key structural component in numerous pharmaceuticals, including the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide.[1][2]

This guide provides a comprehensive review of the core synthetic methodologies for producing morpholine and its derivatives, from large-scale industrial processes to modern, stereoselective laboratory techniques vital for pharmaceutical research.

Part 1: Industrial-Scale Synthesis of Morpholine

The bulk production of morpholine is dominated by two primary methods, each with distinct advantages and operational considerations. The choice between them is often dictated by factors such as feedstock cost, energy consumption, and waste management.

Method 1: Dehydration of Diethanolamine (DEA)

This is the classic and conceptually straightforward method for morpholine synthesis. The core of the process is an acid-catalyzed intramolecular cyclodehydration.

Causality and Mechanism: The reaction is initiated by the protonation of one of the hydroxyl groups of diethanolamine by a strong acid, typically concentrated sulfuric acid or oleum.[3][8] This protonation converts the hydroxyl group into a good leaving group (water). The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the six-membered morpholine ring. The strong, dehydrating nature of sulfuric acid or oleum is critical to drive the equilibrium towards the product by consuming the water generated during the reaction.

DEA_Dehydration DEA Diethanolamine Protonated_DEA Protonated DEA DEA->Protonated_DEA + H⁺ Intermediate Cyclization Intermediate Protonated_DEA->Intermediate - H₂O (Intramolecular Sₙ2) Morpholine_H Protonated Morpholine Intermediate->Morpholine_H Deprotonation Morpholine Morpholine Morpholine_H->Morpholine + Base - H₂O H2SO4 H₂SO₄ H3O H₃O⁺ Base Base (e.g., NaOH) H2O H₂O DEG_Workflow Feed Feed Streams (Diethylene Glycol, Ammonia, H₂) Reactor Trickle Bed Reactor (150-400°C, 3-40 MPa) Catalyst: Ni/Cu/Co on Al₂O₃ Feed->Reactor Separator High-Pressure Separator Reactor->Separator Gas_Recycle Gas Recycle (Unreacted NH₃, H₂) Separator->Gas_Recycle Gas Phase Product_Distill Product Distillation Train Separator->Product_Distill Liquid Phase Gas_Recycle->Feed AEE_Stream AEE Intermediate Stream Product_Distill->AEE_Stream Morpholine_Product Purified Morpholine Product Product_Distill->Morpholine_Product Byproducts Byproducts (e.g., N-ethylmorpholine) Product_Distill->Byproducts AEE_Recycle Recycle to Reactor AEE_Stream->AEE_Recycle AEE_Recycle->Reactor Green_Synthesis Amino_Alcohol 1,2-Amino Alcohol Zwitterion Zwitterionic Intermediate Amino_Alcohol->Zwitterion + Ethylene Sulfate (Sₙ2 Reaction) ES Ethylene Sulfate Morpholine Substituted Morpholine Zwitterion->Morpholine + tBuOK (Cyclization) Base tBuOK

References

Methodological & Application

Application Notes and Protocols: (S)-3-(Methoxymethyl)morpholine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the core structures of a wide array of pharmaceuticals and biologically active compounds. Its presence can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a key structural element for molecular recognition at biological targets. When chirality is introduced into the morpholine scaffold, it unlocks the potential for stereospecific interactions with enzymes and receptors, a critical factor in the development of potent and selective therapeutics.

(S)-3-(Methoxymethyl)morpholine hydrochloride stands out as a versatile and valuable chiral building block in the lexicon of asymmetric synthesis. This compound provides a pre-defined stereocenter at the C3 position of the morpholine ring, offering a reliable and efficient strategy for the introduction of this chiral moiety into target molecules. Its utility is particularly pronounced in the synthesis of complex molecules where the construction of such stereocenters via asymmetric catalysis might be challenging or less efficient. This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, with a focus on practical protocols and the underlying scientific principles. It is primarily employed in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics, where precise stereochemistry is paramount for biological activity.[1]

Core Application: N-Alkylation for the Synthesis of Chiral Morpholine Analogs

The primary application of (S)-3-(methoxymethyl)morpholine, typically generated in situ from its hydrochloride salt, is as a nucleophile in N-alkylation reactions. This approach allows for the facile introduction of the chiral morpholine unit onto a variety of molecular scaffolds. The nitrogen atom of the morpholine ring acts as a potent nucleophile, readily displacing leaving groups from electrophilic partners such as alkyl halides or sulfonates.

Mechanistic Rationale and Causality in Experimental Design

The N-alkylation of (S)-3-(methoxymethyl)morpholine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The choice of reaction conditions is dictated by the principles of this mechanism and is crucial for achieving high yields and preventing side reactions.

  • Base Selection: The reaction is typically carried out in the presence of a non-nucleophilic base. The primary role of the base is to deprotonate the hydrochloride salt, liberating the free (S)-3-(methoxymethyl)morpholine, which is the active nucleophile. Common choices include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These bases are strong enough to effect the deprotonation but are sterically hindered, which minimizes their competition with the morpholine nitrogen for the electrophile.

  • Solvent Choice: A polar aprotic solvent is generally preferred for SN2 reactions. Solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices as they can solvate the cation of the base (e.g., K⁺) while leaving the morpholine nucleophile relatively unsolvated and thus more reactive.

  • Temperature Control: The reaction temperature is a critical parameter that must be optimized. While gentle heating can increase the reaction rate, excessive temperatures can lead to side reactions, such as elimination or decomposition of the starting materials or products. Room temperature to moderate heating (e.g., 50-80 °C) is a common starting point for optimization.

The following workflow illustrates the key steps in a typical N-alkylation reaction using this compound.

N_Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Dissolve (S)-3-(methoxymethyl)morpholine HCl and electrophile (R-X) in aprotic solvent (e.g., DMF). Add_Base Add non-nucleophilic base (e.g., K₂CO₃, DIPEA). Reagent_Prep->Add_Base 1. Heating Heat reaction mixture (e.g., 60-80 °C). Add_Base->Heating 2. Monitoring Monitor reaction progress (TLC, LC-MS). Heating->Monitoring 3. Quench Quench reaction (e.g., with water). Monitoring->Quench 4. Extraction Extract with organic solvent (e.g., EtOAc). Quench->Extraction 5. Purification Purify by column chromatography. Extraction->Purification 6. Chiral_Building_Block_Logic cluster_advantages Advantages of Building Block Approach Start Target Molecule Contains a (S)-3-(methoxymethyl)morpholine Moiety Decision1 Is a robust and high-yielding asymmetric synthesis for the chiral morpholine core available? Start->Decision1 Path_Asymmetric Pursue Asymmetric Synthesis Route (e.g., asymmetric hydrogenation, organocatalytic cyclization) Decision1->Path_Asymmetric Yes Path_Building_Block Utilize (S)-3-(Methoxymethyl)morpholine HCl as a Chiral Building Block Decision1->Path_Building_Block No / Low Yield / Poor Selectivity Adv1 Guaranteed Enantiopurity Path_Building_Block->Adv1 Adv2 Reduced Number of Synthetic Steps Path_Building_Block->Adv2 Adv3 Simplified Purification Path_Building_Block->Adv3

Sources

Application Notes and Protocols for the Incorporation of a Chiral Morpholine Ring into Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its prevalence in a multitude of approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical and pharmacological properties. The morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all of which are critical parameters in drug design.[1][3][4] Furthermore, the non-planar, chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a specific three-dimensional arrangement, facilitating optimal interactions with biological targets.[4][5]

The introduction of chirality to the morpholine ring further expands its utility, allowing for the fine-tuning of stereospecific interactions with chiral biological macromolecules such as enzymes and receptors. This often leads to improved potency, selectivity, and a better side-effect profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of chiral morpholine rings into APIs, covering key synthetic methodologies and practical considerations.

Strategic Approaches for the Synthesis of Chiral Morpholines

The synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.

A general overview of these strategies is depicted in the workflow below:

Chiral_Morpholine_Synthesis_Strategies Start Synthetic Goal: Incorporate Chiral Morpholine Strategy1 Strategy 1: From Chiral Pool Starting Materials Start->Strategy1 Strategy2 Strategy 2: Asymmetric Catalysis on Prochiral Substrates Start->Strategy2 Strategy3 Strategy 3: Diastereoselective Cyclization with Chiral Auxiliaries Start->Strategy3 Outcome Target Chiral Morpholine for API Integration Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Key synthetic strategies for accessing chiral morpholines.

Strategy 1: Synthesis from Chiral Pool Starting Materials

This classical approach leverages readily available and enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the chiral morpholine ring. The inherent chirality of the starting material is transferred to the final product, obviating the need for a separate chiral resolution or asymmetric catalysis step.

Causality behind Experimental Choices: The primary advantage of this method lies in its predictability and robustness. By starting with a known stereocenter, the stereochemical outcome of the synthesis is often well-defined. This strategy is particularly attractive for the synthesis of 2- or 3-substituted morpholines.

Protocol 1: Synthesis of a 3-Substituted Chiral Morpholine from a Chiral Amino Alcohol

This protocol outlines a general procedure for the synthesis of a 3-substituted chiral morpholine from a commercially available chiral amino alcohol.

Experimental Workflow:

Chiral_Pool_Synthesis_Workflow A 1. N-Protection of Chiral Amino Alcohol B 2. O-Alkylation with a Dihaloethane A->B C 3. Intramolecular Cyclization B->C D 4. N-Deprotection C->D E Final Chiral Morpholine D->E Asymmetric_Hydrogenation Substrate Dehydromorpholine Reagents H₂, Chiral Rh-catalyst Substrate->Reagents Product Chiral Morpholine Reagents->Product Chiral_Auxiliary_Workflow A 1. Condensation of Pseudoephedrine with an Arylglyoxal B 2. Diastereoselective Cyclization A->B C 3. Removal of Chiral Auxiliary B->C D Chiral Morpholin-2-one C->D

Sources

Application Notes: (S)-3-(Methoxymethyl)morpholine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will detail its physicochemical properties, its critical role in the synthesis of potent and selective kinase inhibitors, and provide a representative, field-proven protocol for its application. The rationale behind its use, focusing on the structure-activity relationship (SAR) of the morpholine moiety in kinase binding, particularly within the PI3K/Akt/mTOR signaling pathway, will be discussed. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Morpholine Moiety in Kinase Inhibition

The morpholine ring is a privileged scaffold in modern medicinal chemistry, renowned for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Its incorporation into small molecule inhibitors is a well-established strategy to enhance potency and refine pharmacokinetic profiles.[1][2] In the context of kinase inhibitors, the morpholine moiety often serves as a crucial "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[3][4]

This compound offers a distinct advantage by introducing a defined stereocenter and an additional ether functional group. This chiral handle allows for precise, three-dimensional interactions within the target protein's binding pocket, potentially leading to enhanced selectivity and potency. The methoxymethyl substituent can explore deeper pockets of the active site, displacing water molecules and forming additional stabilizing interactions, which can be pivotal for differentiating between closely related kinase isoforms.[4][5] This guide will focus on its application in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[6][7][8][9]

Physicochemical Properties & Handling

This compound is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.[10]

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 218594-76-4[8][10]
Molecular Formula C₆H₁₄ClNO₂[8][10]
Molecular Weight 167.635 g/mol [10]
Appearance Solid
Boiling Point 180 °C at 760 mmHg[10]
Storage 2-8°C, under inert gas, sealed, dry[8][10]
MDL Number MFCD09608107[10]
Safety & Handling Precautions

As with all morpholine derivatives, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11][12] Handling should be performed in a well-ventilated chemical fume hood.[13][14] Morpholine compounds can be irritating to the skin, eyes, and respiratory system.[11][15] The hydrochloride salt is generally less volatile and corrosive than the free base, but care should still be taken to avoid inhalation of dust or direct contact.[11]

Incompatible Materials: Strong oxidizing agents.[13]

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The primary application of this compound is as a nucleophile in substitution reactions, most commonly Nucleophilic Aromatic Substitution (SNAr), to build the final inhibitor structure. The following protocol is a representative example, based on established syntheses of thieno[3,2-d]pyrimidine-based PI3K inhibitors like Pictilisib (GDC-0941), illustrating how this building block is incorporated.[3][16]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis leverages the secondary amine of the morpholine ring as a potent nucleophile. The reaction typically involves an electron-deficient aromatic or heteroaromatic ring system (the electrophile) substituted with a good leaving group, such as a halogen (e.g., Chlorine). The hydrochloride salt must first be neutralized in situ with a suitable base to liberate the free secondary amine, which then attacks the electrophilic ring, displacing the leaving group to form the desired product.

SNAr_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 <<table><tr><tdborder='0'><fontcolor='#202124'>Heterocyclic Core (e.g., 2-Chloro-thienopyrimidine)font>td>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/example-heterocycle.png'/>td>tr>table>> SNAr SNAr Reaction Solvent (e.g., EtOH) Heat Reactant1->SNAr Reactant2 <<table><tr><tdborder='0'><fontcolor='#202124'>(S)-3-(Methoxymethyl)morpholinefont>td>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/example-morpholine.png'/>td>tr>table>> Base Base (e.g., DIPEA) Deprotonation Reactant2->Base Base->SNAr Product <<table><tr><tdborder='0'><fontcolor='#202124'>Kinase Inhibitor Precursorfont>td>tr><tr><tdborder='0'><imgsrc='https://i.imgur.com/example-product.png'/>td>tr>table>> SNAr->Product caption Workflow for SNAr Reaction.

Caption: General workflow for incorporating the morpholine moiety via SNAr.

Detailed Experimental Protocol

Reaction: Synthesis of 4-((S)-3-(methoxymethyl)morpholino)-2-(substituted)-thieno[3,2-d]pyrimidine.

  • Materials:

    • 2-Chloro-6-(substituted)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Electrophile, 1.0 eq)

    • This compound (Nucleophile, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Base, 2.5 eq)

    • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (Solvent)

    • Sodium Iodide (NaI) (Catalyst, optional, 0.1 eq)

  • Procedure:

    • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-thieno[3,2-d]pyrimidine starting material (1.0 eq).

    • Reagent Addition: Add this compound (1.2 eq).

    • Solvent & Base: Add anhydrous ethanol to create a slurry (approx. 0.1 M concentration relative to the electrophile). Add DIPEA (2.5 eq) to the mixture. The base is crucial for neutralizing the hydrochloride salt and scavenging the HCl generated during the reaction.

    • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

    • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Dilute the residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and base salts, followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure product.

  • Self-Validation and Causality:

    • Excess Nucleophile (1.2 eq): Using a slight excess of the morpholine derivative ensures the complete consumption of the more valuable electrophilic starting material.

    • Choice of Base: DIPEA is a non-nucleophilic, sterically hindered base, ideal for acid scavenging without competing in the SNAr reaction. An excess is used to ensure full deprotonation of the hydrochloride and neutralization of the generated HCl.

    • Solvent Choice: Polar aprotic solvents like DMF or protic solvents like EtOH can be used. Ethanol is often a greener choice and is effective for this type of transformation.[4]

    • Heat: SNAr reactions require an activation energy to overcome the initial stability of the aromatic system. Heating accelerates the formation of the intermediate Meisenheimer complex and subsequent departure of the leaving group.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cellular growth, proliferation, survival, and metabolism.[6][10][17] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][18] Inhibitors synthesized using (S)-3-(Methoxymethyl)morpholine, such as analogs of Pictilisib (GDC-0941), are designed to bind to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of PIP2 to PIP3 and thereby halting the downstream signaling cascade.[19]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor (S)-3-(Methoxymethyl)morpholine -based Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

The chiral methoxymethyl group on the morpholine ring can provide enhanced selectivity for different PI3K isoforms (α, β, δ, γ), a critical factor in balancing efficacy with off-target toxicities.[4][20]

Conclusion

This compound is a high-value chiral building block for the synthesis of sophisticated kinase inhibitors. Its defined stereochemistry and functional handle provide medicinal chemists with a powerful tool to optimize inhibitor-target interactions, leading to compounds with improved potency and selectivity. The representative SNAr protocol provided herein is robust and adaptable for the synthesis of a wide range of heterocyclic inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Adherence to proper safety and handling procedures is essential for its successful and safe application in the laboratory.

References

  • PI3K/Akt/mTOR Signaling Pathway Overview . (n.d.). ResearchGate. Retrieved from [Link]

  • This compound . (n.d.). MySkinRecipes. Retrieved from [Link]

  • Schematic Diagram of the PI3K/AKT/mTOR Pathway . (n.d.). ResearchGate. Retrieved from [Link]

  • PI3K/AKT/PTEN/mTOR Signaling Pathway Illustration . (n.d.). ResearchGate. Retrieved from [Link]

  • PI3k/AKT/mTOR Pathway Animation . (2020, October 19). YouTube. Retrieved from [Link]

  • Synthesis of Pictilisib (GDC-0941) . (2013). Thieme Chemistry. Retrieved from [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition . (2022, February 5). PubMed. Retrieved from [Link]

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer . (2008, September 25). ACS Publications. Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging . (2019, November 3). National Institutes of Health (NIH). Retrieved from [Link]

  • Morpholine Safety Data Sheet . (2014, May 13). The Lab Depot. Retrieved from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Pictilisib PubChem Entry . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models . (n.d.). AACR Journals. Retrieved from [Link]

  • Morpholine based PI3K inhibitors . (n.d.). ResearchGate. Retrieved from [Link]

  • Novel synthesis of cis-3,5-disubstituted morpholine derivatives . (2006, June 9). PubMed. Retrieved from [Link]

  • (R)-3-(Methoxymethyl)morpholine hydrochloride Safety Data Sheet . (2018, August 20). Acros Organics. Retrieved from [Link]

  • Morpholine Safety Data Sheet . (n.d.). Carl Roth. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]

  • GDC-0941 (Pictilisib) PubChem Entry . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemical Compatibility Chart . (n.d.). University of California, Riverside. Retrieved from [Link]

  • Chemical Compatibility Database . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Synthesis of reference standard methyl-pictilisib . (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . (2024). E3S Web of Conferences. Retrieved from [Link]

  • Chemical Compatibility Plastic Material Chart . (n.d.). Ideal-tek. Retrieved from [Link]

  • Chemical Compatibility Chart . (n.d.). California State University, Northridge. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Note: The Strategic Use of (S)-3-(Methoxymethyl)morpholine Hydrochloride in the Synthesis of Central Nervous System (CNS) Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in the architecture of many Central Nervous System (CNS) active agents, prized for its ability to impart favorable physicochemical properties that enhance blood-brain barrier (BBB) penetration and target engagement.[1][2][3] This application note provides a comprehensive guide on the use of (S)-3-(Methoxymethyl)morpholine hydrochloride, a valuable chiral building block, in the synthesis of CNS therapeutics.[4] We will delve into the rationale behind its use, provide detailed protocols for its handling, and present a representative synthesis of a key CNS drug, Reboxetine, to illustrate the practical application and chemical principles involved. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage chiral morpholine scaffolds in their synthetic programs.

Introduction: The Privileged Role of the Morpholine Scaffold in CNS Drug Design

Developing drugs for the CNS presents unique challenges, primarily the need for molecules to cross the highly selective blood-brain barrier.[2][5] The morpholine ring has emerged as a "privileged scaffold" in CNS drug discovery for several key reasons:

  • Balanced Physicochemical Profile: The morpholine ring, with its ether oxygen and secondary amine, possesses a well-balanced lipophilic-hydrophilic character. This balance is crucial for effective BBB permeability.[1][3]

  • Modulation of pKa: The nitrogen atom in the morpholine ring is a weak base, giving it a pKa value that often leads to partial protonation at physiological pH. This enhances aqueous solubility without sacrificing the lipophilicity required for membrane transit.[1][6]

  • Structural Versatility: The flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional arrangements for optimal interaction with biological targets.[1][6]

  • Metabolic Stability: Morpholine derivatives often exhibit favorable metabolic profiles, including improved stability against enzymatic degradation by cytochrome P450 enzymes.[6]

A plethora of approved CNS drugs, including the antidepressant Reboxetine and the anxiolytic Moclobemide, incorporate the morpholine moiety, underscoring its importance.[1][6] Chiral building blocks like this compound are particularly valuable as stereochemistry is critical for biological activity and minimizing off-target effects.[4]

This compound: Properties and Safe Handling

This compound is a key intermediate used to introduce a morpholine ring with a defined chirality into a target molecule.[4]

Physicochemical Data
PropertyValueReference(s)
CAS Number 218594-76-4[4]
Molecular Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.635 g/mol [4]
Boiling Point 180 °C at 760 mmHg[4]
Storage 2-8°C, under inert gas, sealed, dry[4]
Protocol for Safe Handling and Storage

Safe handling of morpholine derivatives is paramount. The following protocol is based on general safety guidelines for this class of compounds.[7][8][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Change gloves immediately if contaminated.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7] If inhalation risk is high, use a NIOSH-approved respirator.

Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before use.[7]

  • Work exclusively within a chemical fume hood to avoid inhalation of vapors.[7]

  • Avoid all contact with skin, eyes, and clothing. Morpholine compounds can be corrosive and cause severe burns.[7][8]

  • Ground all equipment when transferring flammable solvents to prevent static discharge.[7]

  • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[7][9]

  • Store under an inert atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

Core Application: Synthesis of (S,S)-Reboxetine, a Selective Norepinephrine Reuptake Inhibitor (NRI)

To demonstrate the utility of chiral morpholine precursors, we present a representative synthesis of (S,S)-Reboxetine. Reboxetine is a potent and selective NRI used for the treatment of major depressive disorder.[10][11][12] Its efficacy is highly dependent on its (S,S)-stereochemistry. This multi-step synthesis highlights key chemical transformations relevant to the broader application of morpholine building blocks.

Overall Synthetic Workflow

The following diagram outlines a stereoselective synthesis of (S,S)-Reboxetine, adapted from published methodologies.[13]

G cluster_0 Synthesis of (S,S)-Reboxetine A N-Benzyl-3-morpholinone B N-Benzyl-2-aroylmorpholin-3-one A->B LDA, N-Aroylmorpholine C Diastereomeric Alcohols ((2R,3S) and (2S,3R)) B->C Asymmetric Transfer Hydogenation (S,S)-RuCl(TsDPEN)L3 D Morpholine Bromide C->D PPh3Br2 E N-Benzyl Protected Reboxetine D->E 2-Ethoxyphenol, t-BuOK F Final Product: (S,S)-Reboxetine E->F Deprotection (Chloroethyl Chloroformate, Methanolysis)

Caption: Synthetic pathway for (S,S)-Reboxetine.

Detailed Experimental Protocol

Expertise & Experience Insight: This synthetic route is powerful because it establishes the crucial stereochemistry early through a dynamic kinetic resolution-mediated asymmetric transfer hydrogenation, a robust and well-understood method for generating chiral alcohols.[13]

Step 1: Condensation to form N-Benzyl-2-aroylmorpholin-3-one (20)

  • To a solution of N-benzyl-3-morpholinone (18) in anhydrous THF at -78°C under an argon atmosphere, add a solution of Lithium Diisopropylamide (LDA) dropwise.

  • Stir the mixture for 30 minutes at -78°C.

  • Add a solution of N-aroylmorpholine (19) in THF and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ketone (20).

    • Causality: LDA is a strong, sterically hindered base that selectively deprotonates the carbon alpha to the carbonyl group, forming an enolate, which then acts as a nucleophile in the condensation reaction.[13]

Step 2: Asymmetric Transfer Hydrogenation (ATH) to Diastereomeric Alcohols (21, 22)

  • In a reaction vessel, dissolve the ketone (20) and the catalyst (S,S)–RuCl(TsDPEN)L₃ in a suitable solvent.

  • Add a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at the designated temperature until completion, monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify via column chromatography to separate the diastereomeric alcohols (2R,3S)-21 and (2S,3R)-22. The (2R,3S) diastereomer is carried forward.

    • Causality: The chiral ruthenium catalyst creates a chiral environment, directing the hydride transfer to one face of the ketone, resulting in a high diastereomeric excess of the desired alcohol.[13]

Step 3: Bromination to Morpholine Bromide (24)

  • Dissolve the purified alcohol (23, obtained after reduction of the lactam) in an appropriate solvent like dichloromethane (DCM).

  • Cool the solution to 0°C and add triphenylphosphine dibromide (PPh₃Br₂) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Wash the reaction mixture with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the bromide (24).

    • Causality: The alcohol is converted into a good leaving group (bromide) via an Appel-type reaction, preparing the molecule for the subsequent nucleophilic substitution.[13]

Step 4: Williamson Ether Synthesis to Protected Reboxetine (25)

  • To a solution of 2-ethoxyphenol in a polar aprotic solvent (e.g., DMF or THF), add a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) at 0°C to form the phenoxide.

  • Add a solution of the bromide (24) in the same solvent dropwise.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir until completion.

  • Cool the reaction, quench with water, and extract the product.

  • Purify the crude material by column chromatography to yield the N-benzyl protected derivative (25).

    • Causality: This is a classic Sₙ2 reaction where the nucleophilic 2-ethoxyphenoxide displaces the bromide leaving group. The stereocenter is inverted in this step.

G cluster_0 Williamson Ether Synthesis (SN2) Nu 2-Ethoxyphenoxide (Nucleophile) Substrate Morpholine Bromide (Electrophile) Nu->Substrate Backside Attack Product Ether Product Substrate->Product LeavingGroup Br- Substrate->LeavingGroup Displacement

Caption: Mechanism of the key etherification step.

Step 5: N-Deprotection to yield (S,S)-Reboxetine (26)

  • Dissolve the protected morpholine (25) in a suitable solvent.

  • Add 1-chloroethyl chloroformate at 0°C and stir.

  • After the initial reaction, add methanol and heat the mixture to reflux.

  • Cool the reaction and concentrate under vacuum.

  • Purify the resulting hydrochloride salt, which can be converted to the free base by treatment with a mild base, to afford the final product (S,S)-Reboxetine (26).[13]

    • Causality: The von Braun reaction with 1-chloroethyl chloroformate cleaves the N-benzyl group, forming a carbamate intermediate which is then readily hydrolyzed by methanol to yield the secondary amine.[13]

Analytical Characterization of the Final Product

Trustworthiness: A protocol is only trustworthy if it is self-validating. Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized CNS therapeutic.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all expected protons and carbons are present with the correct chemical shifts, integrations, and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.

Purity and Enantiomeric Excess (ee) Determination

The determination of chiral purity is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles.[14][15] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[14][16]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Dissolve an accurately weighed sample of the final compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[14]

  • HPLC System and Conditions:

ParameterTypical ConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Chiralpak® seriesThese CSPs have chiral cavities that differentially interact with the enantiomers, leading to separation.[14]
Mobile Phase Hexane/Isopropanol or Methanol/Ethanol mixturesThe ratio is optimized to achieve baseline separation (Resolution > 1.5).[16]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25 °C (Ambient)Temperature can affect separation; consistency is key.[14]
Detection UV at a suitable wavelength (e.g., 275 nm for Reboxetine)The wavelength is chosen based on the analyte's UV absorbance maximum.
Injection Vol. 10 µLA typical volume for analytical injections.[14]
  • Data Analysis: Integrate the peak areas for the two enantiomers ((S,S) and (R,R)). Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Other powerful techniques for chiral analysis include Supercritical Fluid Chromatography (SFC), which offers faster analysis times, and Capillary Electrophoresis (CE).[14][17][18]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 (Condensation) Incomplete formation of the enolate; moisture in the reaction.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly prepared LDA.
Low Diastereoselectivity in Step 2 (ATH) Inactive or poisoned catalyst; incorrect reaction temperature.Use fresh catalyst. Ensure the reaction is run under an inert atmosphere. Optimize temperature.
Incomplete Reaction in Step 4 (Ether Synthesis) Base is not strong enough; poor quality solvent; leaving group is not reactive enough.Switch to a stronger base (e.g., NaH). Use anhydrous DMF. Ensure the bromide precursor is pure.
Multiple Spots on TLC after Purification Incomplete reaction; side product formation; degradation of product on silica gel.Increase reaction time or temperature. Re-purify using a different solvent system or switch to reverse-phase chromatography.
Low Enantiomeric Excess (% ee) in Final Product Racemization during any of the steps; impure chiral catalyst or starting material.Check the optical purity of the starting morpholine. Avoid harsh basic or acidic conditions that could cause racemization.

Conclusion

This compound and related chiral morpholines are indispensable tools in modern CNS drug discovery. Their unique physicochemical properties and synthetic accessibility allow for the creation of potent, selective, and brain-penetrant therapeutics. The detailed protocols and scientific rationale provided in this guide are designed to empower researchers to confidently and effectively utilize these building blocks. By applying rigorous synthetic and analytical methodologies, the development of next-generation CNS therapies can be significantly advanced.

References

  • Title: Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (via PMC) URL: [Link]

  • Title: Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed URL: [Link]

  • Title: Reboxetine (Edronax, Norebox, Irenor) Source: SpringerLink URL: [Link]

  • Title: The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile Source: PubMed URL: [Link]

  • Title: Reboxetine Source: Wikipedia URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: Consensus URL: [Link]

  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review Source: RSC Advances (via PMC) URL: [Link]

  • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors Source: PubMed URL: [Link]

  • Title: Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes Source: Organic Syntheses URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ResearchGate URL: [Link]

  • Title: SAFETY DATA SHEET - (R)-3-(Methoxymethyl)morpholine hydrochloride Source: Acros PharnaTech Limited URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral analysis Source: Wikipedia URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: Cambridge Open Engage URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: Safety Data Sheet: Morpholine Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: (PDF) Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of (S,S)‐Reboxetine Source: ResearchGate URL: [Link]

  • Title: EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives Source: Google Patents URL

Sources

Application Notes & Protocols: (S)-3-(Methoxymethyl)morpholine Hydrochloride as a Chiral Building Block in the Synthesis of Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, frequently incorporated into the design of therapeutic agents to enhance their pharmacological profiles.[1] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic character and a pKa that promotes favorable interactions at physiological pH, make it a valuable scaffold for modulating solubility, membrane permeability, and metabolic stability.[2][3] The morpholine ring can act as a rigid spacer, orienting functional groups for optimal target engagement, and its oxygen atom can participate in crucial hydrogen bonding interactions within protein binding sites.[2] (S)-3-(Methoxymethyl)morpholine hydrochloride stands out as a key chiral building block, offering a stereochemically defined morpholine core for the asymmetric synthesis of complex bioactive molecules.[4] This guide will delve into the application of morpholine-containing structures, with a focus on the synthesis and biological relevance of Aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist that showcases the clinical significance of the morpholine scaffold. While primarily an antiemetic, the NK-1 receptor's role in viral immunopathogenesis provides a compelling rationale for exploring such structures in the context of antiviral research.[5]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful synthesis. This compound is a stable, crystalline solid, facilitating its handling and storage in a laboratory setting.[4]

PropertyValueSource
CAS Number 218594-76-4[6][7][8]
Molecular Formula C₆H₁₄ClNO₂[4][6]
Molecular Weight 167.63 g/mol [4]
Boiling Point 180 °C at 760 mmHg[4]
Storage Conditions 2-8°C, sealed, dry, inert gas[4]
MDL Number MFCD09608107[4]

Case Study: Synthesis of Aprepitant, a Morpholine-Containing NK-1 Receptor Antagonist

Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK-1) receptors, approved for the prevention of chemotherapy-induced nausea and vomiting.[9][10] Its complex stereochemical architecture, featuring a substituted morpholine ring, is crucial for its biological activity. While various synthetic routes to Aprepitant have been developed, this section details a convergent and stereoselective synthesis, highlighting the construction of the morpholine core.[11][12][13][14]

Synthetic Workflow for Aprepitant

The following diagram illustrates a key synthetic disconnection approach for the preparation of Aprepitant.

Aprepitant_Synthesis cluster_intermediates Key Intermediates cluster_product Final Product Intermediate_A 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine Aprepitant Aprepitant Intermediate_A->Aprepitant Condensation Intermediate_B 3-chloromethyl-1,2,4-triazolin-5-one Intermediate_B->Aprepitant SP_NK1R_Pathway cluster_stimulus Viral Infection cluster_pathway SP/NK-1R Signaling cluster_response Pathophysiological Response Virus Viral Pathogen SP_Release Substance P (SP) Release Virus->SP_Release NK1R_Activation NK-1 Receptor Activation on Immune Cells SP_Release->NK1R_Activation Proinflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NK1R_Activation->Proinflammatory_Cytokines Inflammation Neurogenic Inflammation Proinflammatory_Cytokines->Inflammation Symptoms Exacerbated Symptoms (e.g., airway hyperresponsiveness) Inflammation->Symptoms Aprepitant Aprepitant (NK-1R Antagonist) Aprepitant->NK1R_Activation Blocks

Sources

Experimental setup for N-alkylation of (S)-3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of (S)-3-(Methoxymethyl)morpholine: Protocols and Mechanistic Insights

Introduction

Morpholine and its derivatives are recognized as privileged scaffolds in modern drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The N-substituted morpholine motif is a cornerstone in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[2] (S)-3-(Methoxymethyl)morpholine, a chiral building block, offers a valuable starting point for creating stereochemically defined active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.[3]

The functionalization of the secondary amine at the N-4 position is a critical step in diversifying this scaffold to perform structure-activity relationship (SAR) studies. This application note provides detailed, field-proven protocols for the N-alkylation of (S)-3-(Methoxymethyl)morpholine, targeting researchers, medicinal chemists, and process development scientists. We will explore two robust and widely applicable methods: direct alkylation via nucleophilic substitution (SN2) with alkyl halides and reductive amination with carbonyl compounds.

Understanding the Core Chemistry: The Nucleophilic Nature of Morpholine

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it nucleophilic. This inherent reactivity is the basis for N-alkylation reactions.[4] The choice of alkylation strategy depends on the desired substituent, the availability of starting materials, and the required reaction conditions (e.g., temperature, tolerance of functional groups).

It is important to note that the starting material, (S)-3-(Methoxymethyl)morpholine, is often supplied as a hydrochloride salt to improve stability and handling.[3] Before initiating any N-alkylation reaction, this salt must be neutralized to the free base form to ensure the nitrogen's nucleophilicity is available for the reaction.

Method 1: Direct N-Alkylation with Alkyl Halides (SN2 Pathway)

This classical method involves the reaction of the secondary amine with an electrophilic alkyl halide, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[2] It is a reliable and straightforward approach for introducing simple alkyl, benzyl, or allyl groups.

Causality Behind Experimental Choices
  • Base Selection : A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[5] Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is a mild, inexpensive, and non-hygroscopic solid base. Its heterogeneous nature in solvents like acetonitrile simplifies work-up, as it can be removed by simple filtration.[1]

  • Solvent Selection : A polar aprotic solvent is ideal for SN2 reactions. Acetonitrile (CH₃CN) is highly recommended due to its ability to dissolve the amine, its suitable boiling point for reflux, and its relative ease of removal post-reaction.[5] Dimethylformamide (DMF) is an alternative but its high boiling point can complicate product isolation.[6]

  • Stoichiometry : A slight excess of the alkyl halide (1.1–1.2 equivalents) ensures the complete consumption of the starting morpholine. A greater excess of the base (2.0 equivalents) is used to effectively scavenge the acid byproduct and drive the reaction to completion.[1]

Visual Workflow for SN2 Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: (S)-3-(Methoxymethyl)morpholine HCl freebase Generate Free Base (e.g., with aq. NaOH, extract) start->freebase react Dissolve in Acetonitrile Add K₂CO₃ & Alkyl Halide freebase->react reflux Heat to Reflux Monitor by TLC (4-12h) react->reflux cool Cool to RT Filter solids reflux->cool concentrate Concentrate Filtrate cool->concentrate purify Purify via Column Chromatography concentrate->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: General workflow for the SN2 N-alkylation of (S)-3-(Methoxymethyl)morpholine.

Detailed Protocol: Synthesis of (S)-4-Benzyl-3-(methoxymethyl)morpholine

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
(S)-3-(Methoxymethyl)morpholine131.171.01.31 g
Benzyl bromide171.041.21.4 mL (12 mmol)
Anhydrous Potassium Carbonate (K₂CO₃)138.212.02.76 g (20 mmol)
Anhydrous Acetonitrile (CH₃CN)--100 mL
Round-bottom flask, reflux condenser, magnetic stirrer---
TLC plates, silica gel, ethyl acetate, hexanes---

Procedure:

  • Free Base Preparation : If starting from the hydrochloride salt, dissolve it in water, basify with 1M NaOH solution until pH > 12, and extract the free base into a suitable organic solvent like dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.

  • Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-(Methoxymethyl)morpholine (1.31 g, 10.0 mmol).

  • Solvent and Base Addition : Dissolve the amine in anhydrous acetonitrile (100 mL). Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution.[1]

  • Alkylating Agent Addition : To the stirred suspension, add benzyl bromide (1.4 mL, 12.0 mmol) dropwise at room temperature.

  • Reaction Execution : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting amine spot.[1]

  • Work-up : Once complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to yield the pure N-benzylmorpholine derivative.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and atom-economical method for forming C-N bonds.[7] This process involves the reaction of the amine with a carbonyl compound to form an intermediate iminium salt, which is then reduced in situ to the corresponding tertiary amine.[8] This method avoids the use of alkyl halides and generates water as the only stoichiometric byproduct.[9]

Causality Behind Experimental Choices
  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective hydride donor that is particularly effective at reducing iminium ions while being unreactive towards most aldehydes and ketones.[7] Its tolerance for mildly acidic conditions, which can catalyze iminium ion formation, makes it ideal.

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and do not interfere with the reaction.

  • Reaction Conditions : These reactions are often performed at room temperature, making them suitable for substrates with sensitive functional groups. The reaction is typically driven to completion by the irreversible reduction step.

Reaction Scheme: Reductive Amination

G Amine (S)-3-(Methoxymethyl)morpholine Iminium Iminium Ion Intermediate Amine->Iminium + H₂O Carbonyl Aldehyde / Ketone (R-CHO) Carbonyl->Iminium + H₂O Product N-Alkylated Product Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product

Caption: The two-stage process of reductive amination.

Detailed Protocol: Synthesis of (S)-3-(Methoxymethyl)-4-(prop-2-yn-1-yl)morpholine

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )EquivalentsAmount (for 5 mmol scale)
(S)-3-(Methoxymethyl)morpholine (free base)131.171.00.66 g
Propargyl aldehyde54.051.10.33 mL (5.5 mmol)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.59 g (7.5 mmol)
Dichloromethane (DCM), Anhydrous--50 mL
Saturated aq. NaHCO₃, Brine---

Procedure:

  • Reaction Setup : To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the free base of (S)-3-(Methoxymethyl)morpholine (0.66 g, 5.0 mmol) and dissolve it in anhydrous dichloromethane (50 mL).

  • Carbonyl Addition : Add propargyl aldehyde (0.33 mL, 5.5 mmol) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Reducing Agent Addition : Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Execution : Stir the reaction mixture at room temperature.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Work-up : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography to obtain the pure N-propargylated morpholine.

  • Characterization : Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Slow Reaction Incomplete conversion to free base; Inactive alkylating agent; Insufficient heating (SN2); Poor quality reducing agent (Reductive Am.).Ensure complete neutralization of HCl salt; Use a fresh bottle of alkylating agent/reducing agent; Ensure proper reflux temperature is reached.
Formation of Byproducts Over-alkylation to quaternary salt (SN2); Elimination (E2) reaction; Reduction of carbonyl starting material (Reductive Am.).Use a slight excess (1.1-1.2 eq) of alkyl halide; Use a non-hindered alkyl halide; Use a selective reducing agent like NaBH(OAc)₃.[4][10]
Difficult Purification Product is highly polar or water-soluble.Use a more polar eluent system for chromatography; Consider derivatization to a salt for crystallization; Perform an acid-base extraction.

Conclusion

The N-alkylation of (S)-3-(Methoxymethyl)morpholine is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation with alkyl halides and reductive amination offer efficient and versatile pathways to a wide array of N-substituted products. The choice of method should be guided by the specific target molecule, substrate compatibility, and laboratory capabilities. The protocols detailed herein provide a robust foundation for researchers to successfully synthesize and explore this valuable class of compounds.

References

  • Sciencemadness.org. Best Conditions For N-Alkylation?. Available from: [Link]

  • PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. Available from: [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available from: [Link]

  • ResearchGate. N-alkylation of morpholine with other alcohols. Available from: [Link]

  • MySkinRecipes. (S)-3-(Methoxymethyl)morpholine hydrochloride. Available from: [Link]

  • ChemistryViews. Highly Efficient, Base-Catalyzed Alkylation Reactions. Available from: [Link]

  • ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Available from: [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available from: [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–171. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Ison, A. N-alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Google Patents. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Wikipedia. Amine alkylation. Available from: [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available from: [Link]

  • CyberLeninka. SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Available from: [Link]

  • ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Chemical Science. Available from: [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]

  • PubChem. 3-(Methoxymethyl)morpholine. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Google Patents. CN1015712B - The preparation method of N-alkylmorpholine compound.

Sources

Application Notes and Protocols for Amide Coupling Reactions with (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (S)-3-(Methoxymethyl)morpholine Moiety in Medicinal Chemistry

(S)-3-(Methoxymethyl)morpholine is a valuable chiral building block in contemporary drug discovery and development.[1] Its incorporation into lead compounds is a strategic approach to enhance physicochemical and pharmacokinetic properties. The morpholine ring, a saturated heterocycle, is frequently employed to improve aqueous solubility, metabolic stability, and overall oral bioavailability of drug candidates.[1] The stereochemically defined methoxymethyl substituent at the C3 position allows for specific interactions within biological targets, which is crucial for optimizing potency and selectivity, particularly in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.[1]

This document provides a comprehensive guide to the reaction conditions for the coupling of (S)-3-(Methoxymethyl)morpholine hydrochloride with carboxylic acids, a fundamental transformation for the synthesis of a wide array of active pharmaceutical ingredients (APIs). As this reagent is supplied as a hydrochloride salt to improve stability and handling, this guide will place special emphasis on the critical role of base selection and coupling agent choice to ensure efficient and successful amide bond formation.

Core Principles of Amide Coupling with Amine Hydrochloride Salts

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more electrophilic species.[2] When the amine nucleophile is present as a hydrochloride salt, as is the case with this compound, an additional stoichiometric equivalent of a non-nucleophilic base is required. This base serves to neutralize the hydrogen chloride, liberating the free secondary amine in situ and allowing it to participate in the coupling reaction.

The overall process can be visualized as a two-step sequence within a one-pot reaction:

  • Activation of the Carboxylic Acid: A coupling agent converts the carboxylic acid into a highly reactive intermediate, such as an active ester or an acylphosphonium species.

  • Nucleophilic Acyl Substitution: The free (S)-3-(Methoxymethyl)morpholine, generated by the added base, attacks the activated carboxylic acid derivative, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide product.

The choice of coupling agent, base, and solvent are interdependent and crucial for maximizing yield, minimizing side reactions (such as racemization of chiral centers), and ensuring ease of purification.

Diagram of the General Amide Coupling Mechanism

AmideCoupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (R-CO-X) RCOOH->ActivatedEster CouplingAgent Coupling Agent (e.g., HATU, EDC) Amide Amide Product ActivatedEster->Amide AmineHCl (S)-3-(Methoxymethyl)morpholine Hydrochloride FreeAmine Free Amine AmineHCl->FreeAmine Base Base (e.g., DIPEA) FreeAmine->ActivatedEster

Caption: General mechanism of amide bond formation.

Key Reaction Parameters and Reagent Selection

Coupling Agents

A variety of coupling reagents are available, each with its own advantages. The choice often depends on the complexity of the substrates and the desired reaction conditions.

Coupling Agent ClassExamplesKey Characteristics & Rationale for Use
Carbodiimides EDC (water-soluble), DCC, DICCost-effective and widely used. EDC is particularly useful as its urea byproduct is water-soluble, simplifying workup.[3] Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency.[3]
Phosphonium Salts BOP, PyBOP, PyAOPHighly reactive and efficient, often leading to high yields and clean reactions. They are particularly effective for sterically hindered substrates.[3]
Aminium/Uronium Salts HATU, HBTU, TBTUKnown for their high reactivity and low propensity for racemization, making them a preferred choice for sensitive substrates.[4][5] HATU is often considered one of the most efficient coupling reagents.[5]
Bases

The selection of a suitable base is critical when using an amine hydrochloride salt. The base should be sufficiently strong to deprotonate the ammonium salt but non-nucleophilic to avoid competing reactions with the activated carboxylic acid.

BaseStructurepKa of Conjugate AcidRationale for Use
DIPEA (Hünig's Base) Diisopropylethylamine~10.7A sterically hindered tertiary amine that is an excellent non-nucleophilic proton scavenger. It is a common choice for HATU-mediated couplings.[4]
TEA Triethylamine~10.7A widely used and cost-effective non-nucleophilic base.
NMM N-Methylmorpholine~7.4A weaker base that can be advantageous in minimizing racemization of sensitive substrates.
Solvents

The choice of solvent influences the solubility of reactants and the reaction rate.

SolventPropertiesRationale for Use
DMF DimethylformamideA polar aprotic solvent that is excellent for dissolving a wide range of organic molecules, including polar starting materials. It is a common solvent for HATU and EDC couplings.[5]
DCM DichloromethaneA less polar aprotic solvent that is useful for reactions where byproducts can be easily precipitated or when reactants are less polar.
Acetonitrile A polar aprotic solvent that can be a good alternative to DMF.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific carboxylic acid substrate.

General Protocol for HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and broad applicability.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

  • Add DIPEA (2.2 eq) to the mixture and stir for 5-10 minutes at room temperature to ensure the formation of the free amine.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Experimental Workflow

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Amine HCl in DMF B Add DIPEA, Stir for 10 min A->B C Add HATU B->C D Stir at Room Temperature (2-16 h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3, H2O, Brine F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for amide coupling.

General Protocol for EDC-Mediated Amide Coupling

This protocol offers a cost-effective alternative, particularly for less challenging substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling agent and base. Switching to a more powerful coupling agent like HATU may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature or by using a weaker base like N-methylmorpholine.

  • Purification Challenges: The choice of coupling agent can impact the ease of purification. The urea byproduct from DCC can be difficult to remove, whereas the byproduct from EDC is water-soluble.

  • Stoichiometry of the Base: It is crucial to use at least two equivalents of base when starting with the amine hydrochloride salt: one to neutralize the HCl and another to facilitate the coupling reaction.

Conclusion

The coupling of this compound with carboxylic acids is a robust and versatile method for the synthesis of complex molecules with desirable pharmaceutical properties. A thorough understanding of the roles of the coupling agent and base, coupled with careful selection of reaction conditions, will enable researchers to efficiently construct amide bonds and advance their drug discovery programs. The protocols provided herein serve as a solid foundation for developing optimized procedures for a wide range of substrates.

References

  • This compound - MySkinRecipes. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Process for preparation of pyrazole carboxylic acid amide - Google P
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • (12)
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2 - ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Role of (S)-3-(Methoxymethyl)morpholine Hydrochloride in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-(Methoxymethyl)morpholine hydrochloride is a specialized chiral building block of significant interest to researchers and drug development professionals. While not typically anchored directly to a solid support, its primary application lies in the solution-phase synthesis of highly potent cytotoxic payloads, most notably Monomethyl Auristatin F (MMAF). These payloads are subsequently conjugated to peptide-based linkers, which are themselves constructed using Solid-Phase Peptide Synthesis (SPPS), before final conjugation to monoclonal antibodies to create Antibody-Drug Conjugates (ADCs). This guide elucidates the nuanced yet critical role of this morpholine derivative, providing a comprehensive overview of its application, the underlying chemical principles, and detailed protocols for the related solid-phase and conjugation methodologies that are central to the development of next-generation therapeutics.

Foundational Concepts: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is classified as a "privileged structure" in medicinal chemistry.[1][2] This is not an arbitrary designation; it is earned due to a combination of advantageous physicochemical and metabolic properties that this versatile heterocycle imparts to a parent molecule.[1] Its features include:

  • Improved Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility and pharmacokinetic profile of a drug candidate.[3]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can enhance a drug's half-life.

  • Favorable Conformation: The flexible chair-like conformation allows it to serve as a compact, low-lipophilicity scaffold that can optimally orient functional groups for target binding without introducing excessive molecular weight.[3]

These properties have led to the incorporation of the morpholine motif into a wide array of approved drugs, including anticancer agents, antibiotics, and CNS-active compounds.[1][4]

Core Application: A Key Building Block for the Auristatin F Payload in ADCs

The most prominent application of (S)-3-(Methoxymethyl)morpholine is as a precursor to the C-terminal P5 unit of Monomethyl Auristatin F (MMAF), a powerful antimitotic agent.[5] MMAF is a synthetic analog of the natural marine product dolastatin 10 and functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Antibody-Drug Conjugates (ADCs) leverage the specificity of a monoclonal antibody (mAb) to deliver highly potent payloads like MMAF directly to cancer cells, thereby minimizing systemic toxicity.[3] An ADC consists of three components as illustrated below:

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Targets tumor antigen Linker Chemical Linker (e.g., Val-Cit) Antibody->Linker Conjugated via specific chemistry Payload Cytotoxic Payload (MMAF) Contains Morpholine Moiety Linker->Payload Attached via stable bond

Caption: Structure of an Antibody-Drug Conjugate (ADC).

(S)-3-(Methoxymethyl)morpholine forms the terminal cap of MMAF, a modification that differentiates it from its close relative, MMAE. The charged carboxylate of the C-terminal phenylalanine in MMAF, combined with the morpholine cap, renders the molecule less membrane-permeable. This reduces its "bystander effect" (killing of neighboring antigen-negative cells) but can result in a more stable and potent ADC for certain targets.[2]

The Synthesis Strategy: A Hybrid Approach

A common misconception is that the entire ADC drug-linker is built on a solid support. In reality, a more efficient, hybrid strategy is employed. The synthesis of the complex MMAF payload is a multi-step solution-phase process, while the peptide portion of the linker is efficiently assembled using Solid-Phase Peptide Synthesis (SPPS).

The overall workflow can be visualized as follows:

Workflow cluster_Solution Solution-Phase Synthesis cluster_Solid Solid-Phase Synthesis cluster_Conjugation Final Conjugation Steps Morpholine (S)-3-(Methoxymethyl)morpholine Hydrochloride MMAF_Synth Peptide Coupling & Modifications Morpholine->MMAF_Synth AA Other Amino Acid Derivatives AA->MMAF_Synth MMAF MMAF Payload MMAF_Synth->MMAF Linker_Payload Linker-Payload Cassette (e.g., MC-VC-PABC-MMAF) MMAF->Linker_Payload Resin Solid Support (Resin Bead) SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Linker Peptide Linker (e.g., Val-Cit) Cleavage->Linker Linker->Linker_Payload ADC Final ADC Linker_Payload->ADC Antibody Monoclonal Antibody Antibody->ADC SPPS_Cycle Start Start: Resin-NH2 Coupling1 1. Couple Fmoc-Cit-OH (HBTU/DIEA in DMF) Start->Coupling1 Wash1 2. Wash (DMF, DCM, MeOH) Coupling1->Wash1 Deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection1 Wash2 4. Wash (DMF, DCM, MeOH) Deprotection1->Wash2 Coupling2 5. Couple Fmoc-Val-OH (HBTU/DIEA in DMF) Wash2->Coupling2 Wash3 6. Wash (DMF, DCM, MeOH) Coupling2->Wash3 Deprotection2 7. Final Fmoc Deprotection Wash3->Deprotection2 FinalWash 8. Final Wash & Dry Deprotection2->FinalWash Cleavage 9. Cleave from Resin (TFA Cocktail) FinalWash->Cleavage End End: Free H2N-Val-Cit-CONH2 Cleavage->End

Sources

Catalytic Applications of Morpholine Derivatives in Organic Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Beyond its role as a structural component, the unique electronic and steric features of morpholine and its derivatives have carved out a significant niche for them in the realm of catalysis. This guide provides an in-depth exploration of the catalytic applications of morpholine derivatives in key organic transformations, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist and drug development professional.

Asymmetric Synthesis: Crafting Chirality with Morpholine-Based Catalysts

The precise control of stereochemistry is paramount in drug discovery and development. Chiral morpholine derivatives have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of enantioenriched molecules with high efficiency and selectivity.

Asymmetric Hydrogenation of Dehydromorpholines

A significant breakthrough in the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[1] This atom-economical approach utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve exceptional enantioselectivity.[1][2]

Mechanism of Action: The catalytic cycle is initiated by the coordination of the dehydromorpholine substrate to the chiral rhodium complex. The chirality of the ligand environment dictates the facial selectivity of the subsequent hydrogen addition, leading to the preferential formation of one enantiomer of the saturated morpholine product.

Asymmetric_Hydrogenation cluster_0 Catalytic Cycle Substrate Dehydromorpholine Intermediate Substrate-Catalyst Complex Substrate->Intermediate Catalyst [Rh(COD)2]BF4 + (R)-SKP Active_Catalyst Chiral Rh-H Complex Catalyst->Active_Catalyst H2 Active_Catalyst->Intermediate Product Chiral Morpholine Intermediate->Product Hydrogenation Product->Active_Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle for the asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

Materials:

  • [Rh(COD)₂]BF₄

  • (R)-SKP (chiral bisphosphine ligand)

  • Anhydrous Dichloromethane (DCM)

  • 2-Substituted Dehydromorpholine

  • Hydrogen gas (H₂)

  • Schlenk tube

  • Glovebox

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).[1]

  • Add anhydrous DCM (1.0 mL) to the Schlenk tube and stir the mixture to form the catalyst solution.[1]

  • Add the 2-substituted dehydromorpholine (0.25 mmol) to the catalyst solution.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen balloon.

  • Purge the tube with hydrogen gas three times.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantioenriched 2-substituted morpholine.

Performance Data:

SubstrateCatalyst Loading (mol%)SolventH₂ Pressure (atm)Time (h)Yield (%)ee (%)
2-Phenyl-dehydromorpholine1DCM112>9999
2-Naphthyl-dehydromorpholine1DCM112>9998
2-Furyl-dehydromorpholine1DCM112>9997

Table adapted from data reported on the asymmetric hydrogenation of various dehydromorpholines.[2]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

An elegant one-pot strategy for the enantioselective synthesis of 3-substituted morpholines involves a tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation.[3][4][5] This approach utilizes a titanium catalyst for the initial cyclization followed by a ruthenium catalyst for the stereoselective reduction.[3][4]

Mechanism of Action: The reaction commences with the titanium-catalyzed intramolecular hydroamination of an ether-containing aminoalkyne substrate to form a cyclic imine.[5] Subsequently, the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, facilitates the asymmetric transfer hydrogenation of the imine to the chiral morpholine.[3][4] A crucial aspect for achieving high enantioselectivity is the hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst.[3][4][5]

Tandem_Reaction cluster_1 Step 1: Hydroamination cluster_2 Step 2: Asymmetric Transfer Hydrogenation Start_Mat Ether-containing Aminoalkyne Imine Cyclic Imine Start_Mat->Imine Intramolecular Hydroamination Chiral_Morpholine 3-Substituted Chiral Morpholine Imine->Chiral_Morpholine Asymmetric Transfer Hydrogenation Ti_Cat Ti Catalyst Ti_Cat->Imine Ru_Cat RuCl[(S,S)-Ts-DPEN] (η⁶-p-cymene) Ru_Cat->Chiral_Morpholine

Figure 2: Tandem hydroamination and asymmetric transfer hydrogenation workflow.

Experimental Protocol: One-Pot Synthesis of a 3-Substituted Chiral Morpholine

Materials:

  • Ether-containing aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl--INVALID-LINK--

  • Formic acid/triethylamine azeotrope (H-source)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • In a glovebox, add the ether-containing aminoalkyne substrate (1.0 mmol) and the bis(amidate)bis(amido)Ti catalyst (5 mol%) to a Schlenk tube.

  • Add anhydrous toluene (2.0 mL) and heat the mixture at 110 °C.

  • Monitor the formation of the cyclic imine by GC-MS.

  • Once the hydroamination is complete, cool the reaction mixture to room temperature.

  • Add RuCl--INVALID-LINK-- (1 mol%) and the formic acid/triethylamine azeotrope (5:2, 2.0 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Performance Data:

Substrate R-groupYield (%)ee (%)
Phenyl85>95
4-Methoxyphenyl82>95
Thienyl78>95
Cyclohexyl75>95

This method demonstrates broad substrate scope and consistently high enantioselectivities.[3][4][5]

Organocatalysis: The Rise of Morpholine-Based Catalysts

While the pyrrolidine ring has long been a stalwart in organocatalysis, recent studies have highlighted the untapped potential of morpholine derivatives.[6][7][8] The inherent electronic properties of the morpholine ring, specifically the presence of the oxygen atom, can modulate the reactivity of the enamine intermediate, and the chair-like conformation can provide a unique stereochemical environment.[6][7][8]

1,4-Addition of Aldehydes to Nitroolefins

β-Morpholine amino acids have been successfully employed as efficient organocatalysts in the Michael addition of aldehydes to nitroolefins.[6][8] These catalysts have demonstrated excellent diastereoselectivity and good to high enantioselectivity.[6][9]

Mechanism of Action: The catalytic cycle proceeds through an enamine intermediate, formed from the condensation of the aldehyde with the secondary amine of the morpholine-based catalyst.[6] The enamine then undergoes a nucleophilic attack on the nitroolefin. The carboxylic acid moiety of the catalyst is believed to play a crucial role in activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[6]

Michael_Addition cluster_3 Enamine Catalysis Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Catalyst β-Morpholine Amino Acid Catalyst->Enamine Adduct Michael Adduct Enamine->Adduct Nucleophilic Attack Nitroolefin Nitroolefin Nitroolefin->Adduct Product Chiral Product Adduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Figure 3: Catalytic cycle for the 1,4-addition of aldehydes to nitroolefins.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Aldehyde

  • Nitroolefin

  • β-Morpholine amino acid catalyst

  • N-Methylmorpholine (NMM) (as a base)

  • Solvent (e.g., Toluene)

  • Anhydrous conditions

Procedure:

  • To a solution of the aldehyde (1.1 equiv) in the chosen solvent, add the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (1 mol%).[9]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin (1.0 equiv) to the reaction mixture.

  • Continue stirring at the specified temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Performance Data:

AldehydeNitroolefinCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dree (%)
Propanalβ-Nitrostyrene1Toluene09899:195
Butanalβ-Nitrostyrene1Toluene09998:294
Isovaleraldehydeβ-Nitrostyrene1Toluene09599:196

The use of β-morpholine amino acid catalysts demonstrates high efficiency and stereoselectivity in the Michael addition.[6][9]

Morpholine Derivatives as Ligands in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms of the morpholine ring can act as effective coordinating atoms for transition metals, making morpholine derivatives attractive ligands in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions

Morpholine-liganded palladium(II) N-heterocyclic carbene (NHC) complexes have been synthesized and characterized.[10] While their primary application in the cited study was for DNA-binding, such complexes have the potential to be active catalysts in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The morpholine ligand can influence the solubility, stability, and catalytic activity of the palladium center.

Furthermore, morpholine itself can be a crucial component in the synthesis of more complex molecules through palladium-catalyzed reactions. For example, palladium-catalyzed carboamination reactions have been utilized to construct cis-3,5-disubstituted morpholines.[11]

Conclusion

Morpholine derivatives have proven to be versatile and powerful tools in the field of organic catalysis. From enabling highly enantioselective transformations in asymmetric synthesis to serving as efficient organocatalysts and tunable ligands in metal-catalyzed reactions, their utility continues to expand. The protocols and data presented in this guide offer a practical starting point for researchers looking to leverage the unique catalytic properties of this privileged heterocyclic scaffold in their synthetic endeavors. As our understanding of their catalytic behavior deepens, we can anticipate the development of even more innovative and impactful applications of morpholine derivatives in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Application Note: Scale-Up Synthesis Considerations for Morpholine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Modern Pharmaceuticals

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2][3] Its significance stems from the advantageous physicochemical and metabolic properties it imparts to bioactive molecules, often leading to improved pharmacokinetic profiles.[1][2][4] The morpholine ring, with its dual amine and ether functionalities, can enhance aqueous solubility, modulate lipophilicity, and participate in crucial hydrogen bonding interactions with biological targets.[1][5] This versatile scaffold is a key component in drugs spanning a wide range of therapeutic areas, including antibiotics like Linezolid, anticancer agents such as Gefitinib, and analgesics like Dextromoramide.[6][7][8]

The transition from laboratory-scale synthesis to large-scale commercial production of morpholine-containing Active Pharmaceutical Ingredients (APIs) presents a unique set of challenges.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for the robust and efficient scale-up of morpholine-based pharmaceuticals. We will delve into proven synthetic strategies, process optimization, and the implementation of modern analytical technologies to ensure the final API's quality, safety, and efficacy.

I. Strategic Approaches to Morpholine Ring Synthesis for Scale-Up

The choice of synthetic route for constructing the morpholine ring is a critical decision in the early stages of process development. The ideal strategy should be scalable, cost-effective, and minimize the formation of impurities. Several general methodologies for morpholine ring formation have been established, primarily involving intramolecular or intermolecular cyclization reactions.[1]

Intramolecular Cyclization of Amino Alcohols

A common and often straightforward approach involves the cyclization of N-substituted diethanolamines or related amino alcohols. This method is attractive for its atom economy and the ready availability of starting materials.

Protocol 1: General Procedure for Intramolecular Cyclization via Sulfuric Acid Dehydration

This protocol is based on the industrial production method of morpholine.[6]

Materials:

  • N-substituted diethanolamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Appropriate organic solvent (e.g., Toluene)

Procedure:

  • Charge the reactor with the N-substituted diethanolamine and a suitable solvent.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below a specified limit (e.g., 25 °C) using a cooling bath. The exothermic nature of this addition requires careful control on a large scale.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture and carefully quench it by adding it to a cooled aqueous solution of sodium hydroxide to neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with the chosen organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or crystallization.

Causality Behind Experimental Choices:

  • Slow addition of sulfuric acid: To control the exothermicity of the reaction and prevent runaway reactions, which is a major safety concern during scale-up.

  • Use of a high-boiling solvent: Toluene is often used to achieve the necessary reaction temperature for dehydration and to facilitate the removal of water via azeotropic distillation.

  • Careful quenching and neutralization: To safely handle the corrosive acid and to isolate the basic morpholine product.

Intermolecular Cyclization Strategies

Intermolecular approaches offer greater flexibility for the synthesis of more complex and substituted morpholines. These methods typically involve the reaction of a bis-electrophile with a primary amine or an amino alcohol.

Protocol 2: Synthesis from Bis(2-chloroethyl) Ether and a Primary Amine

This method is another established industrial route for morpholine synthesis.[6]

Materials:

  • Bis(2-chloroethyl) ether

  • Primary amine (R-NH₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Acetonitrile, DMF)

Procedure:

  • Charge the reactor with the primary amine, base, and solvent.

  • Slowly add bis(2-chloroethyl) ether to the stirred suspension at a controlled temperature.

  • Heat the reaction mixture and monitor for completion.

  • After cooling, filter off the inorganic salts.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the product by distillation, crystallization, or column chromatography.

Causality Behind Experimental Choices:

  • Choice of base: A solid, non-nucleophilic base like potassium carbonate is often preferred to neutralize the HCl formed during the reaction without competing in the nucleophilic substitution.

  • Solvent selection: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.

Modern Synthetic Methodologies

Recent advancements in organic synthesis have provided more sophisticated and stereoselective methods for constructing the morpholine ring, which can be advantageous for producing chiral pharmaceuticals.[10][11] These include transition-metal-catalyzed cyclizations and enzymatic resolutions. While potentially more expensive, these methods can offer higher selectivity and milder reaction conditions, which can simplify downstream processing.

Table 1: Comparison of Key Morpholine Synthesis Strategies for Scale-Up

Synthetic StrategyAdvantages for Scale-UpDisadvantages for Scale-Up
Intramolecular Cyclization of Amino Alcohols High atom economy, readily available starting materials, established industrial precedent.[6]Harsh reaction conditions (strong acid, high temperature), potential for side reactions.
Intermolecular Cyclization Versatile for introducing substituents, can be performed under milder conditions.Stoichiometric byproducts (salts) that require removal, potential for over-alkylation.
Transition-Metal Catalysis High stereoselectivity, mild reaction conditions, potential for novel disconnections.[10]Catalyst cost and removal, sensitivity to air and moisture.
Photocatalytic Methods Can enable novel transformations under mild conditions, suitable for continuous flow processes.[10]Specialized equipment required, potential for scalability challenges.

II. Critical Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a manufacturing plant requires careful consideration of several factors that are often less critical at a smaller scale.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the key reaction steps is paramount for safe and efficient scale-up.

  • Heat Flow Calorimetry: This technique is essential for determining the heat of reaction and the rate of heat evolution. This data is crucial for designing appropriate cooling systems to prevent thermal runaway, a significant hazard in large-scale reactors.

  • Reaction Monitoring: The progress of the reaction should be monitored in real-time to ensure it is proceeding as expected and to identify any deviations that could indicate a problem.

Impurity Profiling and Control

The identification and control of impurities are critical for ensuring the safety and efficacy of the final API.[][13][14] Regulatory agencies have strict guidelines on acceptable levels of impurities in pharmaceutical products.[14]

  • Sources of Impurities: Impurities can arise from starting materials, intermediates, byproducts, and degradation products.[][15] A thorough understanding of the reaction mechanism is necessary to predict potential impurities.

  • Analytical Methods: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), must be developed and validated to detect and quantify all potential impurities.[15][16]

  • Spike and Purge Studies: These studies involve intentionally adding known impurities to the reaction mixture to determine their fate throughout the process and to demonstrate the effectiveness of purification steps.[13][16]

Workflow for Impurity Profiling and Control

G cluster_0 Impurity Identification cluster_1 Analytical Method Development cluster_2 Process Control & Purification a Analyze Starting Materials b Predict Potential Byproducts a->b c Forced Degradation Studies b->c d Develop & Validate HPLC/GC Methods c->d e Characterize Impurities (MS, NMR) d->e f Optimize Reaction Conditions e->f g Develop Crystallization/Purification f->g h Spike & Purge Studies g->h i Final API Release h->i Set Specifications

Caption: Workflow for Impurity Profiling and Control in API Synthesis.

Crystallization and Polymorphism

The solid-state properties of the API, such as its crystal form (polymorphism) and particle size, can significantly impact its stability, solubility, and bioavailability.[17][18][19]

  • Polymorph Screening: A thorough polymorph screen should be conducted to identify all possible crystalline forms of the API. The most thermodynamically stable form is usually desired for development to avoid polymorphic transitions during storage.[17]

  • Controlled Crystallization: The crystallization process must be carefully controlled to consistently produce the desired polymorph with the target particle size distribution. This involves optimizing parameters such as solvent system, cooling rate, and agitation.

Protocol 3: General Protocol for Controlled Cooling Crystallization

Materials:

  • Crude API

  • Antisolvent (if applicable)

  • Seed crystals of the desired polymorph

Procedure:

  • Dissolve the crude API in a suitable solvent at an elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Cool the solution at a controlled rate.

  • Once the solution becomes supersaturated, add a small amount of seed crystals of the desired polymorph to induce crystallization of the target form.

  • Continue cooling to the final temperature to maximize the yield.

  • Isolate the crystals by filtration, wash with a cold solvent, and dry under appropriate conditions.

Causality Behind Experimental Choices:

  • Controlled cooling rate: A slow cooling rate generally leads to larger crystals and better purity.

  • Seeding: Seeding is crucial for controlling polymorphism and ensuring batch-to-batch consistency.[20] It provides a template for the desired crystal form to grow.

  • Washing with cold solvent: To remove residual mother liquor without dissolving a significant amount of the product.

III. The Role of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[21][22][23] The implementation of PAT is strongly encouraged by regulatory agencies like the FDA.[24]

  • Real-Time Monitoring: PAT tools, such as in-line Near-Infrared (NIR) and Raman spectroscopy, can be used to monitor key reaction parameters and product quality attributes in real-time.[21][25] This allows for a deeper process understanding and enables proactive control.

  • Enhanced Process Control: By providing continuous data, PAT enables the implementation of advanced control strategies to maintain the process within its design space, leading to more consistent product quality.

PAT Implementation Workflow

G a Identify Critical Process Parameters (CPPs) & Critical Quality Attributes (CQAs) b Select Appropriate PAT Tools (e.g., NIR, Raman) a->b c Develop & Validate Chemometric Models b->c d Integrate PAT into Process Control System c->d e Real-Time Monitoring & Control d->e f Continuous Process Improvement e->f

Caption: Workflow for Implementing PAT in Pharmaceutical Manufacturing.

IV. Regulatory Considerations for Scale-Up

Navigating the regulatory landscape is a critical aspect of scaling up the synthesis of any API.[26][27] Early and consistent communication with regulatory agencies is crucial for a smooth approval process.

  • Starting Material Definition: The definition of the regulatory starting material is a key point of discussion with regulatory bodies. A well-defined starting material with appropriate specifications is essential.

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces an API meeting its predetermined specifications and quality attributes.[27] This typically involves the successful execution of three consecutive commercial-scale batches.

  • ICH Guidelines: All aspects of API development and manufacturing should adhere to the guidelines established by the International Council for Harmonisation (ICH), particularly Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and Q11 (Development and Manufacture of Drug Substances).

Conclusion

The successful scale-up of morpholine-based pharmaceuticals requires a multidisciplinary approach that integrates synthetic chemistry, chemical engineering, analytical science, and regulatory affairs. By carefully selecting a robust and scalable synthetic route, diligently profiling and controlling impurities, meticulously managing the solid-state properties of the API, and embracing modern process analytical technologies, drug development professionals can navigate the complexities of large-scale manufacturing to deliver safe and effective medicines to patients. The ability to enhance a molecule's potency and modulate its pharmacokinetic properties ensures that the morpholine scaffold will continue to be a valuable tool in the development of new therapeutics.[28]

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Wikipedia. Morpholine. [Link]

  • ResearchGate. Representative morpholine ring formation reactions. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • ResearchGate. of the general methodologies for morpholine ring formation. [Link]

  • Pharmachemical. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • ResearchGate. Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. [Link]

  • W.R. Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • PYG Lifesciences. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]

  • International Journal of Pharmaceutical and Clinical Research. Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. [Link]

  • Stepscience. Process Analytical Technology - PAT. [Link]

  • American Pharmaceutical Review. Process Analytical Technology (PAT) in Pharmaceutical Development. [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Enantia. Impurity profiling and synthesis of standards. [Link]

  • Scientific Update. Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. [Link]

  • PubMed. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. [Link]

  • Pharmaceutical Technology. Implementing Process Analytical Technology. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • MDPI. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]

  • ResearchGate. Recent progress in the synthesis of morpholines. [Link]

  • PMC. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. [Link]

  • Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. [Link]

  • MilliporeSigma. Scaling For Commercialization Considerations For Large-Scale API Production. [Link]

  • Patheon pharma services. Mastering complex small molecule APIs and formulations. [Link]

  • Hilaris Publisher. Regulatory Framework and Quality Considerations for Launching International Active Pharmaceutical Ingredients (APIs) into the Ch. [Link]

  • EDP Sciences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubMed. Solution Oligonucleotide APIs: Regulatory Considerations. [Link]

  • YouTube. Regulatory Considerations in Demonstrating Complex API Sameness. [Link]

Sources

Application Note: Strategic Use of Protecting Groups in the Asymmetric Synthesis of (S)-3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its unique structural features, including a flexible chair-like conformation and a weak basic nitrogen, make it a privileged scaffold in the development of therapeutics targeting the central nervous system (CNS).[1] (S)-3-(Methoxymethyl)morpholine, in particular, serves as a crucial chiral building block for several pharmacologically active agents.

The synthesis of enantiomerically pure 3-substituted morpholines presents significant challenges, primarily centered on establishing the stereocenter at the C3 position.[3][4] A successful asymmetric synthesis hinges on a robust and well-designed protecting group strategy. This application note provides an in-depth guide to the strategic selection and implementation of protecting groups for the synthesis of (S)-3-(methoxymethyl)morpholine, starting from the chiral pool precursor, (S)-serine. We will explore the causality behind experimental choices, provide detailed, validated protocols, and offer a comparative analysis of different strategies to guide researchers in this critical synthetic endeavor.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic approach to (S)-3-(methoxymethyl)morpholine begins with the key C-O and C-N bond disconnections of the morpholine ring. The chiral center at C3 can be traced back to the readily available and inexpensive amino acid, (S)-serine. This strategy leverages the inherent chirality of the starting material to construct the target molecule. The analysis reveals that the secondary amine of the morpholine ring and the hydroxyl group of the serine precursor are the key functional groups that must be managed throughout the synthesis.

Retrosynthesis Target (S)-3-(Methoxymethyl)morpholine Intermediate3 N-Protected (S)-3-(Hydroxymethyl)morpholine Target->Intermediate3 N-Deprotection O-Methylation Intermediate2 N-Protected Morpholinone Ester Intermediate3->Intermediate2 Carbonyl Reduction Intermediate1 N-Protected (S)-Serine Derivative Intermediate2->Intermediate1 Ring Closure (Cyclization) Start (S)-Serine Intermediate1->Start N-Protection

Caption: Retrosynthetic pathway for (S)-3-(methoxymethyl)morpholine.

This pathway highlights two critical stages where protecting groups are essential:

  • Nitrogen Protection: The amino group of (S)-serine must be protected to prevent unwanted side reactions during the subsequent cyclization step.

  • Post-Cyclization Modifications: After the morpholine ring is formed, the protecting group must remain stable during the reduction of the carboxylate and the methylation of the resulting primary alcohol, yet be removable under conditions that do not compromise the chiral center or the overall structure.

Part 1: Nitrogen Protecting Group Strategy - A Comparative Analysis

The choice of the nitrogen protecting group is the most critical decision in this synthetic route. It dictates the reaction conditions for both the ring formation and the final deprotection step. An ideal protecting group should be easy to install, stable throughout the multi-step sequence, and selectively removable in high yield. We will compare two of the most effective and widely used protecting groups for this purpose: the Benzyl (Bn) group and the tert-Butoxycarbonyl (Boc) group.

The Benzyl (Bn) Group Strategy

The benzyl group is a robust protecting group, stable to a wide range of acidic, basic, and nucleophilic conditions. Its stability under basic conditions makes it particularly suitable for the classical ring closure of an N-protected serine derivative with chloroacetyl chloride.[5]

Rationale:

  • Stability: The N-benzyl group is inert to the basic conditions (e.g., NaOH, NaH) required for the intramolecular SN2 cyclization to form the morpholinone ring.[5]

  • Activation: In some synthetic variations, the benzyl group can activate adjacent positions, although this is less relevant in the chosen pathway.

  • Deprotection: Removal is typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), a clean reaction that produces toluene as the only byproduct.[6][7] This method is generally mild and preserves stereochemistry.

The tert-Butoxycarbonyl (Boc) Group Strategy

The Boc group is one of the most common amine protecting groups in modern organic synthesis, prized for its ease of removal under mild acidic conditions.[8][9]

Rationale:

  • Mild Deprotection: The Boc group can be cleaved with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, conditions that are orthogonal to the hydrogenolysis required for Bn group removal.[9][10] This is advantageous if the final molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes).

  • Stability: The Boc group is stable to the basic conditions often used for O-alkylation and many other nucleophilic reagents.[8]

  • Introduction: It is easily introduced using di-tert-butyl dicarbonate (Boc₂O).[9]

Data Presentation: Comparison of N-Protecting Groups
FeatureBenzyl (Bn) Grouptert-Butoxycarbonyl (Boc) Group
Introduction Benzyl bromide (BnBr) or chloride (BnCl) with a base (e.g., K₂CO₃).[6]Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., NaOH, DMAP).[9]
Stability Excellent stability to acids, bases, nucleophiles, and mild reducing agents.Stable to bases and nucleophiles; labile to strong acids.[8]
Deprotection Catalytic hydrogenolysis (H₂, Pd/C).[6][7]Mild acidic conditions (TFA/DCM or HCl/Dioxane).[9][10]
Advantages Robustness for multi-step synthesis; suitable for harsh cyclization conditions.[5]Orthogonal to many other protecting groups; avoids use of heavy metal catalysts for removal.
Disadvantages Requires specialized hydrogenation equipment; incompatible with reducible functional groups.Potential lability during certain electrophilic reactions or strongly acidic workups.

Part 2: Synthetic Workflow & Experimental Protocols

The following section details the forward synthetic pathway and provides step-by-step protocols. The primary pathway described utilizes the N-benzyl protecting group, which has been demonstrated to be highly effective for this specific transformation.[5] An alternative protocol for N-Boc deprotection is also provided for completeness.

Overall Synthetic Workflow

Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: O-Methylation cluster_4 Step 5: N-Deprotection S_Serine (S)-Serine Methyl Ester N_Bn_Serine (S)-N-Benzylserine Methyl Ester S_Serine->N_Bn_Serine BnBr, K₂CO₃ DMF Morpholinone (S)-N-Benzyl-5-oxo- morpholine-3-carboxylate N_Bn_Serine->Morpholinone 1. ClCOCH₂Cl, NaOH 2. Heat Alcohol (S)-(4-Benzylmorpholin -3-yl)methanol Morpholinone->Alcohol LiAlH₄ or BH₃ THF Methoxy (S)-4-Benzyl-3- (methoxymethyl)morpholine Alcohol->Methoxy NaH, MeI THF FinalProduct (S)-3-(Methoxymethyl) morpholine Methoxy->FinalProduct H₂, Pd/C MeOH

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this valuable chiral building block. As a key component in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors and central nervous system (CNS) therapeutics, understanding its reactivity is paramount to achieving high-yield, high-purity outcomes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Understanding the Reagent: A Dual-Natured Nucleophile

This compound is a chiral secondary amine. The hydrochloride salt form enhances its stability and simplifies handling.[1] However, in this protonated state, the lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack. Consequently, the first and most critical step in nearly all applications is the in situ neutralization with a suitable base to liberate the free amine, (S)-3-(Methoxymethyl)morpholine.

The choice of base, solvent, and reaction conditions is crucial and is dictated by the nature of the electrophile and the desired transformation. The most common applications for this reagent fall into two main categories:

  • N-Acylation: Formation of an amide bond via reaction with an activated carboxylic acid derivative (e.g., acyl chloride, anhydride) or through a coupling agent-mediated reaction with a carboxylic acid.

  • N-Alkylation: Formation of a new carbon-nitrogen bond via reaction with an alkyl halide or a related electrophile.

This guide will address the specific challenges associated with each of these reaction classes.

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured to help you diagnose and solve common problems encountered during reactions with this compound.

I. N-Acylation Reactions

N-acylation is a fundamental transformation for incorporating the (S)-3-(Methoxymethyl)morpholine moiety. Success hinges on the effective activation of the carboxylic acid and the availability of the free amine.

Q1: My amide coupling reaction with a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), and this compound is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in amide coupling reactions is a frequent issue. The root cause often lies in either insufficient liberation of the free amine or inadequate activation of the carboxylic acid.

  • Causality: this compound is an ammonium salt. The nitrogen's lone pair is tied up by the proton from HCl, rendering it non-nucleophilic. A base is required to deprotonate the ammonium salt and generate the free secondary amine, which can then participate in the amide coupling. If the base is too weak or used in insufficient quantity, the concentration of the reactive free amine will be too low for the reaction to proceed efficiently.

  • Troubleshooting Workflow:

    G cluster_base Base Considerations cluster_reagents Reagent & Setup Integrity cluster_temp Temperature & Time Start Low Conversion in Amide Coupling CheckBase Step 1: Verify Base Stoichiometry & Strength Start->CheckBase CheckReagents Step 2: Assess Reagent Quality & Reaction Setup CheckBase->CheckReagents If base is adequate BaseStoich Use at least 2.0 eq. of a non-nucleophilic base (e.g., DIPEA, triethylamine). 1 eq. to neutralize the HCl salt, 1 eq. to facilitate the coupling. CheckBase->BaseStoich CheckTemp Step 3: Evaluate Reaction Temperature & Time CheckReagents->CheckTemp If reagents are fresh ReagentQuality Use fresh, anhydrous coupling agents and solvents. Water hydrolyzes coupling agents and acyl halides. CheckReagents->ReagentQuality Result Improved Yield CheckTemp->Result Optimization Temp Most couplings run well at 0 °C to RT. If sluggish, gentle heating (40-50 °C) may help, but monitor for side reactions. CheckTemp->Temp BaseStrength Ensure the base is strong enough to deprotonate the morpholinium ion. AdditionOrder Pre-activate the carboxylic acid with the coupling agent before adding the free amine solution. Time Monitor reaction by TLC or LC-MS. Reactions can take from 1 to 24 hours.

    Caption: Troubleshooting workflow for low conversion in amide coupling.

  • Detailed Protocols & Data:

    ParameterRecommendationRationale
    Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Sterically hindered, non-nucleophilic bases that will not compete with the morpholine as a nucleophile.
    Base Stoichiometry 2.0 - 2.2 equivalentsOne equivalent is consumed to neutralize the HCl salt, and an additional equivalent is required to facilitate the coupling reaction.
    Solvent Anhydrous DMF, DCM, or THFPolar aprotic solvents are generally effective. Ensure they are anhydrous to prevent hydrolysis of coupling agents.
    Coupling Agents HATU, HBTU, or EDC/HOBtThese are standard and effective coupling agents for forming amide bonds.
    Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature can help to control exotherms and minimize side reactions.

    Protocol: General Amide Coupling

    • To a solution of this compound (1.0 eq.) in anhydrous DCM, add DIPEA (2.2 eq.) and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF. Cool to 0 °C.

    • Add EDC (1.2 eq.) to the carboxylic acid solution and stir for 20 minutes at 0 °C to pre-activate.

    • Add the solution of the free (S)-3-(Methoxymethyl)morpholine to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up to remove water-soluble byproducts.

Q2: My N-acylation reaction with an acyl chloride is giving a low yield and multiple spots on TLC, some of which are likely byproducts. What is happening?

A2: Acyl chlorides are highly reactive, and side reactions can occur if the reaction conditions are not carefully controlled. The primary issues are often incomplete neutralization of the starting material and side reactions with the base or solvent.

  • Causality: If the free amine is not fully generated, the remaining hydrochloride salt will not react. Additionally, if a nucleophilic base is used, it can compete with the morpholine to react with the highly electrophilic acyl chloride. At elevated temperatures, some solvents like DMF can decompose.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Use at least 1.1 equivalents of a non-nucleophilic base like DIPEA and allow sufficient time for the deprotonation to occur before adding the acyl chloride.

    • Control the Temperature: Add the acyl chloride dropwise to the solution of the free amine at 0 °C to manage the exothermic reaction.

    • Choice of Base: Stick to sterically hindered, non-nucleophilic bases. Avoid primary or secondary amines as bases.

    • Solvent Selection: Use inert, aprotic solvents like DCM or THF. If using DMF, ensure the reaction temperature is kept low.

II. N-Alkylation Reactions

N-alkylation with alkyl halides is another common application. Achieving high yields and preventing over-alkylation are the primary challenges.

Q3: I am attempting an N-alkylation of this compound with a benzyl bromide, but the reaction is sluggish and gives a poor yield.

A3: Incomplete reaction in N-alkylation is often due to an inappropriate choice of base or solvent, or insufficient reaction temperature.

  • Causality: Similar to N-acylation, the free amine must be generated. For N-alkylation, a base is also needed to scavenge the proton released during the reaction. The choice of base is critical; it should be strong enough to deprotonate the morpholinium salt but not so strong as to cause elimination of the alkyl halide. The solvent also plays a key role in stabilizing the transition state.

  • Troubleshooting Workflow:

    G cluster_base_solvent Base & Solvent Considerations cluster_temp_time Temperature & Time cluster_alkyl_halide Electrophile Reactivity Start Low Yield in N-Alkylation CheckBaseSolvent Step 1: Evaluate Base and Solvent System Start->CheckBaseSolvent CheckTempTime Step 2: Optimize Temperature and Reaction Time CheckBaseSolvent->CheckTempTime If system is appropriate Base Use a moderate inorganic base like K₂CO₃ or Cs₂CO₃. Alternatively, use a non-nucleophilic organic base like DIPEA. CheckBaseSolvent->Base CheckAlkylHalide Step 3: Consider Alkyl Halide Reactivity CheckTempTime->CheckAlkylHalide If still low yield Temp Gentle heating (50-80 °C) is often required. Avoid excessively high temperatures to prevent solvent decomposition and side reactions. CheckTempTime->Temp Result Improved Yield CheckAlkylHalide->Result Optimization Halide Reactivity order: I > Br > Cl. Consider adding a catalytic amount of NaI or KI to convert an alkyl chloride or bromide to the more reactive iodide in situ. CheckAlkylHalide->Halide Solvent Use a polar aprotic solvent like DMF or Acetonitrile to facilitate the SN2 reaction. Time Monitor reaction by TLC or LC-MS. Alkylation can be slower than acylation.

    Caption: Troubleshooting workflow for low yield in N-alkylation.

  • Recommended Conditions:

    ParameterRecommendationRationale
    Base K₂CO₃, Cs₂CO₃, or DIPEAInorganic bases are often effective and easy to remove during workup. DIPEA is a good option if a soluble organic base is preferred.
    Solvent DMF, AcetonitrileThese polar aprotic solvents are ideal for SN2 reactions.
    Temperature 50 - 80 °CHeating is typically necessary to drive the reaction to completion.
    Additives Catalytic NaI or KICan significantly accelerate the reaction with alkyl chlorides or bromides.

Frequently Asked Questions (FAQs)

Q4: Do I need to perform a separate step to neutralize the hydrochloride salt before adding it to my reaction?

A4: No, a separate neutralization step is generally not necessary. The free amine can be generated in situ by adding a suitable base directly to the reaction mixture containing the hydrochloride salt. It is recommended to add the base and stir for a short period (e.g., 15-30 minutes) before adding the electrophile to ensure complete deprotonation.

Q5: How can I be sure that the stereochemical integrity of the chiral center at the 3-position is maintained during the reaction?

A5: The chiral center at the 3-position of the morpholine ring is generally stable under standard N-acylation and N-alkylation conditions. These reactions occur at the nitrogen atom and do not involve breaking any bonds at the chiral center. However, it is always good practice to:

  • Avoid excessively high temperatures or harsh acidic or basic conditions for prolonged periods.

  • Confirm the stereochemical purity of your product using chiral HPLC or by comparing its optical rotation to a known standard if available.

Q6: I am observing the formation of a di-alkylated or quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this?

A6: Over-alkylation can occur if the newly formed tertiary amine is sufficiently nucleophilic to react with another molecule of the alkyl halide. To minimize this:

  • Use the morpholine derivative as the limiting reagent (e.g., 1.0 equivalent) and the alkyl halide in a slight excess (e.g., 1.1-1.2 equivalents).

  • Avoid a large excess of the alkylating agent.

  • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Running the reaction at a lower temperature for a longer period can sometimes favor the desired mono-alkylation.

Q7: What is the best way to store this compound?

A7: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[1] Recommended storage temperature is typically 2-8 °C.[1]

References

  • MySkinRecipes. This compound. [Link]

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. As a valued intermediate in the synthesis of kinase inhibitors, antiviral agents, and CNS therapeutics, understanding and mitigating potential side reactions is crucial for achieving high yields and purity.[1] This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (S)-3-(Methoxymethyl)morpholine and their general reactivity?

A1: The primary reactive sites are the secondary amine and the ether linkage. The secondary amine is nucleophilic and will readily undergo reactions such as N-alkylation and N-acylation. The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions. The hydrochloride salt form enhances stability and handling but requires neutralization to liberate the free, nucleophilic secondary amine for most reactions.[1]

Q2: How should I handle and store this compound to ensure its stability?

A2: This compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere.[1] As a hydrochloride salt, it is a stable solid. However, the free base form is hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can affect its reactivity and stoichiometry in reactions.

Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific issues that may arise during common synthetic applications of (S)-3-(Methoxymethyl)morpholine.

N-Alkylation Reactions

N-alkylation is a frequent application of this morpholine derivative. However, several side reactions can lead to impurities and reduced yields.

Q: I am observing multiple products in my N-alkylation reaction, including a product with a much higher molecular weight than expected. What could be the cause?

A: This is a classic case of over-alkylation , where the desired N-alkylated morpholine product, which is also a secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.

  • Causality: The product of the initial N-alkylation is itself a nucleophile and can compete with the starting material for the alkylating agent. This is particularly problematic if the alkylating agent is highly reactive or used in a large excess.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a strict 1:1 or a slight excess of the morpholine derivative to the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to neutralize the generated acid without competing in the alkylation.

    • Monitoring: Closely monitor the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Stoichiometry (Morpholine:Alkylating Agent) 1:1.11.1:1Reduces the concentration of the alkylating agent available for a second reaction.
Temperature Room Temperature0 °C to Room TemperatureSlows down the reaction rate, allowing for better control.
Addition of Alkylating Agent All at onceSlow, dropwise additionMaintains a low concentration of the alkylating agent, favoring mono-alkylation.

Q: My N-alkylation reaction is sluggish, and I'm recovering a significant amount of starting material. What steps can I take to improve the conversion?

A: Sluggish N-alkylation can be due to several factors, including insufficient reactivity of the alkylating agent, improper choice of base, or the presence of the hydrochloride salt.

  • Causality: The secondary amine of (S)-3-(Methoxymethyl)morpholine is a good nucleophile, but its reactivity can be hampered. The hydrochloride salt must be neutralized to the free base to be reactive. Less reactive alkylating agents (e.g., alkyl chlorides) will require more forcing conditions than more reactive ones (e.g., alkyl iodides).

  • Troubleshooting Protocol:

    • Ensure Free Base Formation: If starting from the hydrochloride salt, use at least two equivalents of a base – one to neutralize the HCl salt and one to scavenge the acid produced during the reaction.

    • Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF to dissolve the reagents and facilitate the SN2 reaction.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.

    • More Reactive Alkylating Agent: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

N-Acylation Reactions

N-acylation is another common transformation, but it can also present challenges.

Q: My N-acylation with an acid chloride is giving a low yield, and the workup is complicated. How can I optimize this reaction?

A: Low yields in N-acylation can stem from incomplete reaction or side reactions involving the acid chloride. A proper reaction setup and workup are crucial.

  • Causality: Acid chlorides are highly reactive and can react with moisture. The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. A base is essential to neutralize this HCl.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

    • Use of a Base: Add a non-nucleophilic base like triethylamine or pyridine (at least 1.1 equivalents) to the amine solution before adding the acid chloride. This will neutralize the generated HCl.[2]

    • Controlled Addition: Add the acid chloride solution dropwise at a low temperature (0 °C) to manage the exothermicity of the reaction.

    • Aqueous Workup: During workup, a dilute acid wash will remove excess amine and base, while a dilute base wash will remove any unreacted acid chloride.

Workflow for Optimizing N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Dissolve Amine & Base Dissolve Amine & Base Inert Atmosphere->Dissolve Amine & Base Cool to 0C Cool to 0C Dissolve Amine & Base->Cool to 0C Slowly Add Acid Chloride Slowly Add Acid Chloride Cool to 0C->Slowly Add Acid Chloride Monitor by TLC/LC-MS Monitor by TLC/LC-MS Slowly Add Acid Chloride->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Acid Wash Acid Wash Quench Reaction->Acid Wash Base Wash Base Wash Acid Wash->Base Wash Dry & Concentrate Dry & Concentrate Base Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify Start (S)-3-(Methoxymethyl)morpholine N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation Acid_Exposure Strong Acid Start->Acid_Exposure Radical_Conditions Radical Conditions Start->Radical_Conditions Desired_Product_A Desired N-Alkyl Product N_Alkylation->Desired_Product_A Overalkylation Over-alkylation (Quaternary Salt) N_Alkylation->Overalkylation No_Reaction No Reaction (Starting Material) N_Alkylation->No_Reaction Desired_Product_B Desired N-Acyl Product N_Acylation->Desired_Product_B N_Acylation->No_Reaction Ether_Cleavage Ether Cleavage Acid_Exposure->Ether_Cleavage Epimerization Epimerization Radical_Conditions->Epimerization

Caption: Common reactions and potential side reactions.

Q: Can N-oxidation occur as a side reaction?

A: Yes, the nitrogen atom in the morpholine ring can be oxidized to an N-oxide, particularly in the presence of strong oxidizing agents.

  • Causality: Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or ozone can oxidize the nitrogen atom. N-methylmorpholine N-oxide (NMO) is a common reagent, highlighting the stability of this functional group. [3][4]

  • Troubleshooting & Prevention:

    • Avoid Strong Oxidants: If oxidation is not the desired reaction, avoid the use of strong oxidizing agents in your reaction mixture.

    • Degas Solvents: In some cases, dissolved oxygen can contribute to slow oxidation over time, especially in the presence of metal catalysts. Degassing solvents can be a helpful preventative measure.

References

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Retrieved from [Link]

  • Morressier. (2023, March 26). Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • YouTube. (2025, October 28). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Fiveable. (n.d.). N-methylmorpholine N-oxide Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected known reactions of morpholine, including those involving its putative radical. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine.... Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ACS Publications. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of the Free State. (n.d.). Synthesis of novel polymer-bound morpholine-N- oxides as possible oxidants in alkene oxidation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 218595-25-6. Retrieved from [Link]

  • ResearchGate. (n.d.). An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. Retrieved from [Link]

  • PubMed. (2021, May 27). Syntheses of Morpholine-Based Nucleotide Analogs for Hepatic siRNA Targeting and Stabilization. Retrieved from [Link]

  • MDPI. (n.d.). Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. Retrieved from [Link]

  • PubMed. (n.d.). Novozyme 435-catalyzed asymmetric acylation of (R, S)-3-n- butylphthalide in hexane. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this critical chiral building block. As a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), its purity is paramount.[1] This document offers practical, in-depth solutions to common challenges encountered during its purification, ensuring the high quality required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing chiral 3-substituted morpholines involves the cyclization of a chiral amino alcohol.[2][3] For (S)-3-(Methoxymethyl)morpholine, a likely precursor is (S)-2-amino-3-methoxy-1-propanol, which can be derived from the natural amino acid (S)-serine.

Likely Impurities Include:

  • Unreacted Starting Materials:

    • (S)-2-amino-3-methoxy-1-propanol

    • Reagents used for cyclization (e.g., chloroacetyl chloride followed by reduction, or dielectrophiles like 1,2-dibromoethane).

  • Reaction Intermediates:

    • Partially cyclized products or N-alkylated intermediates that have not undergone ring closure.

  • Byproducts from Side Reactions:

    • Over-alkylation: If the reaction involves N-alkylation, there's a potential for the formation of di-alkylated products.

    • Elimination Products: Depending on the reaction conditions, elimination reactions can compete with the desired cyclization.

  • Stereoisomers:

    • The (R)-enantiomer, if the chiral purity of the starting material was not optimal.

  • Degradation Products:

    • This compound is generally stable, but harsh acidic or basic conditions during workup could lead to ring-opening or other degradation pathways.

Q2: My crude this compound is an oil or a sticky solid. How can I crystallize it effectively?

A2: The "oiling out" or formation of a sticky precipitate instead of a crystalline solid is a common issue with amine hydrochlorides. This often happens when the product is highly soluble in the chosen solvent, even at low temperatures, or when the cooling rate is too rapid.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amine hydrochlorides, polar protic solvents are often a good starting point.

  • Utilize a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be very effective. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or isopropanol and then slowly add a less polar anti-solvent like ethyl acetate or diethyl ether until the solution becomes slightly turbid. Re-heat to get a clear solution and then allow it to cool slowly.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. After heating to dissolve the compound, allow the flask to cool to room temperature undisturbed before transferring it to an ice bath or refrigerator.

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Alternatively, adding a few seed crystals of pure product can promote crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization 1. Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for the product and impurities. 2. Trapped Mother Liquor: Impurities can be trapped within the crystal lattice or on the crystal surface if not washed properly.1. Re-evaluate Solvent System: Experiment with different solvent and anti-solvent combinations. Refer to the solvent selection guide below. 2. Thorough Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.
Significant Yield Loss 1. Product is too Soluble: The product may have significant solubility in the chosen solvent even at low temperatures. 2. Excessive Solvent Used: Using too much solvent will keep more of the product in solution upon cooling.1. Use an Anti-solvent: Add an anti-solvent to the mother liquor to precipitate more of the product. This second crop may require a separate purification step. 2. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Chiral Purity is Low 1. Racemization During Synthesis: Harsh reaction conditions (e.g., high temperatures, strong acid or base) can cause racemization at the chiral center. 2. Impure Starting Material: The initial chiral amino alcohol may have contained the wrong enantiomer.1. Chiral Resolution: If racemization has occurred, a chiral resolution step may be necessary. This can involve forming diastereomeric salts with a chiral acid or base and separating them by fractional crystallization. 2. Chiral HPLC: For analytical assessment and preparative separation of enantiomers, chiral HPLC is the method of choice.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Anti-solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (95:5 A:B).

Visualizations

Purification_Workflow Crude Crude Product (S)-3-(Methoxymethyl)morpholine HCl Dissolve Dissolve in Minimal Hot Solvent (e.g., Isopropanol) Crude->Dissolve Hot_Filtration Hot Filtration (Optional, for insolubles) Dissolve->Hot_Filtration if needed Anti_Solvent Add Anti-solvent (e.g., Ethyl Acetate) Dissolve->Anti_Solvent Hot_Filtration->Anti_Solvent Cooling Slow Cooling & Crystallization Anti_Solvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Impurity_Analysis_Flowchart cluster_purity Purity Assessment cluster_chirality Chiral Purity Assessment Purity_Sample Purified Sample HPLC Reverse-Phase HPLC Purity_Sample->HPLC GC_MS GC-MS (for volatile impurities) Purity_Sample->GC_MS NMR ¹H and ¹³C NMR Purity_Sample->NMR Purity_Data Purity Data (%) HPLC->Purity_Data GC_MS->Purity_Data NMR->Purity_Data Chiral_Sample Purified Sample Chiral_HPLC Chiral HPLC Chiral_Sample->Chiral_HPLC Chiral_Purity_Data Enantiomeric Excess (% ee) Chiral_HPLC->Chiral_Purity_Data

Caption: Analytical workflow for purity assessment.

References

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sosnovskikh, V. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1893. [Link]

  • OSHA. (2003). Morpholine. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving (S)-3-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific chiral building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.

This compound is a valuable chiral building block used in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.[1] Its successful coupling to carboxylic acids is a critical step in many synthetic routes. This guide will provide a structured approach to optimizing reaction temperature and time, along with other crucial parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound.

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield or no formation of my desired amide product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in an amide coupling reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Ineffective Amine Liberation: (S)-3-(Methoxymethyl)morpholine is supplied as a hydrochloride salt.[1] The morpholine nitrogen is protonated, rendering it non-nucleophilic. It is essential to add a suitable non-nucleophilic base to liberate the free amine in situ before the coupling reaction can proceed.

      • Solution: Add at least one equivalent of a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt.[2] Often, a slight excess of the base is beneficial.

    • Suboptimal Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more electrophilic species to react with the amine.[3] Inefficient activation will lead to a sluggish or stalled reaction.

      • Solution:

        • Choice of Coupling Reagent: For sterically hindered or electronically deactivated substrates, a more potent coupling reagent may be necessary. Onium-salt-based reagents like HATU, HBTU, or COMU are generally more powerful than carbodiimides like EDC.[4][5]

        • Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period (5-15 minutes) before adding the amine. This ensures the formation of the activated species. However, prolonged pre-activation can lead to side reactions.[4]

    • Inadequate Temperature or Reaction Time: Amide bond formation is temperature-dependent.

      • Solution: While many coupling reactions proceed at room temperature, some challenging couplings may require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier.[6][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[2]

    • Hydrolysis of Activated Species: The activated carboxylic acid intermediate is susceptible to hydrolysis by residual water in the reaction mixture, which will revert it to the starting carboxylic acid.

      • Solution: Ensure all reagents and solvents are anhydrous. Use dry solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon) if possible.[2]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows the formation of several side products, complicating purification. What are these impurities and how can I minimize them?

  • Answer: Side product formation is a common challenge in amide coupling reactions. Identifying the nature of the impurity is key to mitigating its formation.

    • Racemization: If your carboxylic acid has a chiral center adjacent to the carboxyl group, there is a risk of racemization during activation.[4]

      • Solution:

        • Use of Additives: Coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are known to suppress racemization.[4][8] Modern coupling reagents like HATU and COMU already incorporate such moieties.[5][9]

        • Choice of Base: Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) or collidine are generally associated with lower levels of racemization compared to stronger bases like DIPEA.[4]

        • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization.[2][4]

    • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free amine to form a guanidinium byproduct, which caps the amine and prevents it from participating in the desired reaction.[10]

      • Solution: This side reaction is more prevalent when the coupling reagent is used in large excess. Pre-activating the carboxylic acid before adding the amine can minimize this issue.[10] Use the coupling reagent in a stoichiometric amount relative to the carboxylic acid.[5]

    • Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.

      • Solution: The addition of HOBt or OxymaPure traps the O-acylisourea intermediate by converting it to an active ester, which is less prone to this rearrangement.[11]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate my pure product from the reaction mixture. What purification strategies are recommended?

  • Answer: Efficient purification is crucial for obtaining the final compound in high purity.

    • Removal of Basic Impurities: Excess tertiary amine base (e.g., DIPEA, NMM) and basic byproducts need to be removed.

      • Solution: A standard aqueous workup involving washing the organic layer with a dilute acid solution (e.g., 1N HCl) will protonate and extract these basic components into the aqueous phase.[12] Care should be taken if the product itself is basic and prone to extraction.

    • Removal of Acidic Impurities: Unreacted carboxylic acid and acidic additives like HOBt must be removed.

      • Solution: Washing the organic layer with a dilute basic solution (e.g., saturated aqueous NaHCO₃) will deprotonate and extract these acidic components.[2]

    • Removal of Coupling Reagent Byproducts:

      • Carbodiimide Byproducts: The urea byproduct from DIC is soluble in many organic solvents, making it easier to remove during workup compared to the urea from DCC.[9]

      • Onium Salt Byproducts: The byproducts of reagents like HBTU and HATU are generally water-soluble and can be removed with aqueous washes.[9]

    • Chromatography: If the above workup procedures are insufficient, purification by column chromatography on silica gel is a standard method to obtain the highly pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a coupling reaction with this compound?

A1: A good starting point for a typical small-scale reaction would be:

  • Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) relative to the this compound (1.0 equivalent).

  • Base: Employ 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA.[2]

  • Coupling Reagent: Start with a reliable coupling reagent like HATU (1.1 equivalents).

  • Solvent: Anhydrous DMF or DCM are common choices.

  • Temperature: Begin the reaction at 0 °C and allow it to warm to room temperature.[2]

  • Time: Let the reaction stir for 4-24 hours, monitoring its progress by TLC or LC-MS.[2]

Q2: How do I choose the right coupling reagent for my specific carboxylic acid?

A2: The choice of coupling reagent depends on the properties of your carboxylic acid and the desired reaction efficiency.

  • For simple, unhindered acids: Carbodiimides like EDC in the presence of an additive like OxymaPure are often sufficient and cost-effective.[8]

  • For sterically hindered or electron-deficient acids: More potent onium-salt reagents like HATU, HCTU, or COMU are recommended to achieve higher yields and faster reaction rates.[4][9]

  • To minimize racemization: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[4] COMU is also a good choice as it incorporates OxymaPure and is considered a safer alternative to benzotriazole-based reagents.[5][9]

Q3: Can I run the coupling reaction at elevated temperatures to speed it up?

A3: While increasing the temperature can accelerate the reaction rate, it can also promote side reactions, most notably racemization if a chiral carboxylic acid is used.[4] It is advisable to first attempt the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed, but the reaction should be carefully monitored for the formation of impurities.[6] For some challenging substrates, microwave-assisted synthesis can be a powerful tool to reduce reaction times, though conditions need to be carefully optimized.[13]

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction.[2]

  • TLC: Allows for a quick and qualitative assessment of the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more detailed information, including the relative amounts of starting materials, product, and any byproducts, as well as their mass-to-charge ratios, which aids in their identification.

Optimized Reaction Conditions

The optimal temperature and time for the coupling of this compound will vary depending on the specific carboxylic acid, coupling reagent, and solvent used. The following table provides a summary of typical conditions.

Coupling ReagentBaseAdditiveSolventTemperature (°C)Typical Time (h)
EDC·HClDIPEA/TEAHOBt/OxymaPureDCM/DMF0 to RT4 - 24
HATUDIPEA/NMMNoneDMF/NMP0 to RT2 - 12
COMUDIPEA/2,6-LutidineNoneDMF/THFRT1 - 6
T3PPyridine/TEANoneEtOAc/DCM0 to RT2 - 8

Standard Experimental Protocol

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid (1.1 mmol)

  • This compound (1.0 mmol, 167.64 g/mol )

  • HATU (1.1 mmol, 380.23 g/mol )

  • DIPEA (2.5 mmol, 129.25 g/mol , d=0.742 g/mL)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.1 mmol) and anhydrous DMF (3 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 mmol) to the stirred solution, followed by the dropwise addition of DIPEA (2.5 mmol).

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Add the solution of the amine dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the coupling reaction.

TroubleshootingWorkflow Problem Problem Encountered LowYield Low / No Yield Problem->LowYield SideProducts Side Products Problem->SideProducts Purification Purification Issues Problem->Purification Cause_Amine Ineffective Amine Liberation? LowYield->Cause_Amine Cause_Activation Suboptimal Acid Activation? LowYield->Cause_Activation Cause_Conditions Incorrect Temp/Time? LowYield->Cause_Conditions Cause_Hydrolysis Hydrolysis? LowYield->Cause_Hydrolysis Cause_Racemization Racemization? SideProducts->Cause_Racemization Cause_Guanidinylation Guanidinylation? SideProducts->Cause_Guanidinylation Cause_Nacylurea N-acylurea Formation? SideProducts->Cause_Nacylurea Cause_Basic Residual Base? Purification->Cause_Basic Cause_Acidic Residual Acid? Purification->Cause_Acidic Cause_Byproducts Reagent Byproducts? Purification->Cause_Byproducts Sol_Amine Add sufficient non-nucleophilic base (e.g., DIPEA) Cause_Amine->Sol_Amine Sol_Activation Use potent coupling reagent (e.g., HATU) Pre-activate acid Cause_Activation->Sol_Activation Sol_Conditions Optimize temperature (RT to 50°C) Monitor reaction progress Cause_Conditions->Sol_Conditions Sol_Hydrolysis Use anhydrous reagents and solvents Cause_Hydrolysis->Sol_Hydrolysis Sol_Racemization Use additives (Oxyma) Use weaker base (NMM) Lower temperature Cause_Racemization->Sol_Racemization Sol_Guanidinylation Pre-activate acid Avoid excess coupling reagent Cause_Guanidinylation->Sol_Guanidinylation Sol_Nacylurea Use additives (HOBt/Oxyma) Cause_Nacylurea->Sol_Nacylurea Sol_Basic Aqueous acid wash (e.g., 1N HCl) Cause_Basic->Sol_Basic Sol_Acidic Aqueous base wash (e.g., NaHCO3) Cause_Acidic->Sol_Acidic Sol_Byproducts Aqueous washes Column chromatography Cause_Byproducts->Sol_Byproducts

Caption: Troubleshooting workflow for amide coupling reactions.

References

  • Fujioka, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health. [Link]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2013). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, ACS Publications. [Link]

  • Various Authors. (2018). Optimization of the reaction conditions for amide bond formation from aldehydes. ResearchGate. [Link]

  • Watson, A. J. B. (n.d.). Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Sharma, G., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. National Institutes of Health. [Link]

  • Various Authors. (2022). Regarding peptide coupling reaction? ResearchGate. [Link]

  • Various Authors. (2021). Green Chemistry. BORIS Portal. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. (2022). amide coupling help. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of morpholine derivatives. The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its favorable physicochemical and metabolic properties.[1][2] However, the precise installation of stereocenters on this saturated heterocycle presents a significant synthetic challenge.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Design

This section addresses the critical decisions made at the outset of a synthesis campaign.

Q1: How do I select the optimal stereoselective strategy for my target morpholine?

The choice of strategy depends on the desired substitution pattern and the stage at which you wish to introduce stereochemistry. The main approaches can be categorized as follows:

  • Strategy 1: Modifying a Pre-formed Ring (Post-Cyclization). This is effective for creating stereocenters on the morpholine backbone. A prime example is the asymmetric hydrogenation of a dehydromorpholine precursor. This method is high-yielding and can provide excellent enantioselectivity (up to 99% ee) for 2-substituted morpholines using catalysts like bisphosphine-rhodium complexes.[3][4] It is ideal when the corresponding unsaturated morpholine is readily accessible.

  • Strategy 2: Concurrent Ring Formation and Stereocenter Installation (During Cyclization). This atom-economical approach builds the heterocyclic core and sets the stereochemistry in a single conceptual phase. A powerful example is the tandem hydroamination and asymmetric transfer hydrogenation (ATH) . Starting from an aminoalkyne, a titanium catalyst can facilitate the initial hydroamination to form a cyclic imine, which is then reduced enantioselectively by a Noyori-type ruthenium catalyst to give 3-substituted morpholines in high yield and ee (>95%).[5][6][7]

  • Strategy 3: Substrate-Controlled Synthesis (Pre-Cyclization). In this approach, the stereochemistry of the final product is dictated by a pre-existing stereocenter in the starting material, often a chiral amino alcohol.[8] The cyclization reaction itself is diastereoselective. For instance, Pd-catalyzed carboamination of O-allyl ethanolamine derivatives derived from enantiopure amino alcohols can produce cis-3,5-disubstituted morpholines with high diastereoselectivity.[9] This strategy is powerful when enantiopure starting materials are readily available.

  • Strategy 4: Diastereoselective Cyclizations. These methods are among the most common for building the morpholine ring from acyclic precursors. An example is the indium(III)-catalyzed intramolecular reductive etherification, which can produce various cis-disubstituted morpholines with high diastereoselectivity.[10] Another approach involves the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization that favors the thermodynamically stable cis-diastereoisomers.[11]

dot graph TD { A[Start: Define Target Morpholine] --> B{What is the substitution pattern?}; B --> C[2-Substituted]; B --> D[3-Substituted]; B --> E[Di- or Tri-substituted];

} caption: Decision tree for selecting a synthetic strategy.

Q2: What are the most critical factors for controlling diastereoselectivity in multiply substituted morpholines?

Achieving high diastereoselectivity hinges on controlling the transition state of the ring-closing step.

  • Catalyst Control: Lewis acids can play a crucial role. For example, FeCl₃ can catalyze a ring-opening/ring-closure equilibrium, which allows the reaction mixture to settle on the thermodynamically most stable diastereomer, typically the cis-isomer where bulky substituents adopt equatorial positions.[11]

  • Substrate Conformation: The inherent conformational biases of the acyclic precursor are paramount. In Pd-catalyzed carboamination reactions, the formation of cis-3,5-disubstituted products is explained by a syn-aminopalladation event occurring through a boat-like transition state.[9]

  • Reaction Conditions: Temperature can be a deciding factor. Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic equilibration and potentially a different major diastereomer.

Q3: What are the common pitfalls associated with protecting groups in morpholine synthesis?

Protecting groups are often necessary but can introduce complications.[12][13] A robust protecting group strategy is essential for success.

  • Orthogonality is Key: Ensure that the protecting groups for the nitrogen (e.g., Boc, Cbz, Benzyl) and any other functional groups can be removed without affecting each other. A common mistake is choosing groups that are both removed under hydrogenolysis conditions (e.g., Cbz and a benzyl ether).

  • Catalyst Interference: N-Protecting groups can influence the course of a reaction. In some Ru-catalyzed asymmetric reductions, hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's ligand are crucial for high enantioselectivity.[6][14] A bulky N-protecting group could disrupt this key interaction.

  • Protecting Group-Directed Cyclization: The nature of the N-substituent can affect cyclization efficiency and stereoselectivity. For instance, bulky groups like N-tosyl are often used to promote cyclization but require harsh conditions for removal. Readily removable groups like Boc, Cbz, and Fmoc are generally well-tolerated in modern catalytic methods.[10]

Protecting Group Common Introduction Reagents Stability Common Cleavage Conditions Potential Issues & Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPStable to H₂, mild base. Labile to strong acid.TFA, HCl in Dioxane/MeOHCan be difficult to remove on electron-deficient amines. Risk of t-butyl cation side reactions.
Cbz (Carboxybenzyl)Cbz-Cl, baseStable to acid, base. Labile to hydrogenolysis.H₂, Pd/CCatalyst poisoning can be an issue. Not compatible with other reducible groups (alkenes, alkynes).
Bn (Benzyl)BnBr, BnCl, baseStable to acid, base, many redox agents.H₂, Pd/C; Na/NH₃Can be difficult to remove. Prone to catalyst poisoning.
Ts (Tosyl)TsCl, pyridineVery stable to acid, redox agents.Na/naphthalene, SmI₂, Mg/MeOHRemoval conditions are harsh and can be low-yielding. Often not ideal for complex molecules.

Part 2: Troubleshooting Guide - From Reaction Failure to Success

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Yield of the Desired Morpholine

Symptom: Analysis of the crude reaction mixture (TLC, LC-MS, ¹H NMR) shows primarily unreacted starting material or a complex mixture of byproducts.

dot graph TD { subgraph "Troubleshooting Low Yield" A[Problem: Low Yield] --> B{What does the crude analysis show?}; B -- "Mainly Starting Material" --> C{Check Catalyst & Conditions}; B -- "Complex Mixture" --> D{Check for Side Reactions};

} caption: Workflow for troubleshooting low reaction yield.

  • Root Cause A: Inactive Catalyst or Reagents

    • Diagnosis: Many stereoselective reactions rely on sensitive metal catalysts (Rh, Ru, Pd) that can be poisoned by impurities in substrates, solvents, or the atmosphere (O₂).

    • Solution:

      • Purify Substrates and Solvents: Filter substrates through a plug of silica or activated carbon. Use freshly distilled or sparged, anhydrous solvents.

      • Ensure Inert Atmosphere: For highly sensitive reactions, work in a glovebox. For benchtop work, ensure rigorous degassing of solvents and maintain a positive pressure of inert gas (Argon or Nitrogen).

      • Use Fresh Catalyst: Use a newly opened bottle of catalyst or a trusted batch. Some catalysts require pre-activation; consult the relevant literature.

  • Root Cause B: Unfavorable Reaction Kinetics

    • Diagnosis: The activation energy for the desired intramolecular cyclization is too high, or competing intermolecular pathways are faster.

    • Solution:

      • Increase Temperature: While this can sometimes negatively affect stereoselectivity, it is often necessary to overcome the activation barrier. Monitor the reaction for byproduct formation.

      • Employ High Dilution: For intramolecular reactions competing with polymerization or dimerization, running the reaction at low concentration (e.g., 0.01-0.05 M) can significantly favor the desired ring closure.

      • Change the Leaving Group: In cyclizations involving nucleophilic substitution, converting a poor leaving group (like a hydroxyl) to a better one (like a tosylate or mesylate) can dramatically improve reaction rates.

Problem 2: Poor Stereoselectivity (Low ee or dr)

Symptom: The desired product is formed, but as a mixture of stereoisomers.

  • Root Cause A: Low Enantiomeric Excess (ee)

    • Diagnosis: This points to a problem with the chiral catalyst or the catalyst-substrate interaction.

    • Solution:

      • Re-evaluate the Ligand: The choice of chiral ligand is paramount. Subtle steric and electronic changes can have a profound impact on enantioselectivity. Screen a panel of related ligands.

      • Check for Racemization: The product itself might be racemizing under the reaction or workup conditions. Test the stability of the purified product under the reaction conditions (without catalyst). If it racemizes, a milder workup (e.g., avoiding strong acid/base, lower temperatures) is needed.

      • Enhance Key Interactions: As noted, high ee in some ATH reactions depends on hydrogen bonding between the substrate and the catalyst ligand system.[6][14] Changing the solvent to one that does not compete for hydrogen bonding (e.g., avoiding protic solvents) may improve selectivity.

dot graph ER { node [shape=box, style=rounded, fontcolor="#FFFFFF"]; Catalyst [label="Ru Catalyst\n[(S,S)-Ts-DPEN]", fillcolor="#34A853"]; Substrate [label="Cyclic Imine Intermediate", fillcolor="#4285F4"]; Interaction [label="H-Bonding Interaction\n(N-H --- O)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="High Enantioselectivity\n(>95% ee)", fillcolor="#EA4335"];

} caption: Key interaction for high enantioselectivity.

  • Root Cause B: Low Diastereomeric Ratio (dr)

    • Diagnosis: The energy difference between the transition states leading to the different diastereomers is small.

    • Solution:

      • Lower the Temperature: Diastereoselectivity is often more sensitive to temperature than yield. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance the formation of the kinetic diastereomer.

      • Change the Metal/Lewis Acid: Different catalysts can favor different diastereomers. For example, an indium(III)-catalyzed reductive etherification may give high cis-selectivity via a specific half-chair transition state.[10] If a different diastereomer is desired, a different catalytic system may be required.

      • Leverage a Directing Group: Introduce a bulky group on the acyclic precursor that will sterically enforce a specific conformation during the transition state of the cyclization, leading to higher diastereoselectivity.

Problem 3: Challenges in Product Purification

Symptom: The product is difficult to isolate from byproducts or is lost during workup.

  • Root Cause A: High Polarity and Water Solubility

    • Diagnosis: Morpholine derivatives, especially those with a free N-H group, are often polar and possess some water solubility, leading to poor extraction into organic solvents and streaking on silica gel.

    • Solution:

      • Workup Strategy: During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency. Use a more polar solvent like a 9:1 DCM/IPA mixture for extraction instead of just DCM or EtOAc.

      • Chromatography Technique:

        • Add a small amount of a basic modifier (e.g., 1% triethylamine or 0.5% ammonium hydroxide) to the eluent during silica gel chromatography to prevent streaking of basic amines.

        • Consider reverse-phase chromatography (C18 silica) with water/acetonitrile or water/methanol gradients for very polar compounds.

      • Derivatization/Salt Formation: If the amine is free, consider protecting it (e.g., as the Boc-derivative) before chromatography. This makes the compound less polar and easier to handle. Alternatively, precipitation as a salt (e.g., hydrochloride or tartrate) can be an effective purification method.

Part 3: Key Experimental Protocols

Protocol 1: Tandem Ti-Catalyzed Hydroamination / Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from the procedure described by Schafer et al. for the synthesis of 3-substituted morpholines.[5][6]

  • Hydroamination Step:

    • In a nitrogen-filled glovebox, add the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (e.g., (NMe₂)₂Ti(NMe₂C₆H₄)₂, 5 mol%) to a vial.

    • Add anhydrous toluene (to make a 0.2 M solution).

    • Seal the vial and heat at 110 °C for 12-24 hours, or until consumption of the starting material is confirmed by TLC or GC-MS.

    • Cool the reaction to room temperature. The cyclic imine intermediate is formed in situ.

  • Asymmetric Transfer Hydrogenation (ATH) Step:

    • To the crude reaction mixture from the previous step, add the Ru catalyst (e.g., RuCl, 2 mol%).

    • Add a solution of formic acid and triethylamine (5:2 azeotrope) as the hydride source (5.0 equiv).

    • Stir the reaction at room temperature for 12-24 hours, monitoring for the reduction of the imine.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (often using a hexane/ethyl acetate gradient containing 1% triethylamine) to afford the enantioenriched morpholine.

Protocol 2: Diastereoselective Cyclization via Pd/Fe Catalysis

This protocol is based on the one-pot procedure from Cossy et al. for synthesizing disubstituted morpholines.[11]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the amino alcohol (1.2 equiv), Pd(PPh₃)₄ (1 mol%), and anhydrous CH₂Cl₂ (to make a 0.1 M solution based on the vinyl oxirane).

    • Add the vinyl oxirane (1.0 equiv) to the solution.

    • Stir at room temperature for 30 minutes.

  • Cyclization Step:

    • Add a solution of FeCl₃ (10 mol%) in THF to the reaction mixture.

    • Heat the reaction to reflux (approx. 40 °C) and stir for 12-18 hours, monitoring by TLC for the formation of the morpholine product.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase twice with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (e.g., pentane/diethyl ether gradient) to yield the diastereomerically enriched morpholine.

References

  • Zhang, Z. et al. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][3][4]

  • Zhang, Z. et al. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link][4]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link][5][14]

  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link][6][7]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link][15][16]

  • Smith, C. J. et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link][17]

  • Wang, L. et al. (2017). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Tetrahedron Letters. [Link][10]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. [Link][11]

  • Chemler, S. R. et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH. [Link][18]

  • Wolfe, J. P. et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link][9]

  • Singh, A. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][1]

  • Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link][12]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link][13]

  • Noodle soup. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link][19]

  • Zhang, W., & Liu, W. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. PubMed. [Link][8]

  • Ciaffoni, L. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link][2]

Sources

Overcoming poor solubility of (S)-3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-(Methoxymethyl)morpholine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common yet critical challenge of achieving complete solubilization of this important chiral building block. As a hydrochloride salt of a weak base, its solubility behavior can be nuanced. This guide provides in-depth, experience-driven advice to ensure successful and repeatable dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of this compound?
Q2: My compound isn't dissolving in water at room temperature. What are the first troubleshooting steps?

If you encounter poor solubility in water, follow this initial troubleshooting sequence:

  • Increase Agitation: Ensure vigorous stirring or vortexing. Simple inversion or gentle swirling is often insufficient. Mechanical stirring or sonication for a short period (5-10 minutes) can significantly accelerate dissolution.

  • Gentle Warming: The dissolution of most salts is an endothermic process, meaning solubility increases with temperature.[4] Warm the solution to 30-40°C. This increases the kinetic energy of the system, facilitating the breakdown of the crystal lattice. Avoid aggressive heating, as the long-term thermal stability of this specific molecule in solution is not widely documented.

  • Verify pH: Prepare a small, saturated solution and measure the pH. A solution of a hydrochloride salt of a weak base should be acidic. If the pH is neutral or basic, it may indicate that the compound is converting to its less soluble free base form.

Q3: How does pH dramatically affect the solubility of this compound?

The solubility of this compound is critically dependent on pH. The morpholine nitrogen is basic, with an estimated pKa of the conjugate acid (morpholinium ion) around 8.5.[5][6]

  • In Acidic Conditions (pH < 7): The morpholine nitrogen is protonated, forming the morpholinium cation. This ionic form is highly polar and interacts favorably with water, leading to maximum solubility.

  • In Neutral to Basic Conditions (pH > 7.5): As the pH increases, the morpholinium ion is deprotonated, converting to the neutral "free base" form. This form is significantly less polar and, consequently, much less soluble in water, often leading to precipitation.[7]

Therefore, maintaining a slightly acidic pH is crucial for keeping the compound in its soluble, protonated state.

Q4: I need to use a buffered solution, but my compound is precipitating. Why is this happening?

Precipitation in a buffer is a common issue and usually points to two culprits:

  • pH of the Buffer: If your buffer's pH is near or above the pKa of the compound (approx. 8.5), you are promoting the formation of the insoluble free base. For example, using a Phosphate-Buffered Saline (PBS) at pH 7.4 is generally acceptable, but if the final concentration is high, it may still push the equilibrium enough to cause issues. Using buffers with a pH of 8 or higher will almost certainly cause precipitation.

  • Common Ion Effect: While less common for this specific salt, highly concentrated chloride-containing buffers could theoretically slightly suppress the dissolution of a hydrochloride salt.[8] This is more relevant in highly acidic conditions (e.g., concentrated HCl) where chloride concentration is very high.[8]

Recommendation: Always prepare your stock solution in slightly acidified water or an appropriate polar organic solvent first, and then add it dropwise to your vigorously stirred, pre-warmed buffer. This avoids "shock" precipitation caused by localized high concentrations in an unfavorable pH environment.

Q5: Can I use organic co-solvents to improve solubility?

Yes, using co-solvents is a highly effective strategy, especially for creating concentrated stock solutions.

Co-SolventSuitability & CommentsRecommended Starting Concentration
DMSO Excellent. DMSO is a powerful, polar aprotic solvent that can dissolve a wide array of organic molecules, including many inorganic salts.[9] It is a first-choice option for creating high-concentration stock solutions for biological assays.Up to 100 mg/mL (or higher)
Ethanol (EtOH) Good. As a polar protic solvent, ethanol is effective. It can be a good choice for applications where DMSO might interfere with the downstream experiment.Up to 20-50 mg/mL
Methanol (MeOH) Good. Similar to ethanol, methanol is a suitable polar protic solvent.Up to 20-50 mg/mL

Crucial Note: When using co-solvents for aqueous applications, always prepare a concentrated stock in the organic solvent first. Then, add the stock solution slowly to the aqueous buffer while stirring. Never add the aqueous buffer to the organic stock, as this can cause the compound to crash out. Always run a vehicle control in your experiments to account for any effects of the co-solvent.[7]

In-Depth Troubleshooting Guides

Protocol 1: Step-by-Step Guide for Hard-to-Dissolve Lots

If initial attempts fail, this systematic approach can overcome most solubility challenges. This workflow is designed to identify the optimal conditions for your specific batch of the compound.

G start Start: Insoluble compound in aqueous buffer check_conc Is concentration > 10 mM? start->check_conc reduce_conc Action: Lower concentration or use co-solvent stock check_conc->reduce_conc Yes prep_stock Step 1: Prepare Stock Solution (e.g., 100 mg/mL in DMSO) check_conc->prep_stock No reduce_conc->prep_stock add_to_buffer Step 2: Add Stock Dropwise to Vigorously Stirred Buffer prep_stock->add_to_buffer observe Observe for Precipitation add_to_buffer->observe still_insoluble Still Insoluble / Precipitates? observe->still_insoluble success Success: Clear, stable solution observe->success No warm Step 3: Warm solution to 37-40°C with stirring still_insoluble->warm Yes sonicate Step 4: Sonicate for 5-15 minutes warm->sonicate check_ph Step 5: Check Final pH Is pH > 7.0? sonicate->check_ph adjust_ph Action: Adjust pH to 5-6 with dilute HCl (0.1N) check_ph->adjust_ph Yes check_ph->success No adjust_ph->success

Caption: Troubleshooting workflow for solubilizing the compound.

Understanding the Core Chemical Principle: Acid-Base Equilibrium

The solubility challenge is rooted in the equilibrium between the protonated (soluble) and deprotonated (insoluble) forms of the morpholine ring.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble (S)-Morpholinium Cation (Protonated) HIGHLY SOLUBLE Insoluble (S)-Morpholine Free Base (Deprotonated) POORLY SOLUBLE Soluble->Insoluble + OH⁻ (Add Base) Insoluble->Soluble + H⁺ (Add Acid)

Caption: pH-dependent equilibrium of the morpholine salt.

As illustrated, adding an acid (H⁺) shifts the equilibrium to the left, favoring the highly soluble protonated form. Conversely, adding a base (OH⁻) or using a high-pH buffer shifts the equilibrium to the right, causing the poorly soluble free base to precipitate out of the solution. This is a critical concept for any researcher working with salts of weakly basic compounds.[10]

Final Recommendations

  • Storage: Store the solid compound in a cool, dry place, preferably under an inert atmosphere, as recommended by suppliers.[1][11] Hydrochloride salts can be hygroscopic, and absorbed moisture can affect weighing accuracy and dissolution kinetics.

  • Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If you must store stock solutions, store them in small aliquots at -20°C or -80°C. For DMSO stocks, ensure they are tightly sealed to prevent water absorption from the atmosphere.

  • Batch Variation: Be aware that minor variations in crystallinity and purity between different manufacturing lots can lead to slight differences in dissolution rates. The troubleshooting protocols outlined here should be effective in managing this variability.

By understanding the underlying chemical principles and following these systematic procedures, researchers can confidently and consistently overcome the solubility challenges associated with this compound.

References

  • MySkinRecipes. This compound. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • ResearchGate. Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • National Institutes of Health (NIH). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH. [Link]

  • PubMed. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. [Link]

  • PubChem. 3-(Methoxymethyl)morpholine. [Link]

  • UMB Digital Archive. Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. [Link]

  • Springer. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [Link]

  • Quora. Why does the solubility of salt decrease with an increase in temperature?. [Link]

  • ResearchGate. PH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. [Link]

  • Google Patents. Pharmaceutically active salts of morphine.
  • Chemistry Stack Exchange. Why does the solubility of some salts decrease with temperature?. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Wikipedia. Morpholine. [Link]

  • Solubility of Things. Morpholine hydrochloride. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • Sciencemadness Wiki. Morpholine. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • Google Patents. Process for producing 2-hydroxymethylmorpholine salt.
  • Shanghai Chemex Group Ltd. Material Safety Data Sheet (MSDS) - Morpholine. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Molbase. Cas no 144053-99-6 (2-(Methoxymethyl)morpholine hydrochloride). [Link]

  • iChemical. This compound, CAS No. 218595-25-6. [Link]

Sources

Stability issues of (S)-3-(Methoxymethyl)morpholine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-(Methoxymethyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this valuable chiral building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful application of this reagent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: To ensure the long-term integrity of the compound, it should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] The container should be sealed tightly to prevent moisture absorption, as the compound is hygroscopic.[4] Proper handling in a well-ventilated area is recommended.

Q2: What is the most common stability issue encountered with this molecule?

A2: The primary point of instability is the methoxymethyl (MOM) ether group. This functional group is known to be labile under acidic conditions.[5][6] Both Brønsted and Lewis acids can catalyze the cleavage of the MOM ether, which would result in the formation of (S)-morpholin-3-ylmethanol hydrochloride and formaldehyde. This is a crucial consideration for any reaction step involving acidic reagents or conditions.

Q3: Is the morpholine ring itself susceptible to degradation?

A3: Yes, under certain conditions, the morpholine ring can be a point of reactivity. The secondary amine (in its free base form) is nucleophilic and can react with various electrophiles. More aggressive reaction conditions can lead to ring-opening. For instance, strong oxidizing agents can promote oxidative cleavage of the C-C or C-N bonds within the ring.[7] While generally stable under many synthetic conditions, the potential for ring degradation should be considered when employing harsh reagents.

Q4: Are there known incompatibilities with common laboratory reagents?

A4: As a hydrochloride salt, the compound is acidic and will react exothermically with bases. The free base form, (S)-3-(Methoxymethyl)morpholine, shares reactivity common to secondary amines and ethers. Based on data for the parent morpholine structure, it may be incompatible with:

  • Strong Oxidizing Agents: (e.g., permanganates, chromates, peroxides)[4]

  • Strong Acids: Can cause MOM-ether cleavage.[5]

  • Acid Halides and Anhydrides: Will react with the secondary amine (if deprotonated).[4]

  • Isocyanates and Epoxides: Will react with the secondary amine (if deprotonated).[4]

  • Strong Reducing Agents: (e.g., hydrides) May generate flammable hydrogen gas upon reaction.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low yield or unexpected byproducts in acidic media.
  • Symptom: Your reaction, performed under acidic conditions (e.g., acidic work-up, acid-catalyzed reaction), results in a lower than expected yield of the desired product, and analytical data (TLC, LC-MS, NMR) shows the presence of a more polar byproduct, potentially corresponding to the loss of a methoxymethyl group.

  • Underlying Cause: The methoxymethyl (MOM) ether is likely being cleaved by the acid.[5][8] This is a classic deprotection reaction for MOM-protected alcohols.

  • Troubleshooting & Solutions:

    • Reagent Choice: If possible, switch to non-acidic or milder acidic reagents. For example, use a weaker Lewis acid or a buffered system.

    • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of the cleavage side reaction.

    • Work-up Procedure: Modify your work-up to minimize contact time with strong acids. Use a buffered wash or a rapid extraction.

    • Protecting Group Strategy: If the secondary amine is the reactive site and the reaction is run with the free base, consider if the MOM group is necessary for your synthetic strategy. If it is, ensure all subsequent steps are compatible with its acid sensitivity.

Issue 2: Reaction failure or decomposition with strong bases.
  • Symptom: When treating the hydrochloride salt with a strong base (e.g., n-BuLi, LDA, NaH) to generate the free amine in situ for a subsequent reaction, you observe significant decomposition or a complex mixture of products.

  • Underlying Cause: While the initial deprotonation is expected, strong, nucleophilic bases can potentially induce ring-opening or other unforeseen decomposition pathways. The hydrochloride salt itself will rapidly and exothermically neutralize at least one equivalent of the base.

  • Troubleshooting & Solutions:

    • Isolate the Free Base: It is often cleaner to liberate the free base in a separate step before the main reaction. This can be done by partitioning the hydrochloride salt between a mild inorganic base (e.g., K₂CO₃, NaHCO₃ solution) and an organic solvent (e.g., DCM, EtOAc), followed by drying and concentration.

    • Use a Milder Base: For the reaction itself, consider using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) if sufficient for your transformation.[5]

    • Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.

Issue 3: Degradation observed during oxidative or reductive processes.
  • Symptom: An oxidation or reduction reaction results in a complex product mixture, indicating that the (S)-3-(Methoxymethyl)morpholine moiety has not remained intact.

  • Underlying Cause: The morpholine ring contains both an ether and a secondary amine, which are susceptible to certain types of oxidation.[7][9] The parent morpholine is known to react readily with oxidizing agents.[4] Similarly, while less common, aggressive reducing conditions could potentially cleave the C-O bonds of the ring.

  • Troubleshooting & Solutions:

    • Selectivity is Key: Choose oxidizing or reducing agents with high selectivity for the desired functional group transformation. For example, for an oxidation elsewhere in the molecule, avoid strong, non-specific reagents like permanganate. For reductions, catalytic hydrogenation is often milder than reactive metal hydrides.

    • Protect the Amine: If the secondary amine is not the intended reaction site, consider protecting it (e.g., as a Boc or Cbz carbamate) before carrying out the oxidation or reduction step. This will significantly increase its stability towards many reagents.

Visualized Degradation & Troubleshooting Pathways

Figure 1. Primary Degradation Pathways cluster_acid Acid-Catalyzed Cleavage cluster_oxidation Oxidative Ring Opening A (S)-3-(Methoxymethyl)morpholine (as HCl salt or free base) B (S)-Morpholin-3-ylmethanol A->B H⁺ (Brønsted or Lewis Acid) Cleavage of MOM Ether C Formaldehyde B->C (byproduct) D (S)-3-(Methoxymethyl)morpholine (free base) E Ring-Opened Products (e.g., amino acids, diacids) D->E Strong Oxidizing Agent or Photochemical Oxidation

Caption: Primary degradation pathways for (S)-3-(Methoxymethyl)morpholine.

Figure 2. Troubleshooting Decision Tree cluster_acid cluster_base cluster_redox decision decision solution solution start Experiment shows low yield or unexpected byproducts decision1 Reaction Condition? start->decision1 path_acid Likely MOM ether cleavage decision1->path_acid Acidic path_base Potential ring instability or reaction with strong nucleophile decision1->path_base Basic path_redox Oxidation/reduction of morpholine N or O atoms decision1->path_redox Oxidative/ Reductive solution_acid Use milder acid Lower temperature Modify work-up path_acid->solution_acid solution_base Isolate free base first Use non-nucleophilic base (e.g., DIPEA) Lower temperature path_base->solution_base solution_redox Use selective reagents Protect secondary amine (e.g., Boc, Cbz) path_redox->solution_redox

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols & Data

Table 1: Reagent Compatibility Summary
Reagent ClassCompatibilityRationale & Key Considerations
Brønsted Acids (strong) Low High risk of methoxymethyl ether cleavage.[5][6]
Lewis Acids (strong) Low to Medium Can catalyze MOM ether cleavage.[5] Reactivity depends on the specific Lewis acid.
Bases (strong, nucleophilic) Low Risk of side reactions and ring instability. Exothermic with HCl salt.
Bases (weak, non-nucleophilic) High Generally compatible with the free base form. e.g., DIPEA, TEA.[5]
Oxidizing Agents (strong) Low The morpholine moiety is susceptible to oxidation.[4][7]
Oxidizing Agents (mild/selective) Medium to High Compatibility is case-dependent. A preliminary test is recommended.
Reducing Agents (strong) Low Potential for C-O bond cleavage or reaction at the amine.[4]
Reducing Agents (mild/selective) High e.g., Catalytic hydrogenation is generally compatible.
Protocol 1: Small-Scale Compatibility Test

This protocol allows for a quick assessment of the stability of this compound under your specific reaction conditions.

  • Preparation: In separate small vials, dissolve 5-10 mg of this compound in 0.5 mL of the reaction solvent.

  • Test Condition: To one vial, add the reagent (e.g., the acid, base, or oxidant) at the same concentration and temperature planned for the full-scale reaction.

  • Control: Leave a second vial with only the starting material in the solvent under the same conditions.

  • Monitoring: After a set time (e.g., 1 hour), spot both the test and control solutions on a TLC plate. Develop and visualize. Any new spots or significant changes in the starting material spot in the test sample indicate potential instability.

  • Confirmation (Optional): For a more detailed analysis, dilute a small aliquot of the test reaction mixture and analyze by LC-MS to identify the mass of any new products formed.

Protocol 2: General Procedure for Liberation of the Free Base
  • Dissolution: Dissolve this compound (1.0 eq) in deionized water (5-10 mL per gram).

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Cool the separatory funnel in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) portion-wise until the aqueous layer is basic (test with pH paper, target pH 8-9). Swirl gently and vent frequently to release any CO₂ evolved.

  • Extraction: Shake the separatory funnel vigorously. Allow the layers to separate, and then collect the organic layer.

  • Repeat: Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, typically as an oil. Use immediately in the next step.

References

Technical Support Center: Purification of (S)-3-(Methoxymethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with products derived from (S)-3-(Methoxymethyl)morpholine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of these valuable chiral building blocks and their downstream products. As (S)-3-(Methoxymethyl)morpholine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the chemical and enantiomeric purity of its derivatives is paramount for successful research and development.[1]

This document moves beyond simple protocols to explain the underlying principles of purification, enabling you to make informed decisions and effectively troubleshoot challenges in your own experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of morpholine derivatives. Each entry is structured to help you identify the root cause of the issue and implement a logical, effective solution.

Issues in Column Chromatography

Column chromatography, including flash and preparative HPLC, is a primary tool for purifying morpholine derivatives.[][3] However, various issues can arise.

Problem: Poor or No Separation of Product from Impurity

Potential Causes:

  • Incorrect Mobile Phase Polarity: The eluent system may be too polar (causing co-elution near the solvent front) or not polar enough (causing broad, slow-eluting peaks).

  • Inappropriate Stationary Phase: Standard silica gel may not be suitable for all separations, especially for closely related isomers or compounds that interact strongly with silanols.

  • Column Overloading: Exceeding the capacity of the column leads to broad, overlapping peaks.[4]

  • Chiral Compound Co-elution: For chiral derivatives, enantiomers or diastereomers may not separate on a standard (achiral) stationary phase.[5]

Solutions:

  • Systematic Mobile Phase Optimization:

    • Begin with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity.

    • For basic morpholine compounds, which can streak on silica, add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to improve peak shape.

    • If the compound is highly polar, consider a reverse-phase system (e.g., C18 silica) with a polar mobile phase like Water/Acetonitrile or Water/Methanol.

  • Explore Different Stationary Phases:

    • If basic compounds are problematic on silica, consider using alumina (neutral or basic).

    • For separating diastereomers or enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are versatile and widely used for this purpose.[3] Supercritical Fluid Chromatography (SFC) is often a powerful alternative to HPLC for chiral separations, offering faster run times and reduced solvent consumption.[][6]

  • Reduce Sample Load: As a rule of thumb, the sample load should not exceed 1-5% of the mass of the stationary phase for complex mixtures.

  • Confirm Stereochemistry: If you suspect co-elution of stereoisomers, analyze a small sample using a dedicated chiral method (e.g., Chiral HPLC, SFC) to confirm.[]

Problem: Peak Tailing or Streaking on TLC/Flash Chromatography

Potential Causes:

  • Strong Analyte-Silica Interaction: The basic nitrogen atom in the morpholine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.

  • Acidic Impurities in Solvents: Trace acidic impurities in the mobile phase can protonate the morpholine nitrogen, exacerbating the interaction with silica.

  • Compound Insolubility: The compound may be partially precipitating on the column.

Solutions:

  • Add a Basic Modifier: The most common solution is to add 0.1-1% triethylamine or ammonia (in methanol) to the mobile phase. This neutralizes the acidic sites on the silica gel and ensures the morpholine derivative remains in its free base form.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or freshly distilled solvents to minimize impurities.[7]

  • Change the Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Table 1: Quick Troubleshooting for Column Chromatography

SymptomPossible CauseRecommended Action
High Backpressure Clogged column frit; precipitated buffer or sample; high viscosity mobile phase.[8]Backflush the column; filter the mobile phase and sample; check solvent viscosity.[7]
Ghost Peaks Contaminant in mobile phase; carryover from previous injection; late-eluting compound from a prior run.Run a blank gradient; use high-purity solvents; ensure adequate column flushing between runs.
Low Recovery Compound is irreversibly adsorbed onto the stationary phase; compound is unstable on the column.Add a modifier (e.g., triethylamine); consider a different stationary phase; perform analysis at a lower temperature.
Split Peaks Column void or channeling; sample solvent incompatible with mobile phase.Replace the column; dissolve the sample in the initial mobile phase.[8]
Issues in Crystallization

Crystallization is an excellent technique for achieving high purity, particularly for removing small amounts of impurities from a large amount of product.[9][10]

Problem: Product "Oils Out" Instead of Crystallizing

Potential Causes:

  • Supersaturation Occurs Too Quickly: The solution becomes supersaturated at a temperature where the product's solubility is still too high, leading to liquid-liquid phase separation (oiling out) rather than nucleation.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, even at low temperatures.

Solutions:

  • Slow Down the Cooling Process:

    • Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Insulate the flask to ensure very gradual cooling.

  • Modify the Solvent System:

    • If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the product is poorly soluble) dropwise to the warm, dissolved solution until it just becomes cloudy, then add a drop of the primary solvent to redissolve and allow to cool slowly.[10] This is known as anti-solvent crystallization.

    • Experiment with different solvent/anti-solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Heptane).

  • "Seed" the Solution: Add a tiny crystal of the pure product to the cooled, supersaturated solution to induce crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent line can create microscopic imperfections that promote nucleation.

  • Purify Before Crystallizing: If the crude material is very impure, first run it through a quick plug of silica gel to remove the bulk of impurities before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude reaction mixture containing a derivative of (S)-3-(Methoxymethyl)morpholine?

This depends on the scale and nature of the impurities. A general workflow is recommended:

G start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup check_purity Assess Purity & Complexity (TLC, LC-MS) workup->check_purity decision High Purity (>90%)? check_purity->decision flash_chrom Flash Column Chromatography decision->flash_chrom No cryst Direct Crystallization decision->cryst Yes complex_decision Separation Achieved? flash_chrom->complex_decision final_product Pure Product cryst->final_product prep_hplc Preparative HPLC / SFC (for chiral/difficult separations) prep_hplc->final_product complex_decision->final_product Yes complex_decision->prep_hplc No

  • Aqueous Workup/Extraction: First, perform a liquid-liquid extraction to remove inorganic salts, and highly polar or non-polar starting materials and reagents.[11] Since morpholines are basic, washing with a dilute acid (e.g., 1M HCl) can extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent. Conversely, washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can remove acidic byproducts.

  • Initial Purity Assessment: Analyze the crude organic extract by TLC or LC-MS to determine the number of components and their relative polarity.

  • First-Pass Purification:

    • If the product is the major component and impurities are significantly different in polarity, flash column chromatography is an efficient choice for purification on a large scale.

    • If the product is already of high purity (>90-95%) after extraction, direct crystallization may be the most effective method to achieve analytical purity.[12]

    • If you are dealing with diastereomers or need to confirm enantiomeric purity, chiral HPLC or SFC is necessary.[6][13]

Q2: My final product needs to be enantiomerically pure. How can I avoid racemization during purification?

Maintaining the stereochemical integrity at the C3 position of the morpholine ring is critical.

  • Avoid Harsh Conditions: Avoid exposing the compound to strong acids or bases for prolonged periods, especially at elevated temperatures, as this can potentially lead to ring-opening or other side reactions that might compromise stereochemistry, depending on the specific derivative.

  • Use Chiral Chromatography: The most reliable method for separating enantiomers or confirming enantiomeric excess (e.e.) is chiral chromatography (HPLC or SFC).[][3] These techniques operate under mild, non-destructive conditions.

  • Diastereomeric Resolution: An alternative classical approach is to react the chiral morpholine derivative with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography or crystallization.[3] Afterward, the chiral auxiliary must be cleaved to yield the pure enantiomer.

Q3: My (S)-3-(Methoxymethyl)morpholine derivative is an HCl salt. How does this affect my purification strategy?

The hydrochloride salt form enhances stability and handling but alters purification options.[1]

  • Solubility: Salts are typically more soluble in polar solvents (water, methanol, ethanol) and insoluble in non-polar organic solvents (hexane, ether, dichloromethane).

  • Chromatography: Running salts on standard silica gel is generally not recommended as they will streak badly or stick to the column. You have two main options:

    • Neutralize the Salt: Before chromatography, neutralize the salt to its free base form using a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) during an aqueous workup. The free base can then be purified using normal-phase chromatography.

    • Use Reverse-Phase Chromatography: Salts can often be purified directly using reverse-phase (C18) HPLC with a mobile phase containing water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure good peak shape.

  • Crystallization: The salt form is often highly crystalline. Recrystallization from polar solvent systems like ethanol/water or isopropanol/ether can be a very effective purification method.[14]

Q4: What are common impurities I should look for?

Impurities can originate from starting materials, reagents, side reactions, or degradation.[12]

  • Starting Materials: Unreacted (S)-3-(Methoxymethyl)morpholine or other precursors.

  • Reagents: Excess reagents or their byproducts.

  • By-products: Products from side-reactions. For example, if the synthesis involves N-alkylation, dialkylation can be a potential byproduct.

  • Degradation Products: Morpholine rings are generally stable, but harsh reaction conditions could lead to degradation.

  • Residual Solvents: Traces of solvents used in the reaction or purification process that are not completely removed.[12] GC is often used for their detection and quantification.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Morpholine Free Base

This protocol assumes you have a crude mixture containing a moderately polar, basic morpholine derivative.

  • Prepare the Slurry:

    • In a flask, dissolve/adsorb your crude product (e.g., 1 g) onto a small amount of silica gel (2-3 g) using a volatile solvent like dichloromethane or ethyl acetate.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder. This is "dry loading."

  • Pack the Column:

    • Select a column appropriate for your scale.

    • Pack the column with silica gel (e.g., 50-100 g for a 1 g sample) using your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine). Ensure there are no air bubbles.

  • Load the Sample:

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Run the Column:

    • Begin eluting with the starting mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, move from 5% to 20% to 50% Ethyl Acetate in Hexane (always keeping the 0.5% Triethylamine).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Recrystallization Procedure

This protocol is for purifying a solid morpholine derivative that is reasonably pure (>90%).

  • Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents dropwise to test solubility at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a steam bath, heating mantle, or hot plate for heating.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (dust, etc.), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References
  • Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Benchchem.
  • Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
  • Everything You Need to Know About Morpholine. ChemCeed.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Troubleshooting. The Pharma Master.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
  • Recovery of morpholine via reactive extraction.
  • Troubleshooting Guide. Phenomenex.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Method for preparing morpholine derivative.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
  • Morpholine Preparation
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Chiral Analysis & Separ
  • (3S)-3-(Methoxymethyl)morpholine. ChemScene.
  • (S)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes.
  • Breaking Down the Methods: Chromatography and Crystalliz
  • Chirality and the Separation of Enantiomers by Liquid Chrom
  • (S)-3-(Methoxymethyl)morpholine. BLDpharm.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
  • Recovery of morpholine from aqueous solutions thereof.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • 3-(Methoxymethyl)morpholine. PubChem.
  • Chemical synthesis of morpholine derivatives.
  • Morpholine. Santa Cruz Biotechnology.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Morpholine. PubChem - NIH.

Sources

Technical Support Center: Preventing Racemization in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing racemization—a critical challenge in the synthesis of enantiomerically pure morpholine derivatives. Chiral morpholines are significant scaffolds in medicinal chemistry, and maintaining their stereochemical integrity is paramount for therapeutic efficacy and safety.[1][2]

This resource will delve into the mechanistic underpinnings of racemization, offer robust troubleshooting strategies, and provide detailed protocols to ensure the stereochemical fidelity of your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is racemization and why is it a concern in chiral morpholine synthesis?

    • What are the primary mechanisms of racemization relevant to chiral morpholine synthesis?

    • How can I detect and quantify racemization in my sample?

  • Troubleshooting Guide: A Symptom-Based Approach

    • Symptom: Loss of enantiomeric excess (ee) after a specific reaction step.

    • Symptom: Complete racemization observed in the final product.

    • Symptom: Inconsistent ee values between batches.

  • Core Strategies for Preventing Racemization

    • Strategic Selection of Protecting Groups

    • Optimizing Reaction Conditions: Temperature, Solvents, and Reagents

    • Purification Without Compromising Chirality

  • Experimental Protocols

    • Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination

    • Protocol 2: General Procedure for a Racemization-Resistant Coupling Reaction

  • References

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral morpholine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[3] This loss of optical activity is a significant issue in drug development because enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[2][4] For instance, one enantiomer may be therapeutically active (the eutomer), while the other could be inactive or even harmful (the distomer).[4] Therefore, maintaining the enantiopurity of chiral morpholines throughout a synthetic sequence is crucial to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the primary mechanisms of racemization relevant to chiral morpholine synthesis?

A2: Racemization typically proceeds through intermediates that are achiral. In the context of synthesizing molecules with stereocenters, particularly those adjacent to carbonyl groups or other activating features, the following mechanisms are common:

  • Enolization: Under acidic or basic conditions, a proton on a stereogenic α-carbon can be removed to form a planar enol or enolate intermediate.[3][5] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.

  • Carbocation Formation: Reactions that proceed through a planar carbocation intermediate at the stereocenter, such as certain substitution reactions (e.g., SN1), will lead to racemization as the incoming nucleophile can attack from either side with equal probability.[3][6]

  • Ring-Opening/Closing: For cyclic structures like morpholines, certain conditions can promote a ring-opening to an achiral intermediate, followed by a non-stereospecific ring-closure, resulting in racemization. This can be particularly relevant for certain substituted imidazolines, a related heterocyclic system.[7]

Q3: How can I detect and quantify racemization in my sample?

A3: Several analytical techniques can be employed to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of your chiral morpholine. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[8][9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often offers faster separations and reduced solvent consumption.[10][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), it is possible to create a diastereomeric environment that makes the enantiomers distinguishable by NMR.[8][9]

  • Capillary Electrophoresis (CE): This technique separates charged enantiomers based on their differential migration in an electric field, often with the aid of a chiral selector in the buffer.[2][8]

Table 1: Comparison of Analytical Methods for Racemization Detection

FeatureChiral HPLCChiral SFCNMR SpectroscopyCapillary Electrophoresis
Principle Differential interaction with a chiral stationary phase.[8]Similar to HPLC, but uses supercritical CO2 as the mobile phase.[10]Creation of a diastereomeric environment to induce chemical shift differences.[8]Differential migration of charged enantiomers in an electric field.[8]
Sensitivity HighHighModerate to LowVery High
Resolution ExcellentExcellentVariesExcellent
Throughput ModerateHighLowHigh
Instrumentation Widely availableLess common than HPLCWidely availableAvailable

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving racemization issues based on common experimental observations.

Symptom: Loss of enantiomeric excess (ee) after a specific reaction step.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide the activation energy needed to overcome the barrier to racemization.[12]

      • Solution: Perform the reaction at the lowest effective temperature. Consider screening temperatures, starting from 0°C or even -78°C if the reaction allows.

    • Strong Acids or Bases: Acidic or basic conditions can catalyze racemization, especially if the stereocenter is adjacent to a carbonyl group.[3]

      • Solution: If a base is necessary, use a weaker, non-nucleophilic base (e.g., 2,4,6-collidine instead of triethylamine).[13] For acidic conditions, use the mildest acid possible and stoichiometric amounts.

  • Inappropriate Reagents:

    • Coupling Reagents in Peptide Synthesis: Certain coupling reagents used in amide bond formation can promote racemization, particularly for sensitive amino acids like cysteine and histidine.[14][15]

      • Solution: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma.[14][16]

Symptom: Complete racemization observed in the final product.

Potential Causes & Solutions:

  • Formation of a Stable Achiral Intermediate: The reaction may be proceeding through a mechanism that involves a stable, planar intermediate like a carbocation or an enolate.[3][6]

    • Solution: Re-evaluate the reaction mechanism. Can you modify the substrate or reagents to favor a stereoretentive pathway (e.g., an SN2 reaction instead of SN1)?

  • Racemization During Workup or Purification:

    • Aqueous Workup with Incorrect pH: Exposing the product to strongly acidic or basic aqueous solutions during workup can cause racemization.

      • Solution: Maintain a neutral or near-neutral pH during extraction and washing steps. Use buffered solutions if necessary.

    • Chromatography on Silica or Alumina: The acidic nature of silica gel or the basic nature of alumina can sometimes induce racemization on the column.

      • Solution: Deactivate the stationary phase by adding a small amount of a neutral amine (e.g., triethylamine) to the eluent for silica gel, or use a neutral stationary phase. Alternatively, explore other purification techniques like crystallization or preparative chiral HPLC.[]

Symptom: Inconsistent ee values between batches.

Potential Causes & Solutions:

  • Variability in Reaction Conditions:

    • Moisture or Air Sensitivity: Trace amounts of water or oxygen can sometimes initiate side reactions that lead to racemization.

      • Solution: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time: Allowing a reaction to proceed for too long, especially under conditions that can cause slow racemization, will lead to a gradual decrease in ee.

      • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Inconsistent Reagent Quality:

    • Purity of Solvents and Reagents: Impurities in solvents or reagents can sometimes act as catalysts for racemization.

      • Solution: Use high-purity, freshly distilled, or commercially available anhydrous solvents and high-quality reagents.

Core Strategies for Preventing Racemization

Strategic Selection of Protecting Groups

Protecting groups play a crucial role in multistep synthesis. A well-chosen protecting group can prevent racemization by sterically or electronically disfavoring the formation of achiral intermediates.[17][18]

  • N-Protecting Groups: For morpholine synthesis involving amino acid precursors, the choice of N-protecting group is critical.

    • Carbamate-based groups (Boc, Cbz, Fmoc): These are generally good at preventing racemization of the adjacent stereocenter during many transformations.[17] However, during peptide coupling, activation of the carboxyl group can still lead to oxazolone formation and subsequent racemization, especially with the Fmoc group under basic conditions.[19]

    • Sulfonamides (e.g., Tosyl): These can be very effective at preventing racemization due to the electron-withdrawing nature of the sulfonyl group, which decreases the acidity of the α-proton.[17]

Optimizing Reaction Conditions: Temperature, Solvents, and Reagents
  • Temperature Control: Lowering the reaction temperature is one of the most effective ways to minimize racemization.[12] Kinetic studies often show a strong correlation between temperature and the rate of racemization.[20]

  • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. Polar, aprotic solvents are often a good choice, but the optimal solvent is highly reaction-dependent.[21]

  • Base Selection: When a base is required, opt for sterically hindered, non-nucleophilic bases. Weaker bases are generally preferred to stronger ones to minimize the deprotonation of the chiral center.[13][16]

Purification Without Compromising Chirality

The final step of isolating your product can also be a source of racemization if not handled carefully.

  • Crystallization: If your product is crystalline, diastereomeric crystallization or preferential crystallization can be excellent methods for both purification and enantiomeric enrichment.[22]

  • Chromatography:

    • Flash Chromatography: As mentioned in the troubleshooting section, be mindful of the stationary phase. Neutralizing the silica gel or using an alternative support can be beneficial.

    • Preparative Chiral Chromatography (HPLC/SFC): This is a powerful technique for separating enantiomers on a larger scale, ensuring a high level of enantiopurity in the final product.[10][]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol provides a general workflow for determining the enantiomeric excess of a chiral morpholine derivative.

1. Sample Preparation: a. Accurately weigh approximately 1-2 mg of your sample and dissolve it in a suitable solvent (e.g., HPLC-grade isopropanol, ethanol, or acetonitrile) to a concentration of about 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Method Development (Initial Screening): a. Column Selection: Choose a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point. b. Mobile Phase: Begin with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). c. Flow Rate: Set a flow rate of 1.0 mL/min. d. Detection: Use a UV detector set to a wavelength where your compound has strong absorbance. e. Injection Volume: Inject 5-10 µL of your sample.

3. Data Analysis: a. If the enantiomers are resolved, you will see two separate peaks. b. Integrate the area of each peak. c. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

4. Method Optimization: a. If the peaks are not well-resolved, adjust the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or add a different modifier like ethanol). b. Screen different chiral columns if necessary.

Protocol 2: General Procedure for a Racemization-Resistant Coupling Reaction

This protocol describes the coupling of an N-protected amino acid to an amino alcohol, a key step in many morpholine syntheses, using conditions designed to minimize racemization.

1. Reagent Preparation: a. Dissolve the N-Boc protected amino acid (1.0 equivalent) and hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an argon atmosphere. b. Cool the solution to 0°C in an ice bath.

2. Activation: a. Add a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents), to the cooled solution. b. Stir the mixture at 0°C for 15-20 minutes. This is the pre-activation step.

3. Coupling: a. In a separate flask, dissolve the amino alcohol (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in the same anhydrous solvent. b. Slowly add the amino alcohol solution to the pre-activated acid solution at 0°C. c. Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

4. Workup and Purification: a. Once the reaction is complete, filter off any precipitated urea byproduct. b. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel, potentially with 0.5-1% triethylamine added to the eluent to prevent on-column racemization.

Visualization of Key Concepts

Decision-Making Workflow for Troubleshooting Racemization

G start Racemization Detected (Reduced ee) check_step Isolate the problematic reaction step start->check_step check_conditions Analyze Reaction Conditions check_step->check_conditions check_reagents Evaluate Reagents & Substrate check_step->check_reagents check_workup Examine Workup & Purification check_step->check_workup temp High Temperature? check_conditions->temp reagent_type Racemization-prone reagent? check_reagents->reagent_type purification_method Acidic/Basic Purification? check_workup->purification_method ph Strong Acid/Base? temp->ph No sol_temp Lower Reaction Temperature temp->sol_temp Yes ph->check_reagents No sol_ph Use Weaker Acid/Base or Buffer System ph->sol_ph Yes reagent_type->check_workup No sol_reagent Switch to Racemization- Suppressing Reagent (e.g., add HOBt/Oxyma) reagent_type->sol_reagent Yes sol_purification Neutralize Stationary Phase or Use Alternative Method (Crystallization, Chiral Prep) purification_method->sol_purification Yes G R_Enantiomer R-Enantiomer (Chiral) Enolate Planar Enolate (Achiral) R_Enantiomer->Enolate + Base - H+ Enolate->R_Enantiomer + H+ S_Enantiomer S-Enantiomer (Chiral) Enolate->S_Enantiomer + H+ S_Enantiomer->Enolate + Base - H+

Caption: Racemization through a planar, achiral enolate intermediate.

References

  • BenchChem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
  • Wikipedia. (2024). Chiral analysis. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of racemisation kinetics in the deracemisation process via temperature cycles. Retrieved from [Link]

  • Crystal Growth & Design. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Retrieved from [Link]

  • NIH. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. PMC. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • ACS Publications. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • RSC Publishing. (2021). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2025). On the Racemization of Chiral Imidazolines. Retrieved from [Link]

  • Wikipedia. (2024). Racemization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Retrieved from [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • NIH. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. Retrieved from [Link]

  • NIH. (2024). Unconventional approaches for chiral resolution. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • NIH. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Retrieved from [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • LinkedIn. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

Sources

Byproduct formation in the synthesis of morpholine-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, prized for their favorable physicochemical properties and versatile reactivity.[1][2] However, the synthesis of these valuable heterocycles is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and compromise the integrity of final compounds. This guide serves as a dedicated resource for researchers, chemists, and drug development professionals to navigate and resolve common issues encountered during the synthesis of morpholine-containing molecules. Here, we provide field-tested insights and evidence-based solutions in a direct question-and-answer format to help you optimize your synthetic routes and achieve higher purity and yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing the morpholine ring, and what are their characteristic byproducts?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid (like sulfuric acid) and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst at high temperature and pressure.[3]

  • DEA Route: The main drawback is the large quantity of salt byproduct (e.g., sodium sulfate) generated during neutralization, which requires disposal.[3][4] Incomplete cyclization and high temperatures can also lead to the formation of high-molecular-weight condensation products, often referred to as "heavies".[3]

  • DEG Route: This method is generally more efficient. However, a common impurity is the intermediate 2-(2-aminoethoxy)ethanol (AEE), resulting from incomplete conversion.[3][5] N-ethylmorpholine is another significant byproduct that can form under certain catalytic conditions.[3]

Q2: Why is morpholine considered less nucleophilic than piperidine, and how does this impact N-alkylation reactions?

A2: The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom through an inductive effect. This makes the nitrogen lone pair less available for donation, rendering morpholine less basic and less nucleophilic than structurally similar secondary amines like piperidine. In practical terms, this means that N-alkylation reactions with morpholine may require harsher conditions (e.g., stronger bases, higher temperatures) or proceed more slowly compared to piperidine. This reduced reactivity can sometimes be advantageous, preventing runaway reactions, but it can also lead to incomplete conversion if conditions are not optimized.[6]

Q3: What are the main challenges when performing a reductive amination with morpholine?

A3: Reductive amination involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced to the N-alkylated product. The key challenges are:

  • Competing Carbonyl Reduction: Many common reducing agents, such as sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone directly to an alcohol.[7] This creates an alcohol byproduct and consumes the starting material, lowering the yield of the desired amine.

  • Low Conversion: Due to morpholine's reduced nucleophilicity and potential steric hindrance from the carbonyl compound, the initial formation of the imine/iminium ion can be slow or unfavorable, leading to low conversion.[6][7] Using a dehydrating agent or a Lewis acid catalyst can help drive this equilibrium forward.[8]

Troubleshooting Guides by Synthetic Method

Guide 1: Synthesis of the Morpholine Ring via Dehydration of Diethanolamine (DEA)

Problem: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous, tar-like product. What is the cause and how can I fix it?[6][9]

Probable Causes & Solutions:

  • Cause 1: Inefficient Water Removal. The dehydration of DEA is an equilibrium-driven reaction. If the water produced is not efficiently removed, it will inhibit the forward reaction, preventing cyclization.

    • Solution: Ensure your distillation apparatus is set up correctly and efficiently. For lab-scale synthesis, using a Dean-Stark trap or simply ensuring a steady distillation of water is crucial. The internal temperature of the reaction mixture must reach a point where water is effectively driven off to push the reaction to completion.[3][9]

  • Cause 2: Overheating and Polymerization. While high temperatures are required, excessive heat (e.g., >210-220 °C) can promote side reactions, leading to the formation of high-molecular-weight condensation products and charring, which results in the dark, viscous appearance.[3][9]

    • Solution: Maintain strict temperature control. A thermocouple placed directly in the reaction mixture is essential. Aim for a stable internal temperature range, typically 200-210 °C, for an extended period (e.g., 15 hours) to allow for complete cyclization without significant degradation.[9]

  • Cause 3: Incorrect Stoichiometry of Acid. The strong acid (e.g., H₂SO₄, HCl) acts as a catalyst to protonate the hydroxyl groups, turning them into a good leaving group (water). Insufficient acid will result in a slow and incomplete reaction.

    • Solution: Use a sufficient amount of strong acid to bring the initial pH of the diethanolamine solution to approximately 1.[9] For syntheses using oleum (fuming sulfuric acid), precise ratios of 1.2 to 1.7 parts oleum per part of DEA have been shown to produce high yields (90-95%) in shorter reaction times.[10]

DEA_Dehydration DEA Diethanolamine Intermediate Protonated Intermediate DEA->Intermediate + H⁺ Morpholine Morpholine Intermediate->Morpholine - H₂O (Cyclization) Byproducts High MW Condensation Products (Tar) Intermediate->Byproducts Overheating/ Side Reactions Water H₂O (removed) Morpholine->Water

Caption: DEA dehydration pathway and byproduct formation.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on literature procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.[9]

  • To a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • Carefully and slowly add concentrated hydrochloric acid (approx. 50-60 mL of 31% HCl) with stirring until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic and generates acidic vapors. [9]

  • Heat the mixture strongly to drive off the water. Continue heating until the internal temperature reaches 200-210 °C.

  • Maintain this temperature for 15 hours to ensure complete cyclization.[9] The mixture will darken over time.

  • Allow the mixture to cool to ~160 °C and pour the resulting thick paste (morpholine hydrochloride) into a heat-resistant dish to prevent it from solidifying in the flask.

  • Mechanically mix the cooled paste with ~50 g of a strong base like calcium oxide or sodium hydroxide to neutralize the acid and liberate the free morpholine.

  • Transfer the resulting paste to a new flask and perform a distillation (a "strong and dry flame distillation" is cited for this step) to collect the crude morpholine.[9]

  • Dry the crude, wet distillate by stirring over potassium hydroxide pellets for 1 hour, then decant.

  • For final purification, reflux the dried morpholine over a small amount of sodium metal (~1 g) for one hour, then perform a fractional distillation, collecting the fraction at 126-129 °C. A yield of 35-50% can be expected.[9]

Guide 2: N-Alkylation of Morpholine

Problem: I'm trying to synthesize an N-alkylmorpholine using an alkyl halide, but my reaction is messy. I see multiple products by TLC/LCMS, including a spot at the baseline that I suspect is a salt.

Probable Causes & Solutions:

  • Cause 1: Over-alkylation. As a secondary amine, the N-alkylmorpholine product is also nucleophilic and can react with a second equivalent of the alkyl halide. This forms a quaternary ammonium salt, which is often insoluble and appears at the baseline on a silica TLC plate.

    • Solution: Use a precise 1:1 stoichiometry of morpholine to the alkylating agent, or a slight excess of morpholine. Add the alkyl halide slowly to the reaction mixture to avoid localized high concentrations that favor over-alkylation.

  • Cause 2: "Borrowing Hydrogen" Side Reactions. When using alcohols as alkylating agents in catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions, side reactions can occur.[11][12] For example, secondary alcohols can produce ketone byproducts, and high temperatures can cause ring-opening of the morpholine.[13]

    • Solution: Optimize the reaction temperature. For the N-methylation of morpholine with methanol, selectivity decreases at temperatures above 220 °C due to ring-opening.[13] Ensure the catalyst system (e.g., CuO–NiO/γ–Al₂O₃) is active and selective for the desired transformation.[13]

N_Alkylation cluster_0 Desired SN2 Reaction cluster_1 Side Reaction: Over-alkylation Morpholine Morpholine N-Alkylmorpholine N-Alkylmorpholine Morpholine->N-Alkylmorpholine + R-X - HX N-Alkylmorpholine_side N-Alkylmorpholine Quaternary Salt Quaternary Salt N-Alkylmorpholine_side->Quaternary Salt + R-X

Caption: Desired vs. undesired pathways in N-alkylation.

Guide 3: Reductive Amination for Morpholine Derivative Synthesis

Problem: My reductive amination reaction between morpholine and a ketone shows very low conversion, with mostly starting materials remaining.

Probable Causes & Solutions:

  • Cause 1: Unfavorable Imine/Iminium Equilibrium. The formation of the iminium ion intermediate is the first and often rate-limiting step. This equilibrium can be unfavorable due to the moderate nucleophilicity of morpholine or steric hindrance.

    • Solution 1: Use a Lewis Acid. Add a Lewis acid catalyst like Ti(iPrO)₄ or ZnCl₂.[8] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial attack by morpholine.

    • Solution 2: Water Removal. The reaction produces water, and removing it can drive the equilibrium forward. This can be done by adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or by azeotropic removal with a Dean-Stark trap in solvents like toluene.

  • Cause 2: Incorrect Choice of Reducing Agent. A common mistake is to use a highly reactive hydride source like NaBH₄ without first allowing the iminium ion to form. NaBH₄ will rapidly reduce the aldehyde/ketone to an alcohol byproduct.[7][8]

    • Solution: Use a milder, pH-sensitive reducing agent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is less reactive towards ketones and aldehydes but effectively reduces the protonated iminium ion.[7][8] Sodium cyanoborohydride (NaCNBH₃) is another classic choice that is more selective for the iminium ion at slightly acidic pH.[7]

Reductive_Amination_Troubleshoot Start Low Conversion in Reductive Amination Check_Imine Is iminium formation the issue? Start->Check_Imine Check_Reducer Is the reducing agent appropriate? Check_Imine->Check_Reducer No Add_Lewis Action: Add Lewis Acid (e.g., Ti(iPrO)₄) Check_Imine->Add_Lewis Yes Remove_Water Action: Add Dehydrating Agent (e.g., MgSO₄) Check_Imine->Remove_Water Yes Alcohol_Byproduct Observe Alcohol Byproduct? Check_Reducer->Alcohol_Byproduct Unsure Switch_Reducer Action: Switch to selective agent (e.g., NaBH(OAc)₃) Alcohol_Byproduct->Check_Imine No Alcohol_Byproduct->Switch_Reducer Yes

Caption: Troubleshooting workflow for reductive amination.

Guide 4: Advanced Heterocycle Syntheses

Problem: I am attempting a Bischler-Napieralski reaction to form a dihydroisoquinoline fused to a morpholine analog, but I am isolating a styrene-type byproduct.

Probable Cause & Solution:

  • Cause: The reaction proceeds through a nitrilium salt intermediate. This intermediate can undergo a retro-Ritter reaction, especially if the resulting alkene (styrene derivative) is highly conjugated.[14] This side reaction becomes competitive with the desired intramolecular electrophilic aromatic substitution (cyclization).

  • Solution: The choice of condensing agent is critical. While P₂O₅ or POCl₃ are classic reagents, they can promote the retro-Ritter pathway at elevated temperatures.[14][15] A recently developed solution is to use oxalyl chloride to form an N-acyliminium intermediate instead of a nitrilium salt. This intermediate is highly electrophilic, promoting rapid cyclization while avoiding the elimination pathway that leads to the styrene byproduct.[14]

References

  • side reactions and byproduct formation in morpholine synthesis - Benchchem. (n.d.). BenchChem.
  • Loder, D. J. (1964). Process for the preparation of morpholines. U.S. Patent No. 3,151,112A. Google Patents.
  • MORPHOLINE - Ataman Kimya. (n.d.). Ataman Kimya.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. (2025). BenchChem.
  • Shook, L. T. (1987). Synthesis of morpholine. U.S. Patent No. 4,647,663A. Google Patents.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–171.
  • Magano, J., & Dunetz, J. R. (2020). A practical catalytic reductive amination of carboxylic acids. Organic Process Research & Development, 24(9), 1873-1879.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Yadav, S., Pal, D., & Maurya, S. K. (2025). Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. ResearchGate.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate.
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine - Benchchem. (2025). BenchChem.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed.
  • Pollard, C. B. (1957). Process of producing morpholine from diethanolamine. U.S. Patent No. 2,777,846A. Google Patents.
  • Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia.
  • Ghorai, P., & Ali, W. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2539-2543.
  • Synthesis of Morpholine‐2,5‐Diones by Tandem of Azido‐Ugi and Ugi Reactions | Request PDF. (n.d.). ResearchGate.
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819.
  • Morpholine: Application, synthesis and toxicity - ChemicalBook. (2023, April 23). ChemicalBook.
  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Wikipedia.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Synthesis of Morpholine‐2,5‐diones by Tandem Azido‐Ugi and Ugi Reactions - CiteDrive. (n.d.). CiteDrive.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. (2024). PubMed.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5188.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Al-Hiari, Y. M. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (n.d.). Beilstein Journal of Organic Chemistry.
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions.
  • Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2773-2779.
  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. (2021). Organic & Biomolecular Chemistry, 19(39), 8475-8479.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate.
  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. (1982). Journal of the Chemical Society, Perkin Transactions 1, 3011-3015.
  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. (1983). The Journal of Organic Chemistry, 48(10), 1641-1649.

Sources

Technical Support Center: Improving Diastereoselectivity in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its ability to improve physicochemical properties like solubility and metabolic stability makes it a privileged structure.[2] However, the synthesis of substituted morpholines, particularly with control over multiple stereocenters, presents a significant challenge. Achieving high diastereoselectivity is often critical, as different diastereomers can exhibit vastly different pharmacological profiles.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and optimizing reactions to achieve desired diastereomeric ratios (d.r.) in the synthesis of morpholine precursors. We will explore the causality behind common experimental issues and offer structured, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing stereocenters in morpholine synthesis?

A1: There are three main strategic approaches to creating chiral morpholines, categorized by when the key stereocenter is formed relative to the ring cyclization:

  • Form the stereocenter before cyclization: This is a common strategy that often involves using chiral starting materials from the "chiral pool," such as enantiomerically pure amino alcohols.[4][5]

  • Form the stereocenter during cyclization: This involves reactions like intramolecular aza-Michael additions or metal-catalyzed allylic substitutions where the ring-closing step itself is stereoselective.[6]

  • Form the stereocenter after cyclization: This approach uses an existing unsaturated morpholine ring (a dehydromorpholine) and creates the stereocenter via a subsequent reaction, such as an asymmetric hydrogenation.[6][7][8]

Q2: What is a chiral auxiliary and how does it help control diastereoselectivity?

A2: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[9] In morpholine synthesis, an auxiliary can be attached to a precursor molecule. Its defined 3D structure sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This results in the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved off and can often be recovered for reuse.[9] Evans oxazolidinones and pseudoephedrine are classic examples of effective chiral auxiliaries.[9]

Q3: Can poor diastereoselectivity be corrected after the reaction is complete?

A3: In some cases, yes. If the newly formed stereocenter is epimerizable (i.e., its configuration can be inverted without breaking the ring), it may be possible to equilibrate a mixture of diastereomers to favor the more thermodynamically stable isomer.[10][11] One reported method involves a light-mediated reversible hydrogen atom transfer (HAT) to epimerize substituted morpholines.[12] However, this is not a universal solution and depends on the specific structure of the morpholine and the stability of the stereocenter. It is generally more efficient to optimize the initial diastereoselective reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems encountered during the synthesis of morpholine precursors.

Problem 1: Low Diastereomeric Ratio (d.r.) in Cyclization Reactions (e.g., Reductive Amination, Michael Addition)

Q: My cyclization reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the selectivity?

A: Low diastereoselectivity in cyclization reactions often points to insufficient energy difference between the transition states leading to the two diastereomers. Several factors can be tuned to amplify this difference.

Causality & Troubleshooting Steps:

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence transition state geometry.[13] A non-coordinating, non-polar solvent may favor a more organized, chair-like transition state, enhancing facial selectivity.

    • Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).

  • Reaction Temperature: Lowering the temperature can increase selectivity if the reaction is under kinetic control. A lower temperature makes the reaction more sensitive to small differences in activation energy between the two diastereomeric transition states.

    • Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the d.r. Be aware that reaction times will increase.

  • Choice of Catalyst/Reagent: The catalyst is often the primary source of stereochemical control.

    • Lewis Acids: In reactions like intramolecular hydroalkoxylation, different Lewis acids (e.g., FeCl₃, InCl₃, TfOH) can lead to vastly different diastereoselectivities.[10] Iron(III) catalysts have been shown to favor the formation of cis-diastereomers through a proposed thermodynamic equilibrium.[11][14]

    • Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can create a chiral environment around the substrate, guiding the formation of one diastereomer.[15][16][17]

    • Action: Screen different Lewis acids or organocatalysts. For metal-catalyzed reactions, varying the ligand on the metal is a critical step for optimization.

  • Steric Bulk of Substituents: The steric hindrance of protecting groups or other substituents on the precursor can be leveraged to control the approach of reagents.

    • Action: Consider using a bulkier protecting group on the nitrogen (e.g., changing from Boc to Cbz or a tosyl group) or on a nearby alcohol. This can influence the preferred conformation of the molecule in the transition state.

Troubleshooting Flowchart: Improving Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Decrease Reaction Temperature (e.g., RT -> 0°C -> -78°C) start->temp check_dr Analyze d.r. temp->check_dr Run Experiment solvent Screen Solvents (e.g., Toluene, DCM, THF) solvent->check_dr Run Experiment catalyst Modify Catalyst System (Lewis Acid, Ligand, Organocatalyst) catalyst->check_dr Run Experiment sterics Adjust Steric Bulk (e.g., Change Protecting Group) sterics->check_dr Run Experiment check_dr->solvent d.r. still low check_dr->catalyst d.r. still low check_dr->sterics d.r. still low success Desired d.r. Achieved check_dr->success d.r. acceptable reassess Re-evaluate Synthetic Strategy (e.g., Use Chiral Auxiliary) check_dr->reassess No Improvement

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Problem 2: Unexpected Epimerization or Racemization

Q: I achieved good initial diastereoselectivity, but the d.r. degrades during workup or purification. What could be happening?

A: Degradation of the diastereomeric ratio suggests that one of the newly formed stereocenters is labile (unstable) under the conditions of workup or purification.

Causality & Troubleshooting Steps:

  • Acidic or Basic Conditions: Stereocenters adjacent to a carbonyl group (α-protons) or those that can form a stabilized carbocation or iminium ion can be susceptible to epimerization under acidic or basic conditions.

    • Action (Workup): Use a buffered aqueous solution (e.g., saturated NH₄Cl for quenching base, or saturated NaHCO₃ for quenching acid) to neutralize the reaction mixture carefully. Avoid strong acids or bases.

    • Action (Purification): For silica gel chromatography, the silica can be acidic. If you suspect acid-catalyzed epimerization, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.

  • Elevated Temperatures: Thermodynamic equilibration can be accelerated by heat. If one diastereomer is kinetically favored but thermodynamically less stable, heating during solvent removal or purification can cause it to convert to the more stable diastereomer, thus changing the final ratio.

    • Action: Remove solvent in vacuo without excessive heating (use a room temperature water bath). Avoid high temperatures during purification.

Problem 3: Poor Selectivity in Asymmetric Hydrogenation of Dehydromorpholines

Q: My asymmetric hydrogenation of a 2-substituted dehydromorpholine is giving low enantioselectivity (and thus poor diastereoselectivity if other stereocenters are present). How can I improve this?

A: Asymmetric hydrogenation relies on the precise interaction between the substrate, the chiral ligand, and the metal center (commonly Rhodium or Ruthenium).[6][7] Poor selectivity points to a suboptimal catalyst-substrate match.

Causality & Troubleshooting Steps:

  • Ligand Choice: The chiral ligand is the most critical component. The "bite angle" and electronic properties of the phosphine ligand dictate the geometry of the catalyst and how it presents the substrate to the hydrogen.

    • Action: Screen a panel of chiral bisphosphine ligands (e.g., BINAP, SEGPHOS, Josiphos family, SKP). For dehydromorpholines, ligands with large bite angles have been reported to be effective.[8]

  • Hydrogen Pressure: H₂ pressure can influence the catalytic cycle and, in some cases, the selectivity.

    • Action: Vary the hydrogen pressure within a safe range for your equipment (e.g., from 10 atm to 50 atm) and observe the effect on selectivity.[6]

  • Solvent and Additives: The solvent can affect the solubility and conformation of the catalyst-substrate complex. Additives can sometimes play a crucial role.

    • Action: Test different solvents, such as methanol, ethanol, or DCM. Some hydrogenations benefit from the presence of additives like halides (e.g., from a precursor like [Rh(COD)₂]BF₄ vs. [Rh(COD)Cl]₂).

Key Experimental Protocols

Protocol 1: Iron(III)-Catalyzed Diastereoselective Synthesis of cis-3,5-Disubstituted Morpholines

This protocol is adapted from methodologies that use iron(III) catalysts to promote cyclization, often favoring the thermodynamically more stable cis isomer.[11][14]

  • Preparation: In a dry reaction tube, dissolve the starting amino alcohol precursor (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.

  • Catalyst Addition: Add Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.05 eq, 5 mol%) to the solution.

  • Reaction: Seal the tube and stir the mixture at the specified temperature (start with room temperature, but heating may be required) for 1-2 hours, or until TLC/LCMS analysis shows full conversion of the starting material.[14]

  • Workup: After cooling the reaction to room temperature, filter the suspension through a short plug of silica gel to remove the iron salts.

  • Purification: Elute the silica plug with additional CH₂Cl₂. Combine the organic filtrates and concentrate in vacuo. The crude product can then be purified by standard column chromatography.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis, paying close attention to the coupling constants or unique signals for each diastereomer.

Data Presentation: Catalyst Screening for Diastereoselectivity

The following table illustrates how to present data from a catalyst screening experiment for an intramolecular cyclization to form a 2,6-disubstituted morpholine.

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (cis:trans)
1FeCl₃·6H₂ODCM25247554:46
2FeCl₃·6H₂O DCM 40 2 81 95:5
3Bi(OTf)₃DCM25126864:36
4InCl₃DCM25127154:46
5HCl (in Et₂O)DCM252455No selectivity
6TfOHDCM251Decomp.-

Data is illustrative, based on trends reported in the literature.[10] The results clearly show that for this hypothetical reaction, FeCl₃ at a slightly elevated temperature provides superior diastereoselectivity.

Reaction Mechanism Visualization

G cluster_0 General Diastereoselective Cyclization Precursor Acyclic Precursor (with existing stereocenter *) TS_A Transition State A (less stable) Precursor->TS_A ΔG‡_A TS_B Transition State B (more stable) Precursor->TS_B ΔG‡_B Product_A Diastereomer A (minor) TS_A->Product_A Product_B Diastereomer B (major) TS_B->Product_B

Caption: Energy profile showing two competing transition states leading to different diastereomers.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of (S)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-(Methoxymethyl)morpholine hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis. Its defined stereochemistry is often essential for the biological activity and safety profile of Active Pharmaceutical Ingredients (APIs) it helps to create, finding use in the development of kinase inhibitors and other advanced therapeutics.[1] Consequently, ensuring its purity is not merely a matter of quality control but a fundamental requirement for drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the comprehensive validation of this compound purity, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3][4]

The validation of an API's purity is a multifaceted endeavor. It extends beyond a simple percentage value to encompass a detailed profile of all potential impurities, including organic (process-related and degradants), inorganic, and residual solvents.[5] For a chiral molecule, this is further complicated by the need to quantify its enantiomeric counterpart. This guide will dissect the core analytical techniques, explaining the causality behind their application and providing a framework for creating a self-validating, robust purity assessment program.

Purity Validation Workflow: An Integrated Approach

A comprehensive purity analysis relies on an orthogonal approach, where different techniques with distinct separation and detection principles are combined to build a complete picture. No single method is sufficient. The workflow below illustrates the logical integration of chromatographic, spectroscopic, and thermal methods.

Purity Validation Workflow cluster_0 Sample: (S)-3-(Methoxymethyl)morpholine HCl cluster_1 Primary Purity & Identity cluster_2 Specific Impurity Profiling cluster_3 Physicochemical Characterization Sample (S)-3-(Methoxymethyl)morpholine HCl Batch HPLC HPLC / UPLC Assay Sample->HPLC Quantitative Assay NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Identity MS Mass Spectrometry Sample->MS Molecular Weight GC_MS GC-MS (Residual Solvents, Volatile Impurities) Sample->GC_MS Process Impurities IC Ion Chromatography (Inorganic Impurities, Counter-ion) Sample->IC DSC_TGA Thermal Analysis (DSC / TGA) Sample->DSC_TGA Solid-State Properties KF Karl Fischer Titration (Water Content) Sample->KF Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Isomer Separation

Caption: Integrated workflow for purity validation.

Chromatographic Methods: The Core of Separation Science

Chromatography is the cornerstone of purity analysis, enabling the separation of the main compound from its impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the primary workhorse for assay determination (quantifying the main peak) and identifying non-volatile organic impurities.

  • Reverse-Phase (RP) HPLC: This is the standard for chemical purity. A C18 column is typically effective for separating compounds of moderate polarity like morpholine derivatives.[6] The method's strength lies in its ability to resolve impurities with different polarities, such as starting materials, by-products, or degradation products.[7]

  • Chiral HPLC: For a stereospecific compound like the (S)-enantiomer, quantifying the unwanted (R)-enantiomer is a regulatory requirement. Enantiomers have identical physical properties and cannot be separated by standard RP-HPLC.[8] Chiral Stationary Phases (CSPs) are required to create a chiral environment where the two enantiomers interact differently, allowing for their separation. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for screening.[8]

Comparison of HPLC Methods

ParameterReverse-Phase HPLC (Assay/Impurity)Chiral HPLC (Enantiomeric Purity)
Primary Goal Quantify the API and related chemical impurities.Quantify the unwanted enantiomer relative to the desired one.
Stationary Phase Non-polar (e.g., C18, C8)Chiral Selector (e.g., derivatized cellulose, cyclodextrin)
Typical Mobile Phase Acetonitrile/Methanol and Water/Buffer gradientsHexane/Alcohols (Normal Phase) or Polar/Aqueous (Reversed Phase)[9]
Key Validation Metric Area % of impurities, comparison to reference standard.Area % of the unwanted enantiomer (e.g., should be <0.1%).
Regulatory Context ICH Q3A/Q3B (Impurity Thresholds)[3]ICH Guidelines (Enantiomeric Impurities)[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for analyzing volatile and semi-volatile substances, making it the method of choice for residual solvents (ICH Q3C) and volatile organic impurities.[3] Direct analysis of polar compounds like morpholines can be challenging due to poor peak shape and volatility.[10] Chemical derivatization is often employed to overcome this.

A highly effective strategy involves the reaction of the secondary amine in the morpholine ring with sodium nitrite in an acidic medium to form a stable and more volatile N-nitrosomorpholine derivative.[11][12][13] This significantly enhances sensitivity.

Derivatization Reaction cluster_0 Morpholine (S)-3-(Methoxymethyl)morpholine Product N-nitroso derivative (Volatile, GC-amenable) Morpholine->Product + Nitrite NaNO₂ / H⁺

Caption: Derivatization enhances GC-MS analysis.

Typical GC-MS Performance for Derivatized Morpholine

ParameterTypical ValueSource
Linearity Range10 - 500 µg/L[10][11]
Correlation (R²)> 0.999[10]
Limit of Detection (LOD)~7 µg/L[11][12]
Limit of Quantitation (LOQ)~24 µg/L[11][12]
Spiked Recovery94% - 109%[11][12]

Spectroscopic Methods: Confirming Identity

Spectroscopic techniques provide orthogonal information to chromatography, focusing on the structural identity of the molecule and its impurities rather than just separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.[14] For purity validation, NMR serves as a definitive identity test. Its quantitative nature (qNMR) can also be used as a primary assay method without the need for a specific reference standard. Furthermore, the presence of signals not attributable to the main structure can help identify and quantify impurities.[15]

  • Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the identity of the main peak from an LC or GC separation.[16] High-resolution mass spectrometry (HRMS) can determine the elemental composition, which is invaluable for identifying unknown impurities.

Thermal and Other Methods: Assessing Solid-State Properties

The hydrochloride salt form's physical properties are critical for stability and formulation.

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. It is used to determine the melting point, a key purity indicator, and to identify different polymorphic forms, which can have different solubilities and stabilities.[17]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It is essential for quantifying residual solvents or water (hydrates) and assessing the thermal stability of the compound.[18][19]

  • Karl Fischer Titration: This is the gold standard for precise water content determination, offering higher accuracy than TGA for this specific purpose.

Method Validation Strategy per ICH Q2(R2)

Every analytical method used must be validated to prove it is suitable for its intended purpose.[4][20][21] The validation parameters depend on the type of test.

Analytical MethodSpecificity Linearity Range Accuracy Precision LOD LOQ
RP-HPLC (Assay)
RP-HPLC (Impurities)
Chiral HPLC
GC-MS (Residual Solvents)
NMR (Identity)
DSC (Melting Point)
  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradants).[22]

  • Accuracy: The closeness of test results to the true value.[23]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.[23]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[23]

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte over a defined range.[20]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Chiral Stationary Phase column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A typical starting point is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds like morpholines, 0.1% diethylamine may be added to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic mixture of 3-(Methoxymethyl)morpholine hydrochloride to confirm the resolution between the (S) and (R) enantiomers. The resolution should be >1.5.

  • Analysis: Inject the sample solution. Identify and integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the area percentage of the (R)-enantiomer.

Protocol 2: GC-MS for Volatile Impurities (with Derivatization)
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., with Electron Impact ionization).[10]

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

  • Sample Preparation & Derivatization: a. Accurately weigh ~10 mg of the sample into a vial. b. Dissolve in 2.0 mL of purified water. c. Add 200 µL of 0.05 M HCl, followed by 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex.[11] d. Heat the mixture at 40 °C for 5 minutes.[11] e. After cooling, add 1.0 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso derivative.[10] f. Allow layers to separate and carefully transfer the organic (bottom) layer to an autosampler vial.

  • GC Conditions:

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C (hold 4 min), ramp at 10 °C/min to 120 °C (hold 3 min), then ramp at 20 °C/min to 250 °C (hold 5 min).[10]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[10]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Scan Range: m/z 40-300. Monitor for characteristic ions of the derivatized product.

Conclusion

The validation of this compound purity is a rigorous process that demands a scientifically sound, multi-technique approach. Relying on a single method provides an incomplete and potentially misleading assessment. By integrating high-resolution chromatographic techniques like RP-HPLC and Chiral HPLC with definitive spectroscopic identification (NMR, MS) and solid-state characterization (DSC, TGA), researchers and drug developers can build a comprehensive purity profile. This orthogonal strategy, underpinned by a robust validation framework consistent with ICH guidelines, ensures that this critical building block meets the stringent safety and quality standards required for pharmaceutical use.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Analytical Method Validation: ICH and USP Perspectives.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Q2(R2)
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • (3S)-3-(Methoxymethyl)
  • Quality Guidelines. ICH.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • The derivatization reaction of morpholine.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • (S)-3-(Methoxymethyl)
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Morpholine Mass Spectrum. NIST WebBook.
  • Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis.
  • The Application of a Desktop NMR Spectrometer in Drug Analysis. Molecules.
  • Characterization of Pharmaceutical Materials with Modul
  • Thermal stability of choline chloride based deep eutectic solvents. Journal of Molecular Liquids.
  • Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo.

Sources

A Comparative Guide to HPLC and GC Analysis for Chiral Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral morpholine scaffolds are integral components of numerous active pharmaceutical ingredients (APIs), making the precise analysis of their enantiomeric composition a cornerstone of process chemistry and quality control. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the chiral analysis of morpholine intermediates. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in method selection and development.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies emphasize the need for stereochemically specific analytical methods to ensure the identity, purity, and quality of drug substances.[4][5] This underscores the importance of selecting the most appropriate analytical tool for the task.

Section 1: The Foundational Choice: HPLC vs. GC

The decision between HPLC and GC for chiral separations hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability. While both techniques are powerful, their underlying principles of separation dictate their suitability for specific applications.

High-Performance Liquid Chromatography (HPLC) has emerged as a dominant technique for chiral analysis in the pharmaceutical industry.[3][6][7][8] Its versatility allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[9] The separation is based on the differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[6][10]

Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds.[11][12] The separation occurs as the analytes, carried by an inert gas (mobile phase), interact with a chiral stationary phase within a capillary column.[13] For non-volatile or highly polar analytes like many morpholine intermediates, derivatization is often a prerequisite to increase volatility.[9][14]

Key Decision Factors

Caption: Decision workflow for selecting between HPLC and GC for chiral morpholine analysis.

Section 2: Deep Dive into HPLC for Chiral Morpholine Analysis

HPLC is often the method of choice for chiral morpholine intermediates due to its broad applicability and the vast selection of commercially available chiral stationary phases (CSPs).[2][8]

The Power of Chiral Stationary Phases (CSPs)

The heart of a chiral HPLC separation is the CSP. These phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[10] For morpholine derivatives, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly effective.[15]

Commonly Used CSPs for HPLC:

  • Polysaccharide-based: (e.g., Chiralpak®, Chiralcel®) - Broad applicability and excellent resolving power for a wide range of compounds.[15]

  • Pirkle-type: (e.g., based on 3,5-dinitrobenzoyl phenylglycine) - Effective for compounds with π-acidic or π-basic groups.[16]

  • Macrocyclic glycopeptides: (e.g., Teicoplanin, Vancomycin) - Useful for separating amino acids and other polar compounds.[7][17]

  • Cyclodextrin-based: Effective for compounds that can fit into the cyclodextrin cavity.[18]

The selection of the appropriate CSP is a critical step in method development and often involves screening several columns with different mobile phases.

Experimental Protocol: Chiral HPLC Analysis of a Morpholine Intermediate

Objective: To resolve the enantiomers of a representative chiral morpholine intermediate.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the morpholine intermediate sample in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale Behind the Choices:

  • The Chiralpak® IA column is selected for its proven broad enantioselectivity for a wide range of chiral compounds.

  • A normal-phase mobile phase (n-Hexane/Isopropanol) is chosen to enhance the chiral recognition interactions on the polysaccharide-based CSP.

  • Diethylamine is added as a basic modifier to improve peak shape and reduce tailing for the basic morpholine analyte.

Section 3: Exploring GC for Chiral Morpholine Analysis

While less direct for many morpholine intermediates, GC offers advantages in terms of speed, resolution, and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[11][12]

The Necessity of Derivatization

Morpholine and its derivatives often possess polar functional groups (e.g., secondary amines) that make them non-volatile. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile ones.[14] For morpholine, this often involves acylation or silylation of the secondary amine.[19][20]

Common Derivatization Strategies for Amines:

  • Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

Chiral Stationary Phases for GC

The most common CSPs for chiral GC are based on modified cyclodextrins.[13][21][22] These are available with various substituents to fine-tune their selectivity for different classes of compounds.

Experimental Protocol: Chiral GC Analysis of a Derivatized Morpholine Intermediate

Objective: To resolve the enantiomers of a derivatized chiral morpholine intermediate.

Methodology:

  • Derivatization:

    • To 1 mg of the morpholine intermediate in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl) (30 m x 0.25 mm ID, 0.12 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold for 10 min.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

    • Injection: 1 µL, split ratio 50:1

Rationale Behind the Choices:

  • TFAA is a common and effective derivatizing agent for secondary amines, producing a stable and volatile trifluoroacetyl derivative.

  • A cyclodextrin-based chiral column is the standard choice for the GC separation of a wide variety of chiral compounds.[21]

  • The temperature program is optimized to ensure good separation of the enantiomers while maintaining reasonable analysis times.

Section 4: Head-to-Head Comparison: HPLC vs. GC

The following table summarizes the key performance characteristics of HPLC and GC for the chiral analysis of morpholine intermediates.

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[9]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[9]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[9]Requires volatile and thermally stable analytes or derivatization.[9][11]
Derivatization Often not required, allowing for direct analysis.[9]Frequently necessary to increase volatility and improve peak shape.[9][14][23]
Instrumentation HPLC system with a chiral column and various detectors (UV, MS).[9]GC system with a chiral capillary column and detectors (FID, MS).[9]
Sensitivity Detector-dependent; MS offers high sensitivity.[3][24]Generally high sensitivity, especially with an MS detector in SIM mode.[11][12]
Resolution Excellent resolution is achievable with a wide variety of CSPs.[6][8]High-efficiency capillary columns provide excellent resolution.[11][12]
Analysis Time Can be longer, often in the range of 10-30 minutes.Typically offers faster analysis times, often under 20 minutes.[11]
Method Development Can be more complex due to the larger number of variables (column, mobile phase composition).Can be more straightforward, with a focus on oven temperature programming.
Workflow Comparison

The following diagram illustrates the typical workflows for chiral analysis using HPLC and GC.

References

A Comparative Guide to the Enantiomers of 3-(Methoxymethyl)morpholine Hydrochloride: (S) vs. (R)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved and experimental drugs.[1][2] Its favorable physicochemical properties often enhance aqueous solubility, metabolic stability, and target binding affinity.[1] When a substituent is introduced at the 3-position of the morpholine ring, as in 3-(methoxymethyl)morpholine, a chiral center is created, giving rise to two non-superimposable mirror images: the (S) and (R) enantiomers.

In drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the synthesis, separation, and distinct characterization of individual enantiomers are critical steps in the development of safe and effective chiral drugs.

This guide provides a comparative overview of (S)-3-(Methoxymethyl)morpholine hydrochloride and its (R)-enantiomer. While direct, side-by-side comparative studies on these specific molecules are not extensively available in public literature, this guide synthesizes information on their general importance, methods for their synthesis and analysis, and the expected differences in their biological activities, drawing from data on related morpholine derivatives.

Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity.

PropertyThis compound(R)-3-(Methoxymethyl)morpholine hydrochloride
Molecular Formula C₆H₁₄ClNO₂C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol 167.63 g/mol
CAS Number 218594-76-4[3]696582-88-4
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Optical Rotation [α] Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.

Note: Specific optical rotation values for these compounds are not consistently reported across public databases and should be determined experimentally.

Enantioselective Synthesis: Crafting Chiral Morpholines

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge. Several strategies have been developed, often starting from readily available chiral precursors like amino alcohols.[4][5][6]

General Synthetic Approach from Chiral Amino Alcohols

A common and effective method for the enantioselective synthesis of 3-substituted morpholines involves the use of chiral amino alcohols as starting materials.[4] This strategy allows for the transfer of chirality from the starting material to the final morpholine product.

Sources

A Senior Application Scientist's Guide to Chiral 3-Substituted Morpholine Building Blocks: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right chiral building block is a critical decision that profoundly influences the synthetic strategy and the ultimate biological and physicochemical properties of a target molecule. The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and target engagement.[1][2] Among the various morpholine derivatives, chiral 3-substituted morpholines are of particular interest for introducing stereospecificity and tailored functionality.

This guide provides an in-depth comparison of (S)-3-(Methoxymethyl)morpholine hydrochloride with viable alternative chiral building blocks. We will delve into their synthetic accessibility, comparative physicochemical properties, and performance in common synthetic transformations, supported by experimental data and protocols. Our aim is to equip you with the necessary insights to make an informed decision for your next drug discovery project.

The Central Role of the 3-Substituted Morpholine Moiety

The 3-position of the morpholine ring offers a strategic vector for introducing substituents that can probe the binding pockets of biological targets, such as kinases, without drastically altering the core scaffold's favorable properties.[3] The choice of the substituent at this position—be it a methoxymethyl, hydroxymethyl, or a simple methyl group—can significantly impact lipophilicity, hydrogen bonding potential, and metabolic stability of the final active pharmaceutical ingredient (API).[4][5]

For instance, in the development of CNS-active drugs, modulating the lipophilicity of a molecule is crucial for its ability to cross the blood-brain barrier.[4][6] The subtle difference between a methoxymethyl and a hydroxymethyl group can be the determining factor for optimal brain penetration.[4][5]

Comparative Analysis of Key Chiral Building Blocks

Let's examine three key chiral building blocks: (S)-3-(Methoxymethyl)morpholine, (S)-3-(Hydroxymethyl)morpholine, and (S)-3-Methylmorpholine.

Building BlockStructureKey Features & Considerations
(S)-3-(Methoxymethyl)morpholine Baseline: Often used to enhance solubility and metabolic stability. The ether linkage is generally more stable to metabolism than a free hydroxyl group. The methoxy group can act as a hydrogen bond acceptor.[7]
(S)-3-(Hydroxymethyl)morpholine Increased Polarity & H-Bonding: The primary alcohol offers a hydrogen bond donor and acceptor, which can be critical for target binding. However, it may be a site for glucuronidation or oxidation, impacting metabolic stability.[8]
(S)-3-Methylmorpholine Increased Lipophilicity: The methyl group reduces polarity compared to the other two options, which can be advantageous for cell permeability. It lacks a hydrogen bonding group at the 3-position.[9]
Physicochemical Properties: A Quantitative Look

To illustrate the impact of the 3-substituent, let's compare some calculated physicochemical properties of these building blocks.

Property(S)-3-(Methoxymethyl)morpholine(S)-3-(Hydroxymethyl)morpholine(S)-3-Methylmorpholine
Molecular Weight ( g/mol ) 131.17117.15101.15
cLogP -0.38-1.020.32
Topological Polar Surface Area (TPSA) 30.49 Ų41.49 Ų21.26 Ų
pKa (predicted) ~8.5-9.0~8.5-9.09.03 ± 0.40

Data is compiled from various sources and prediction models.

As the data indicates, moving from a methoxymethyl to a hydroxymethyl group significantly increases polarity (lower cLogP, higher TPSA). Conversely, the methyl group provides a more lipophilic character. These differences are not trivial and will directly influence the properties of the final molecule.

Synthetic Performance: N-Alkylation

A common and crucial reaction for these building blocks is N-alkylation, where the morpholine nitrogen is coupled with an electrophile to build out the target molecule. The choice of the 3-substituent generally does not significantly impact the nucleophilicity of the nitrogen atom. However, the nature of the substituent can influence the solubility of the starting material and product, potentially affecting reaction conditions and work-up procedures.

Below is a representative experimental protocol for the N-alkylation of a chiral 3-substituted morpholine.

Experimental Protocol: N-Alkylation of (S)-3-(Substituted)morpholine with an Aryl Halide

This protocol outlines a typical Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Objective: To compare the performance of (S)-3-(Methoxymethyl)morpholine and (S)-3-(Hydroxymethyl)morpholine in a palladium-catalyzed N-arylation reaction.

Materials:

  • This compound or (S)-3-(Hydroxymethyl)morpholine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Add the aryl bromide (1.0 eq.) and the chiral morpholine (1.2 eq.). If using the hydrochloride salt, pre-neutralize with a suitable base or use an additional equivalent of NaOtBu.

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide).

  • Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Expected Outcomes and Causality:

While both building blocks are expected to perform well in this transformation, the difference in polarity may necessitate adjustments in the purification solvent system. The more polar product derived from (S)-3-(hydroxymethyl)morpholine may require a more polar eluent for column chromatography. The yield and purity are expected to be comparable, assuming equivalent quality of starting materials.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for incorporating a chiral 3-substituted morpholine into a target molecule via N-alkylation.

G cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Downstream Processing & Analysis bb1 (S)-3-(Methoxymethyl)morpholine (Baseline) reaction N-Alkylation (e.g., Buchwald-Hartwig) bb1->reaction bb2 (S)-3-(Hydroxymethyl)morpholine (Increased Polarity) bb2->reaction bb3 (S)-3-Methylmorpholine (Increased Lipophilicity) bb3->reaction purification Purification (Chromatography) reaction->purification electrophile Electrophile (R-X) electrophile->reaction analysis Characterization & Biological Evaluation purification->analysis

Caption: A generalized workflow for the incorporation of alternative chiral 3-substituted morpholine building blocks.

Case Study: Selection of a Chiral Morpholine for PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical target in oncology.[9][10] Many potent PI3K inhibitors feature a morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase.[11]

A study on ZSTK474 analogs, a known PI3K inhibitor, demonstrated that replacing a morpholine ring with a piperazine and subsequently functionalizing it with groups that mimic the morpholine oxygen (e.g., with a pendant hydroxyl or methoxy group) maintained low nanomolar inhibition.[11][12] In contrast, analogs with pendant amino groups were significantly less active.[11][12] This suggests that the oxygen atom, or a bioisosteric equivalent, is crucial for potent activity.

This provides a strong rationale for selecting (S)-3-(methoxymethyl)morpholine or (S)-3-(hydroxymethyl)morpholine over (S)-3-methylmorpholine when designing PI3K inhibitors, as the ether or alcohol oxygen can participate in beneficial interactions within the ATP binding site. The choice between the methoxymethyl and hydroxymethyl variants would then depend on a fine-tuning of physicochemical properties, such as solubility and metabolic stability, for the specific API.

Conclusion and Future Perspectives

The choice of a chiral 3-substituted morpholine building block is a nuanced decision that requires careful consideration of the desired properties of the final molecule.

  • This compound serves as an excellent starting point, offering a good balance of solubility and metabolic stability.

  • (S)-3-(Hydroxymethyl)morpholine is a valuable alternative when a hydrogen bond donor is required for target engagement, though potential metabolic liabilities should be considered.

  • (S)-3-Methylmorpholine provides a more lipophilic option, which may be beneficial for enhancing cell permeability.

The development of novel synthetic methodologies, such as the copper-catalyzed three-component synthesis of highly substituted morpholines, will continue to expand the toolbox of available chiral building blocks.[13] Furthermore, the exploration of morpholine bioisosteres, including spirocyclic and bridged systems, offers exciting opportunities to access novel chemical space with improved drug-like properties.

By understanding the subtle yet significant differences between these building blocks, researchers can make more strategic decisions in the design and synthesis of next-generation therapeutics.

References

  • PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

The Morpholine Motif: A Comparative Guide to the Efficacy of Synthesized Drugs Across Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can significantly enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comparative analysis of the efficacy of prominent drugs synthesized with morpholine derivatives across diverse therapeutic landscapes: infectious diseases, oncology, neuroscience, and neurology. We will delve into their mechanisms of action, present supporting experimental data from comparative studies, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Linezolid: A Morpholine-Containing Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic and the first of the oxazolidinone class to be approved for clinical use.[2] It is primarily indicated for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] The morpholine ring in Linezolid is crucial for its activity and is metabolized via oxidation.[4]

Mechanism of Action

Linezolid exerts its bacteriostatic (and in some cases, bactericidal) effect by inhibiting the initiation of bacterial protein synthesis.[2][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[3][4] This mechanism is unique among protein synthesis inhibitors, which typically target the elongation phase, thus minimizing cross-resistance with other antibiotic classes.[2][5]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional) 50S_subunit->Initiation_Complex No_Protein_Synthesis Protein Synthesis Blocked 50S_subunit->No_Protein_Synthesis Prevents complex formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA Initiator tRNA tRNA->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Inhibition Inhibition of Proliferation, Apoptosis EGFR->Inhibition Gefitinib Gefitinib Gefitinib->EGFR Competitively binds to ATP-binding site ATP ATP ATP->P_EGFR Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Mechanism of action of Gefitinib.
Comparative Efficacy

Direct comparative efficacy data between Gefitinib and other morpholine-containing drugs is not applicable due to their distinct therapeutic indications. However, within the class of EGFR inhibitors, the efficacy of Gefitinib is well-established, particularly in patients with activating EGFR mutations. Clinical trials have compared Gefitinib to other EGFR tyrosine kinase inhibitors (TKIs) like Erlotinib, showing similar efficacy in specific patient populations.

Experimental Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reagents: Recombinant EGFR kinase, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Setup: In a 384-well plate, add the EGFR kinase enzyme.

  • Compound Addition: Add serial dilutions of Gefitinib to the wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value, which is the concentration of Gefitinib required to inhibit 50% of the EGFR kinase activity.

This assay assesses the effect of Gefitinib on the proliferation and viability of cancer cells. Protocol:

  • Cell Seeding: Seed EGFR-mutant cancer cells (e.g., HCC827) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Gefitinib for 72 hours. [6]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [6]4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. [6]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

This in vivo model evaluates the anti-tumor efficacy of Gefitinib in a living organism. [7] Protocol:

  • Cell Implantation: Subcutaneously inject EGFR-mutant human cancer cells into the flank of immunodeficient mice (e.g., nude mice). [7][8]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer Gefitinib (e.g., orally) to the treatment group and a vehicle to the control group daily for a specified period.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the efficacy of Gefitinib.

Reboxetine: A Morpholine-Containing Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder. [9]The morpholine ring is an integral part of its chemical structure.

Mechanism of Action

Reboxetine selectively blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. [10]This enhances noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects. [10]It has a low affinity for other neurotransmitter transporters and receptors. [6]

cluster_synapse Noradrenergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE in Synapse NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NET->Presynaptic_Neuron Reboxetine Reboxetine Reboxetine->NET Blocks NE_Synapse->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors NE_Synapse->Postsynaptic_Receptor Binds Signal_Transduction Enhanced Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Mechanism of action of Reboxetine.
Comparative Efficacy

Meta-analyses comparing reboxetine with selective serotonin reuptake inhibitors (SSRIs) have shown comparable efficacy in treating major depressive disorder. [3]However, some studies suggest that reboxetine may be superior to fluoxetine in severely ill patients and in improving social functioning. [11]The side-effect profiles of reboxetine and SSRIs differ, with reboxetine being more associated with side effects like constipation and insomnia, while SSRIs are more linked to nausea and fatigue. [3]

Drug Comparator Indication Efficacy Outcome Reference
Reboxetine SSRIs Major Depressive Disorder Comparable response rates [3]

| Reboxetine | Fluoxetine | Major Depression (severely ill) | Superior efficacy | [11]|

Experimental Protocols

This assay measures the ability of Reboxetine to inhibit the uptake of norepinephrine into cells expressing the human norepinephrine transporter (hNET).

Protocol:

  • Cell Culture: Use a cell line stably expressing hNET (e.g., HEK293-hNET cells).

  • Assay Setup: Plate the cells in a 24- or 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of Reboxetine.

  • Radiolabeled Neurotransmitter Addition: Add a radiolabeled norepinephrine tracer (e.g., [³H]NE) to initiate uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake at each concentration of Reboxetine and determine the IC50 value.

This technique measures the extracellular levels of norepinephrine in the brain of a freely moving animal.

Protocol:

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., the prefrontal cortex) of an anesthetized rat. [12]2. Recovery: Allow the animal to recover from surgery.

  • Perfusion and Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples to measure basal norepinephrine levels. [13]4. Drug Administration: Administer Reboxetine (e.g., via intraperitoneal injection). [13]5. Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Neurotransmitter Analysis: Analyze the norepinephrine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [13]7. Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels to determine the effect of Reboxetine on extracellular norepinephrine.

Pramipexole: A Morpholine-Related Dopamine Agonist

While not a classical morpholine derivative, Pramipexole contains a tetrahydrobenzothiazole ring system which has structural similarities and is often considered in the broader context of heterocyclic compounds in medicinal chemistry. It is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. [14][15]

Mechanism of Action

Pramipexole acts as a full agonist at dopamine D2 and D3 receptors in the brain, mimicking the action of dopamine. [16]By stimulating these receptors in the striatum, it compensates for the dopamine deficiency that characterizes Parkinson's disease, thereby improving motor function. [17][15]

cluster_synapse Dopaminergic Synapse in Striatum Presynaptic_Neuron Dopaminergic Neuron (Degenerated in Parkinson's) Postsynaptic_Neuron Postsynaptic Neuron Dopamine Dopamine D2_D3_Receptors Dopamine D2/D3 Receptors Dopamine->D2_D3_Receptors Reduced binding in Parkinson's Pramipexole Pramipexole Pramipexole->D2_D3_Receptors Binds and activates Signal_Transduction Signal Transduction D2_D3_Receptors->Signal_Transduction Motor_Control Improved Motor Control Signal_Transduction->Motor_Control

Mechanism of action of Pramipexole.
Comparative Efficacy

Indirect comparisons and network meta-analyses of dopamine agonists have shown that non-ergot derivatives like pramipexole and ropinirole have similar efficacy to ergot derivatives in improving motor symptoms of Parkinson's disease. [1]A network meta-analysis of non-ergot dopamine agonists suggested that pramipexole, ropinirole, and rotigotine are effective treatment options with acceptable safety profiles in patients with advanced Parkinson's disease. [18]

Drug Comparator Indication Efficacy Outcome Reference
Pramipexole Other non-ergot DAs Early Parkinson's Disease Similar efficacy [19]

| Pramipexole | Placebo & other DAs | Advanced Parkinson's Disease | Increased "ON" time, improved UPDRS scores | [18]|

Experimental Protocols

These behavioral tests are used to evaluate the therapeutic effects of Pramipexole on motor deficits.

Cylinder Test Protocol: [5][20]

  • Model Induction: Induce a unilateral lesion of the nigrostriatal pathway in mice or rats using a neurotoxin like 6-hydroxydopamine (6-OHDA).

  • Apparatus: Place the animal in a transparent glass cylinder.

  • Behavioral Recording: Videotape the animal's spontaneous exploratory behavior for a set period (e.g., 5 minutes).

  • Scoring: Score the number of times the animal rears up and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.

  • Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of wall touches. Effective treatment with Pramipexole should increase the use of the impaired forelimb.

Pole Test Protocol: [10]

  • Apparatus: Use a vertical wooden or metal pole with a rough surface.

  • Procedure: Place the animal head-upward on top of the pole.

  • Measurement: Record the time it takes for the animal to turn around and descend the pole.

  • Data Analysis: Parkinsonian animals exhibit akinesia and take longer to initiate movement and descend. Pramipexole treatment is expected to reduce this time.

Conclusion

The morpholine scaffold is a testament to the power of heterocyclic chemistry in drug design, contributing to the efficacy of drugs across a wide spectrum of therapeutic areas. From the life-saving antibiotic Linezolid to the targeted cancer therapy Gefitinib, and the neuromodulatory agents Reboxetine and Pramipexole, the versatility of this structural motif is evident. The comparative efficacy data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community, facilitating a deeper understanding of these important drugs and aiding in the development of future therapeutics.

References

  • Papageorgiou, G. C., & Zervas, C. G. (2020). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. Journal of Clinical Psychopharmacology, 40(2), 167-175.
  • Stryjewski, M. E., & Corey, G. R. (2014). Linezolid for the treatment of complicated skin and skin structure infections. Clinical Infectious Diseases, 58(suppl_1), S33-S40.
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113-119.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2015). Overview of brain microdialysis. Current protocols in neuroscience, 71(1), 7-1.
  • Herbst, R. S., Fukuoka, M., & Baselga, J. (2004). Gefitinib—a novel targeted approach to treating cancer.
  • Iancu, R., Mohapel, P., Brundin, P., & Björklund, A. (2005). Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice. Behavioural brain research, 162(1), 1-10.
  • Newman-Tancredi, A., & Audinot, V. (2000). Pramipexole. Drugs of the Future, 25(9), 921.
  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
  • Schallert, T., Fleming, S. M., Leasure, J. L., Tillerson, J. L., & Bland, S. T. (2000). CNS plasticity and assessment of forelimb sensorimotor outcome in unilateral rat models of stroke, cortical ablation, parkinsonism and spinal cord injury. Neuropharmacology, 39(5), 777-787.
  • Eyding, N., & Eyding, J. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737.
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Dubini, A., Bosc, M., & Polin, V. (1997). Reboxetine versus fluoxetine: an overview of efficacy and tolerability. Journal of clinical psychopharmacology, 17(2 Suppl), 3S-10S.
  • Tzara, A., & G.K., P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1435-1478.
  • Drugs.com. (n.d.). Pramipexole. Retrieved from [Link]

  • Shannon, K. M., Bennett Jr, J. P., & Friedman, J. H. (1997). Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. Neurology, 49(3), 724-728.
  • MedlinePlus. (2022). Pramipexole. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Yue, J., Dong, B. R., Yang, M., Chen, X., Wu, T., & Liu, G. J. (2016). Efficacy and safety of linezolid compared with other treatments for skin and soft tissue infections: a meta-analysis. European Journal of Clinical Microbiology & Infectious Diseases, 35(5), 753-762.
  • Zhang, Y., Chen, C., Chang, W., & Chen, Y. (2021). Comparative Efficacy and Safety of Vancomycin, Linezolid, Tedizolid, and Daptomycin in Treating Patients with Suspected or Proven Complicated Skin and Soft Tissue Infections: An Updated Network Meta-Analysis. Infectious diseases and therapy, 10(2), 839-855.
  • Rascol, O., Brooks, D. J., Korczyn, A. D., De Deyn, P. P., Clarke, C. E., & Lang, A. E. (2000). A five-year study of the incidence of dyskinesia in patients with early Parkinson's disease who were treated with ropinirole or levodopa. New England Journal of Medicine, 342(20), 1484-1491.
  • Kasper, S. (1999). Reboxetine: the first selective noradrenaline re-uptake inhibitor.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sirajo, I. A., et al. (2022). Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease.
  • Papageorgiou, G. C., & Zervas, C. G. (2020). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. ResearchGate. Retrieved from [Link]

  • Perry, C. M., & Markham, A. (1999). Linezolid. Drugs, 58(5), 907-916.
  • BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]

  • Birmingham, M. C., Rayner, C. R., Meagher, A. K., Flavin, S. M., & Schentag, J. J. (2003). Linezolid for the treatment of multidrug-resistant, gram-positive infections: a review of the in vitro and in vivo literature. Clinical infectious diseases, 36(2), 199-215.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101755.
  • Schatzberg, A. F. (1998). Noradrenergic versus serotonergic antidepressants: predictors of treatment response.
  • Zhou, Z., et al. (2021). Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. Frontiers in aging neuroscience, 13, 731553.
  • Merck Millipore. (n.d.). Antibiotic Kill Curve. Retrieved from [Link]

  • Goetz, C. G., et al. (2001). Switching from pergolide to pramipexole in patients with Parkinson's disease. Movement Disorders, 16(4), 702-706.
  • Zhang, D., et al. (2023). Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson’s disease: a systematic review and network meta-analysis. Frontiers in Aging Neuroscience, 15, 1185590.

Sources

A Senior Application Scientist's Guide to Validating Novel Compound Structures from (S)-3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Certainty in Chiral Scaffolds

In modern drug discovery, the morpholine ring is a privileged scaffold, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] (S)-3-(Methoxymethyl)morpholine, in particular, serves as a valuable chiral building block, offering a stereochemically defined starting point for creating complex and potent therapeutic agents.[2] However, the very synthetic complexity that makes these novel derivatives promising also presents a significant challenge: the unambiguous validation of their three-dimensional structure.

For researchers and drug development professionals, an unverified or misassigned structure represents a catastrophic risk, potentially invalidating countless hours of research, biological testing, and significant financial investment. This guide provides an in-depth, experience-driven comparison of the critical analytical techniques required to navigate this challenge. It is structured not as a rigid checklist, but as a logical, self-validating workflow that integrates multiple analytical methodologies to build an unshakeable foundation of structural proof. We will move beyond simply listing techniques to explaining the causality behind experimental choices, ensuring that each step corroborates the last, leading to a fully validated and trustworthy molecular structure.

The Analytical Gauntlet: A Comparative Framework for Structural Elucidation

No single technique is sufficient to fully characterize a novel chiral molecule. True confidence is achieved through an orthogonal approach, where the weaknesses of one method are compensated by the strengths of another. Here, we compare the cornerstone techniques for validating derivatives of (S)-3-(Methoxymethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Configuration

NMR is the bedrock of structural elucidation, providing a detailed map of the atomic framework. For morpholine derivatives, a multi-dimensional NMR strategy is not optional, but essential.[3][4]

  • Core Techniques (¹H, ¹³C, DEPT): These initial 1D experiments provide a fundamental census of the protons and carbons in the molecule. The ¹H NMR spectrum of a morpholine derivative often shows distinct patterns for the ring protons.[5][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, which is vital for correctly assigning the methoxymethyl side chain and any new substituents.

  • Connectivity Mapping (COSY, HSQC, HMBC): This is where the molecular blueprint is truly drawn.

    • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing us to trace the connectivity within the morpholine ring and through aliphatic chains.

    • HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to the carbon it is attached to, providing a powerful and unambiguous method for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for novel derivatives. It reveals long-range (2-3 bond) correlations between protons and carbons. Causality: This is indispensable for connecting fragments of the molecule, for example, establishing the precise point of attachment of a new aromatic substituent to the morpholine nitrogen by observing a correlation from the aromatic protons to the morpholine ring carbons.

  • Stereochemical Analysis (NOESY/ROESY): For chiral molecules, confirming the relative stereochemistry is paramount. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close in space, even if they are not directly bonded. Causality: For a derivative of (S)-3-(Methoxymethyl)morpholine, a NOESY experiment can confirm that a new substituent at another position on the ring is cis or trans to the methoxymethyl group by observing spatial correlations between their respective protons.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

While NMR builds the atomic skeleton, Mass Spectrometry confirms the total mass and provides corroborating evidence of the structure through fragmentation analysis.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to within 5 ppm). Causality: An accurate mass measurement allows for the unambiguous determination of the molecular formula. This is a critical self-validation step: the molecular formula derived from HRMS must match the atomic census derived from ¹H and ¹³C NMR. Any discrepancy indicates an error in synthesis or interpretation.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion is isolated and fragmented. The resulting fragmentation pattern is a unique "fingerprint" for the molecule.[7][9] By analyzing the masses of the fragments, one can deduce the structure of different parts of the molecule, confirming the connectivity proposed by NMR. For instance, the characteristic loss of the methoxymethyl group or the fragmentation of a new substituent provides strong evidence for the proposed structure.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

X-ray crystallography is the gold standard for structural determination, providing an absolute, three-dimensional model of the molecule as it exists in the crystal lattice.[10][11] It unequivocally determines bond connectivity, relative stereochemistry, and, with the appropriate reference, the absolute configuration.

  • Strengths: Provides unambiguous proof of the entire molecular structure, including the chair conformation of the morpholine ring and the precise spatial arrangement of all substituents.[11]

  • Limitations: The primary and significant limitation is the absolute requirement for a single, high-quality crystal suitable for diffraction. Many novel compounds are oils or amorphous solids, making this technique impossible to apply. Causality: Because of this limitation, one cannot rely on obtaining a crystal structure. Therefore, mastery of NMR and MS techniques for structural elucidation is a non-negotiable skill for any synthetic chemist.

Chiral High-Performance Liquid Chromatography (HPLC): The Guardian of Stereochemical Purity

When starting with an enantiomerically pure building block like (S)-3-(Methoxymethyl)morpholine, reactions can sometimes lead to racemization or the formation of diastereomers.[12] Chiral HPLC is the definitive technique for assessing the stereochemical purity of the final product.[13][14][15]

  • Role in Validation: Chiral HPLC separates enantiomers and diastereomers, allowing for their quantification.[16] A single peak on an appropriate chiral column provides strong evidence that the stereochemical integrity of the starting material was maintained throughout the synthesis. The presence of multiple peaks would indicate a mixture of stereoisomers, necessitating further purification and characterization.

  • Method Development: Selecting the correct chiral stationary phase (CSP) is often an empirical process, but polysaccharide-based and macrocyclic glycopeptide columns are common starting points for many pharmaceutical compounds.[13][17]

Integrated Validation Workflow: A Self-Validating System

The following workflow illustrates how these techniques are integrated to build a comprehensive and self-validating case for a novel structure. Each step provides data that is cross-verified by the next, ensuring the highest level of scientific integrity.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Core cluster_gold_standard Gold Standard (If Possible) Start Novel Compound from (S)-3-(Methoxymethyl)morpholine Purify Purification (e.g., Column Chromatography) Start->Purify NMR 1. NMR Analysis (1H, 13C, DEPT, COSY, HSQC, HMBC, NOESY) Purify->NMR XRay X-Ray Crystallography Purify->XRay If Crystals Form HRMS 2. HRMS Analysis NMR->HRMS Propose Structure & Formula HRMS->NMR Formula Matches? MSMS 3. MS/MS Fragmentation HRMS->MSMS Confirm Formula MSMS->NMR Fragments Match? Chiral 4. Chiral HPLC Analysis MSMS->Chiral Confirm Connectivity Final Structure Validated Chiral->Final Confirm Stereopurity XRay->Final Absolute Proof

Caption: Hypothetical synthesis of Compound X. (Note: Images are placeholders)

Table 1: Key NMR Data for Hypothetical Compound X

δ ¹H (ppm)MultiplicityIntegrationAssignmentKey HMBC Correlations (¹H → ¹³C)
7.55d1HAr-HC(benzyl), C(ipso-Br)
7.30t1HAr-HC(ipso-CH₂)
7.15t1HAr-HC(benzyl)
7.05d1HAr-HC(benzyl)
3.85dd1HMorpholine-HC(benzyl)
3.70s2HBenzyl-CH₂C(ipso-Ar), C(Ar)
3.50m1HMorpholine-CHOCH₃, CH₂OCH₃
3.40s3HOCH₃CH₂OCH₃
...............

Table 2: Mass Spectrometry Data for Hypothetical Compound X

TechniqueParameterResultInterpretation
HRMS (ESI-TOF)[M+H]⁺ Found300.0808C₁₃H₁₉BrNO₂⁺
HRMS (ESI-TOF)[M+H]⁺ Calculated300.0810Formula Confirmed
MS/MSPrecursor Ionm/z 300.1[M+H]⁺
MS/MSMajor Fragmentsm/z 170.9/172.9[Br-C₆H₄-CH₂]⁺ (Isotopic pattern for Br)
MS/MSm/z 255.1[M+H - CH₂OCH₃]⁺

The data from these tables would be used to confirm the structure. The HRMS confirms the molecular formula. The NMR assignments, particularly the key HMBC correlation from the benzyl protons (3.70 ppm) to the morpholine ring carbons, and vice versa, confirm the site of alkylation. The MS/MS fragmentation showing the loss of the bromobenzyl group and the methoxymethyl group further corroborates this connectivity. Finally, a single peak on a chiral HPLC column would confirm the retention of the (S)-configuration.

Conclusion

The validation of novel chemical structures derived from chiral building blocks like (S)-3-(Methoxymethyl)morpholine is a cornerstone of safe and effective drug development. A slapdash or single-technique approach is an invitation for error. By contrast, an integrated, multi-faceted workflow, grounded in the principles of causality and self-validation, provides the highest degree of confidence. The combination of comprehensive NMR analysis, definitive HRMS, corroborative MS/MS fragmentation, and stereochemical verification by chiral HPLC transforms a proposed structure from a hypothesis into a validated fact, paving the way for further development and research.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Králová, P., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • El-Emam, A. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • Various Authors. (N.D.). Mass spectra of morpholine cation and fragment ions.
  • Cao, Y., et al. (2018).
  • Moser, A. (2008).
  • Various Authors. (N.D.). The derivatization reaction of morpholine.
  • Various Authors. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • Various Authors. (N.D.). Multiplet shape in proton NMR of morpholines. ECHEMI.
  • Al-Majid, A. M., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH.
  • MySkinRecipes. (N.D.). (S)-3-(Methoxymethyl)morpholine hydrochloride.
  • Dong, M. W. (2017). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Iesce, M. R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Kotha, S., et al. (2024).
  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Kannappan, V. (2022).
  • Phenomenex. (N.D.).
  • Various Authors. (2011). How can we separate a pair of enantiomers by using chiral HPLC?.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of (S)-3-(Methoxymethyl)morpholine Hydrochloride and its Chiral Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold remains a privileged structural motif. Its presence in numerous FDA-approved drugs underscores its importance in imparting favorable pharmacokinetic and pharmacodynamic properties. Among the vast array of morpholine derivatives, chiral substituted morpholines, such as (S)-3-(Methoxymethyl)morpholine hydrochloride, are of particular significance. The precise stereochemical orientation of substituents on the morpholine ring can dramatically influence biological activity, making reproducible and efficient synthetic access to enantiomerically pure morpholines a critical endeavor.

This guide provides an in-depth, objective comparison of synthetic protocols for preparing this compound and other key chiral morpholine derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights gleaned from extensive experience in synthetic and process chemistry. Every protocol described is presented as a self-validating system, with an emphasis on reproducibility, scalability, and the practical considerations faced by researchers in both academic and industrial settings. All claims are substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

The Strategic Importance of this compound

This compound serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules. Its utility is particularly noted in the development of kinase inhibitors, antiviral agents, and therapeutics targeting the central nervous system.[1] The defined stereochemistry at the C3 position, coupled with the methoxymethyl substituent, allows for precise molecular recognition and interaction with biological targets, while the morpholine core can enhance properties such as aqueous solubility and metabolic stability. The hydrochloride salt form is often preferred for its improved handling characteristics and stability.[1]

A Reliable Synthetic Pathway to this compound

A robust and reproducible synthesis of this compound can be achieved from the commercially available starting material, (S)-4-Boc-2-(hydroxymethyl)morpholine. This strategic choice of starting material provides a secure chiral pool approach, ensuring high enantiomeric purity in the final product. The synthesis can be dissected into three key stages: methylation of the primary alcohol, deprotection of the Boc group, and salt formation.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol leverages the classic Williamson ether synthesis for the crucial methylation step. This S(_N)2 reaction is well-established for its reliability in forming ethers from alkoxides and alkyl halides.[2]

Experimental Protocol:

Step 1: Methylation of (S)-4-Boc-2-(hydroxymethyl)morpholine

  • To a solution of (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting suspension is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.

  • Methyl iodide (CH(_3)I, 1.5 eq.) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, (S)-4-Boc-3-(methoxymethyl)morpholine, is purified by flash column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • The purified (S)-4-Boc-3-(methoxymethyl)morpholine is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.

Causality and Optimization:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the reactive alkoxide. Anhydrous THF is an ideal solvent as it is inert to the reaction conditions and effectively solvates the intermediates.

  • Temperature Control: The initial deprotonation and addition of methyl iodide are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

  • Workup and Purification: A careful aqueous workup is necessary to quench the excess sodium hydride and remove inorganic byproducts. Flash chromatography ensures the isolation of the Boc-protected intermediate in high purity, which is crucial for the subsequent deprotection step.

Comparative Analysis of Alternative Synthetic Strategies for Chiral Morpholines

While the Williamson ether synthesis provides a direct route to the target molecule, a comprehensive understanding of alternative methods for constructing chiral morpholine cores is invaluable for researchers. The following sections detail two distinct and powerful strategies, complete with experimental insights and comparative data.

Alternative 1: Diastereoselective Synthesis from Chiral Amino Alcohols

This approach constructs the morpholine ring from readily available chiral amino alcohols, with the stereochemistry of the final product being directed by the stereocenters present in the starting material. This method is particularly useful for accessing a diverse range of substituted morpholines.

Protocol 2: Diastereoselective Synthesis of a cis-3,5-Disubstituted Morpholine

This protocol is adapted from methodologies that utilize an electrophile-induced ring closure.[3]

Experimental Protocol:

  • A solution of the N-protected chiral amino alcohol (e.g., a derivative of serine) is first converted to an O-allyl ether using standard procedures (e.g., sodium hydride and allyl bromide in THF).

  • The resulting O-allyl ethanolamine derivative is then subjected to an electrophile-induced cyclization. For instance, treatment with bromine in dichloromethane at low temperatures can induce a 6-endo-trig cyclization to form the corresponding cis-3,5-disubstituted morpholine.

  • The resulting product can be further functionalized as needed.

Causality and Key Considerations:

  • Stereocontrol: The diastereoselectivity of the cyclization is governed by the stereochemistry of the starting amino alcohol and the transition state of the ring-closing reaction. The formation of a six-membered ring generally proceeds under thermodynamic control to yield the more stable cis-isomer.

  • Scope and Limitations: This method offers access to a wide variety of substituted morpholines depending on the choice of the starting amino alcohol and the electrophile used for cyclization. However, the synthesis of the starting materials can sometimes be multi-step.

Alternative 2: Asymmetric Hydrogenation of Dehydromorpholines

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical approach to establishing stereocenters. In the context of morpholine synthesis, the asymmetric hydrogenation of a prochiral dehydromorpholine can provide direct access to enantiomerically enriched products.

Protocol 3: Asymmetric Hydrogenation of an N-Protected Dehydromorpholine

This protocol is based on the use of chiral rhodium or ruthenium catalysts for the enantioselective reduction of a carbon-carbon double bond within the morpholine ring system.

Experimental Protocol:

  • An N-protected dehydromorpholine substrate is synthesized via established methods.

  • The dehydromorpholine is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.

  • A chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand (e.g., BINAP), is added under an inert atmosphere.

  • The reactor is pressurized with hydrogen gas (typically 10-50 atm) and the reaction is stirred at a controlled temperature until complete conversion is observed.

  • After careful depressurization, the solvent is removed, and the product is purified by chromatography to yield the enantiomerically enriched morpholine derivative.

Causality and Performance Metrics:

  • Catalyst Selection: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The ligand coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond.

  • Reaction Conditions: Hydrogen pressure and temperature can significantly influence the reaction rate and enantioselectivity. Optimization of these parameters is often necessary for each specific substrate.

  • Advantages: This method is highly efficient and can provide access to chiral morpholines with high enantiomeric excess (ee). It is also amenable to scale-up.

Performance Comparison of Synthetic Protocols

Parameter Protocol 1: Williamson Ether Synthesis Protocol 2: Diastereoselective Synthesis Protocol 3: Asymmetric Hydrogenation
Starting Material (S)-4-Boc-2-(hydroxymethyl)morpholineChiral Amino AlcoholsN-Protected Dehydromorpholines
Key Transformation S(_N)2 AlkylationElectrophile-Induced CyclizationCatalytic Asymmetric Hydrogenation
Stereocontrol Chiral PoolSubstrate-Controlled DiastereoselectivityCatalyst-Controlled Enantioselectivity
Typical Yield HighModerate to HighHigh
Enantiomeric Excess >99% (from chiral pool)Dependent on starting material purityTypically >90% ee
Scalability Readily scalableScalable, may require optimizationHighly scalable
Advantages Direct route to target, high eeAccess to diverse substitution patternsHigh efficiency, atom economy, high ee
Disadvantages Requires specific starting materialCan be multi-step to access precursorsRequires specialized high-pressure equipment

Visualizing the Synthetic Workflows

To further elucidate the logical flow of each synthetic strategy, the following diagrams are provided.

Williamson_Ether_Synthesis start (S)-4-Boc-2-(hydroxymethyl)morpholine alkoxide Sodium Alkoxide Intermediate start->alkoxide NaH, THF, 0 °C methylated (S)-4-Boc-3-(methoxymethyl)morpholine alkoxide->methylated CH3I, rt final_product (S)-3-(Methoxymethyl)morpholine HCl methylated->final_product HCl in Dioxane

Caption: Workflow for the Williamson Ether Synthesis of (S)-3-(Methoxymethyl)morpholine HCl.

Diastereoselective_Synthesis amino_alcohol Chiral Amino Alcohol o_allyl O-Allyl Ether amino_alcohol->o_allyl NaH, Allyl Bromide cyclized cis-Disubstituted Morpholine o_allyl->cyclized Electrophile (e.g., Br2)

Caption: General workflow for the diastereoselective synthesis of chiral morpholines.

Asymmetric_Hydrogenation dehydro N-Protected Dehydromorpholine product Enantioenriched Morpholine dehydro->product H2, Chiral Catalyst (e.g., Rh-BINAP)

Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine.

Conclusion and Future Outlook

The synthesis of enantiomerically pure chiral morpholines is a cornerstone of modern drug discovery. This guide has provided a detailed and comparative analysis of robust synthetic protocols, with a focus on the reproducible preparation of this compound. The Williamson ether synthesis from a commercially available chiral precursor stands out as a direct and reliable method. Concurrently, alternative strategies such as diastereoselective synthesis from amino alcohols and catalytic asymmetric hydrogenation offer powerful and flexible approaches to a wider array of chiral morpholine derivatives.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the equipment available. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to efficiently and reproducibly access these vital chiral building blocks, thereby accelerating the discovery and development of new medicines.

References

A Senior Application Scientist's Guide to Morpholine Synthesis: A Cost-Benefit Analysis of Industrial Routes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Morpholine, a heterocyclic organic compound with the chemical formula O(CH₂CH₂)₂NH, is a cornerstone intermediate in a multitude of industrial applications. From the synthesis of pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib to its use as a corrosion inhibitor in power plants and a chemical emulsifier in fruit waxing, the demand for efficient and cost-effective morpholine production is significant. This guide provides an in-depth comparative analysis of the primary industrial synthesis routes for morpholine, offering a technical and economic evaluation to inform process selection and optimization in research and manufacturing settings.

Executive Summary: The Industrial Dichotomy of Morpholine Synthesis

The industrial production of morpholine is dominated by two primary methodologies: the dehydration of diethanolamine (DEA) and the catalytic amination of diethylene glycol (DEG). While both routes are chemically viable, the landscape of industrial preference has shifted significantly over the years. The older DEA-based process, which relies on strong acids, is increasingly supplanted by the more efficient and environmentally benign DEG route. This guide will dissect these two primary pathways, alongside a less common historical method, to provide a comprehensive cost-benefit analysis.

Route 1: The Dehydration of Diethanolamine (DEA)

This classical approach involves the intramolecular cyclization of diethanolamine, typically facilitated by a strong acid like sulfuric acid or oleum. The acid protonates the hydroxyl groups, converting them into good leaving groups (water), which are then eliminated to form the morpholine ring.

Reaction Mechanism and Causality

The choice of a strong, dehydrating acid is critical. Sulfuric acid acts as both a catalyst and a dehydrating agent, absorbing the water produced and driving the equilibrium towards the product. The reaction proceeds via the formation of a sulfate ester intermediate, followed by an intramolecular nucleophilic attack by the nitrogen atom to close the ring.

DEA_to_Morpholine cluster_reactants Reactants cluster_products Products DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H⁺ (from H₂SO₄) Intermediate Sulfate Ester Intermediate Protonated_DEA->Intermediate - H₂O Morpholine Morpholine Intermediate->Morpholine Intramolecular Cyclization - H₂SO₄ H2SO4 H₂SO₄ H2O H₂O

Caption: Dehydration of Diethanolamine to Morpholine.

Experimental Protocol (Laboratory Scale)

The following protocol is based on the dehydration of diethanolamine using a strong acid:

  • To a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.

  • Slowly add concentrated sulfuric acid (or hydrochloric acid for a similar laboratory-scale synthesis) with cooling until the mixture is strongly acidic (pH ~1). This step is highly exothermic.

  • Heat the mixture to drive off the water and then increase the temperature to 185-195°C for the cyclization to occur. Reaction times can vary from 30 minutes to several hours depending on the acid and temperature.

  • After cooling, the reaction mixture is neutralized with a strong base, such as sodium hydroxide, to a pH of 11.

  • The resulting mixture is filtered, and the filtrate is distilled to isolate the morpholine product.

Cost-Benefit Analysis of the DEA Route
ParameterAssessmentSupporting Data & Insights
Yield HighIndustrial processes using oleum can achieve yields of 90-95%. Laboratory-scale synthesis may yield 35-50%.
Raw Material Cost HighDiethanolamine is generally more expensive than diethylene glycol.
Capital & Energy Costs ModerateThe reaction is exothermic, but heating is required for cyclization. The corrosive nature of the reactants necessitates specialized, corrosion-resistant reactors.
Environmental Impact High (Negative)The neutralization step generates large quantities of sodium sulfate, a byproduct with significant disposal costs.
Safety Hazards HighInvolves the handling of large quantities of highly corrosive strong acids (sulfuric acid, oleum). The reaction is highly exothermic and can lead to foaming.

Route 2: The Catalytic Amination of Diethylene Glycol (DEG)

This is the most prevalent industrial method for morpholine synthesis. It involves the reaction of diethylene glycol with ammonia at high temperatures (150-400°C) and pressures (3-40 MPa) in the presence of a hydrogenation catalyst.

Reaction Mechanism and Causality

This process is a reductive amination. The catalyst, typically containing metals like nickel, copper, or cobalt on an alumina support, facilitates the dehydrogenation of the alcohol to an aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to the amine. An intramolecular reaction then leads to the formation of morpholine. Hydrogen is crucial in this process to maintain the activity of the catalyst.

DEG_to_Morpholine cluster_reactants Reactants cluster_products Products DEG Diethylene Glycol Aldehyde Aldehyde Intermediate DEG->Aldehyde - H₂ (Catalyst) Imine Imine Intermediate Aldehyde->Imine + NH₃, - H₂O AEE 2-(2-aminoethoxy)ethanol (Intermediate/Byproduct) Imine->AEE + H₂ (Catalyst) Morpholine Morpholine AEE->Morpholine Intramolecular Cyclization - H₂O (Catalyst) Catalyst Hydrogenation Catalyst NH3 NH₃ H2 H₂

Caption: Catalytic Amination of Diethylene Glycol.

Industrial Protocol Insights

An improved industrial process involves the use of a trickle bed reactor. Diethylene glycol and ammonia are continuously fed into the reactor, which is operated under conditions that maintain the DEG as a discontinuous liquid phase while the morpholine formed is predominantly in the vapor phase. This approach enhances efficiency and selectivity. The reaction products are then separated, and any unreacted intermediate, 2-(2-aminoethoxy)ethanol (AEE), can be recycled back into the reactor to produce more morpholine.

Cost-Benefit Analysis of the DEG Route
ParameterAssessmentSupporting Data & Insights
Yield & Selectivity HighConversions of DEG to morpholine can exceed 90% with high selectivity under optimized conditions. Modern catalysts can achieve up to 99% conversion and 95% selectivity.
Raw Material Cost LowDiethylene glycol is a readily available and relatively inexpensive bulk chemical.
Capital & Energy Costs HighRequires high-pressure reactors and significant energy input to maintain high temperatures and pressures. Catalyst cost is a factor, though they have a considerable lifespan.
Environmental Impact Low to ModerateThis route avoids the large-scale production of salt byproducts. The main environmental considerations are energy consumption and the handling/disposal of metal catalysts.
Safety Hazards Moderate to HighThe process operates at high pressures and temperatures, and involves flammable hydrogen gas and toxic ammonia.

Route 3: From Bis(2-chloroethyl) Ether and Ammonia

A less common method for morpholine production involves the reaction of bis(2-chloroethyl) ether with ammonia. This reaction forms morpholine and ammonium chloride as a byproduct.

Reaction Mechanism and Causality

This is a classic nucleophilic substitution reaction. Ammonia acts as the nucleophile, displacing the chloride ions from the bis(2-chloroethyl) ether in a two-step process to form the cyclic amine.

Ether_to_Morpholine cluster_reactants Reactants cluster_products Products Ether Bis(2-chloroethyl) Ether Intermediate Intermediate Ether->Intermediate + NH₃, - HCl Morpholine Morpholine Intermediate->Morpholine Intramolecular Cyclization + NH₃, - NH₄Cl NH3 NH₃ NH4Cl NH₄Cl

Caption: Synthesis from Bis(2-chloroethyl) Ether.

Cost-Benefit Analysis of the Bis(2-chloroethyl) Ether Route
ParameterAssessmentSupporting Data & Insights
Yield ModerateData on industrial-scale yields for this process is less readily available compared to the other routes.
Raw Material Cost HighBis(2-chloroethyl) ether is a hazardous and relatively expensive starting material.
Capital & Energy Costs ModerateThe reaction conditions are generally milder than the DEG route, but the handling of a hazardous reactant adds complexity.
Environmental Impact ModerateThe formation of ammonium chloride byproduct requires management and disposal.
Safety Hazards HighBis(2-chloroethyl) ether is a toxic and carcinogenic compound, requiring stringent safety protocols.

Comparative Summary and Recommendation

The following table provides a side-by-side comparison of the key performance indicators for the two primary morpholine synthesis routes.

FeatureDehydration of Diethanolamine (DEA)Catalytic Amination of Diethylene Glycol (DEG)
Primary Raw Materials Diethanolamine, Strong Acid (e.g., H₂SO₄)Diethylene Glycol, Ammonia, Hydrogen
Typical Yield 90-95% (with oleum)>90%
Reaction Conditions High temperature (~185-195°C), atmospheric pressureHigh temperature (150-400°C), High pressure (3-40 MPa)
Catalyst Strong AcidHydrogenation catalyst (Ni, Cu, Co on Alumina)
Key Byproducts Sodium Sulfate (after neutralization)2-(2-aminoethoxy)ethanol (AEE), N-ethylmorpholine
Economic Viability Less favorable due to higher raw material cost and waste disposal.More favorable due to lower raw material cost and higher efficiency.
Environmental Profile Significant solid waste (sodium sulfate) generation.Lower waste, but energy-intensive.
Safety Concerns Handling of large volumes of corrosive acids.High pressure, flammable hydrogen, toxic ammonia.

Conclusion for the Practicing Scientist

For researchers and professionals in drug development and chemical synthesis, understanding the industrial landscape of key intermediates like morpholine is crucial for strategic planning and process development. The evidence overwhelmingly supports the catalytic amination of diethylene glycol (DEG) as the superior industrial route for morpholine synthesis. Its higher efficiency, lower raw material costs, and more favorable environmental profile make it the clear choice for large-scale, sustainable production.

While the dehydration of diethanolamine (DEA) remains a viable laboratory-scale method and can achieve high yields, its economic and environmental drawbacks make it less competitive on an industrial scale. The synthesis from bis(2-chloroethyl) ether is largely of historical interest and is not a preferred route due to the hazardous nature of the starting material.

As the chemical industry continues to move towards greener and more sustainable practices, further research into catalyst development for the DEG route to lower the required temperature and pressure, thereby reducing energy consumption, will be a key area of focus.

References

  • U.S. Department of Agriculture. (n.d.). Morpholine - Processing. Available at: [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method. Available at: [Link]

  • U.S. Patent 4,647,663. (1987). Synthesis of morpholine. Google Patents.
  • European Patent EP0036331B1. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. Google Patents.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Nile Chemicals. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a publicly available video demonstrating the lab-scale synthesis).

  • U.S. Patent 3,151,112. (1964). Process for the preparation of morpholines. Google Patents.
  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

A Senior Application Scientist's Guide to Chiral Morpholine Scaffolds: Benchmarking (S)-3-(Methoxymethyl)morpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the intricate world of pharmaceutical development, stereochemistry is not a trivial detail; it is a critical determinant of a drug's efficacy and safety. The vast majority of biological targets, from enzymes to receptors, are inherently chiral, creating a lock-and-key relationship where only one enantiomer of a chiral drug will elicit the desired therapeutic effect.[1] The other may be inactive or, in worst-case scenarios, contribute to off-target toxicity. This reality has driven a paradigm shift in drug synthesis, placing immense value on chiral synthons—enantiomerically pure building blocks that serve as foundational elements for constructing complex active pharmaceutical ingredients (APIs).[1][2]

Among the pantheon of "privileged structures" in medicinal chemistry, the morpholine ring is particularly noteworthy.[3][4] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier—key pharmacokinetic properties that are often challenging to optimize.[5][6] When chirality is introduced to this scaffold, as in (S)-3-(Methoxymethyl)morpholine hydrochloride , we are presented with a powerful tool for asymmetric synthesis. This guide provides an in-depth comparison of this advanced synthon and its parent structures against other established chiral building blocks, using the synthesis of high-impact pharmaceuticals as a proving ground. We will delve into the causality of experimental choices, present detailed, reproducible protocols, and offer quantitative data to guide researchers in selecting the optimal chiral starting material for their synthetic campaigns.

Section 1: The Benchmark Profile: (S)-3-(Methoxymethyl)morpholine and Its Role in Complex Synthesis

This compound (CAS No: 218594-76-4) is a chiral building block valued for its pre-installed stereocenter and functional handles.[7][8] The morpholine core provides desirable physicochemical properties, the (S)-stereocenter at the 3-position offers a fixed point of asymmetry, and the methoxymethyl group at this center provides a non-reactive, sterically defined substituent that can influence downstream diastereoselectivity. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation.[7][8]

While a direct, published synthesis of a widely commercialized drug like Linezolid using this specific synthon is not prevalent in the literature, its utility is powerfully demonstrated in the synthesis of another class of complex APIs: Neurokinin-1 (NK-1) receptor antagonists . A premier example is Aprepitant , a blockbuster antiemetic agent developed by Merck. The core of Aprepitant is a highly substituted chiral morpholine, and its industrial synthesis represents a masterclass in asymmetric control.

Case Study: Synthesis of the Aprepitant Core via a Chiral Morpholine Synthon

The synthesis of Aprepitant showcases the strategic advantage of using a pre-formed, enantiopure morpholine scaffold. A key intermediate, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine , contains the critical chiral morpholine core.[6][9][10] The published synthesis from Merck highlights a highly efficient, stereoselective process that sets three distinct stereocenters with exceptional control.[11]

The logic behind this approach is rooted in atom economy and stereochemical precision. By starting with a chiral morpholine derivative, the synthetic route avoids the need for early-stage chiral resolutions or less predictable asymmetric reactions, which can often lower overall yield and increase purification burdens.

Below is a representative workflow and a detailed protocol for a key transformation in the synthesis of the Aprepitant core, illustrating the application of this class of synthons.

Workflow for Aprepitant Intermediate Synthesis

G cluster_start Starting Materials cluster_process Key Transformations start1 Chiral Morpholinone (e.g., (S)-3-(4-fluorophenyl)morpholin-2-one) step1 step1 start1->step1 start2 Chiral Alcohol ((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol) start2->step1 step2 step2 step1->step2 step3 step3 step2->step3 product Product (Aprepitant Core Intermediate) step3->product G cluster_start Starting Materials cluster_process Key Transformations start1 Protected Aldehyde (Derived from 3-fluoro-4-morpholinylaniline) step1 step1 start1->step1 start2 Nitromethane start2->step1 step2 step2 step1->step2 step3 step3 step2->step3 product Product Linezolid step3->product

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)- vs (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. While one enantiomer may provide the desired therapeutic effect, its counterpart could be inactive or, in worst-case scenarios, responsible for adverse effects. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of stereoisomeric composition, requiring a stereochemically specific identity test and/or a selective assay.[1][2] This guide provides a comprehensive spectroscopic framework for the definitive comparison and identification of the (S)- and (R)-enantiomers of 3-(Methoxymethyl)morpholine hydrochloride, a chiral building block crucial in the synthesis of various active pharmaceutical ingredients (APIs).[3]

This document moves beyond a simple listing of techniques. It delves into the causality behind the spectroscopic choices, establishing a self-validating system of analysis where each step confirms the findings of the last, culminating in an unambiguous determination of stereochemical identity.

Part 1: Foundational Structural & Purity Analysis (Achiral Methods)

The first step in any rigorous analysis is to confirm the fundamental chemical structure and purity of the analyte, irrespective of its chirality. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are ideal for this purpose. It is a foundational principle that enantiomers, possessing identical atomic connectivity and bond types, will produce indistinguishable spectra in an achiral environment. Therefore, the data presented in this section are expected to be identical for both (S)- and (R)-3-(Methoxymethyl)morpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For 3-(Methoxymethyl)morpholine hydrochloride, both ¹H and ¹³C NMR will confirm the presence of the morpholine ring and the methoxymethyl substituent. The morpholine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which often present as complex multiplets.[4][5]

Expected ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
-OCH₃ ~3.3 ~59 Singlet in ¹H NMR.
-CH -CH₂OCH₃ ~3.5 - 3.7 ~75 Multiplet in ¹H NMR, adjacent to the chiral center.
-CH-CH₂ -OCH₃ ~3.4 - 3.6 ~73 Diastereotopic protons, may appear as complex multiplets.
Ring CH₂ (C2/C6) ~2.8 - 3.2 & ~3.8 - 4.1 ~67 & ~50 Protons adjacent to oxygen and nitrogen appear at different shifts. Complex splitting patterns due to axial/equatorial positions.[4]
Ring CH₂ (C5) ~2.6 - 3.0 ~45 Protons adjacent to the nitrogen atom.

| N-H | Variable | - | Broad signal, dependent on concentration and solvent. |

Note: Data are predictive based on the morpholine scaffold and typical substituent effects.[6] Actual shifts may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The hydrochloride salt form will show a prominent broad absorption for the N-H⁺ stretch. The spectrum will confirm the presence of C-O, C-N, and C-H bonds.

Expected Key IR Absorptions

Functional Group Wavenumber (cm⁻¹) Intensity
N-H⁺ Stretch (Ammonium Salt) 2400 - 2800 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C-O Stretch (Ether) 1080 - 1150 Strong

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

Note: These are characteristic ranges for morpholine and related structures.[7][8]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio, confirming the molecular weight and providing structural information through fragmentation patterns. For these compounds, the molecular weight of the hydrochloride salt is 167.63 g/mol .[3] Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecule [M+H]⁺ at m/z 132.10, corresponding to the free base (C₆H₁₃NO₂).[9]

Part 2: The Decisive Step – Chiroptical Spectroscopy

While achiral methods confirm the constitution, they are blind to stereochemistry. To differentiate between the (S) and (R) enantiomers, a technique that interacts differently with each mirror image is required. Vibrational Circular Dichroism (VCD) is the definitive method for this purpose.

The Principle of Vibrational Circular Dichroism (VCD)

VCD is the extension of circular dichroism into the infrared region.[10] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation.[11] Because enantiomers interact with polarized light in an equal but opposite manner, they produce VCD spectra that are perfect mirror images of each other—a phenomenon known as the Cotton effect. This provides an unambiguous fingerprint of the absolute configuration.[12][13]

VCD_Principle s_mol (S)-3-(Methoxymethyl)morpholine hydrochloride s_spec VCD Spectrum: Positive & Negative Bands s_mol->s_spec Interaction with circularly polarized IR r_spec VCD Spectrum: Negative & Positive Bands (Mirror Image of S) conclusion Result: Mirror-Image Spectra (Equal Magnitude, Opposite Sign) = Unambiguous Enantiomeric Identification s_spec->conclusion r_mol (R)-3-(Methoxymethyl)morpholine hydrochloride r_mol->r_spec Interaction with circularly polarized IR r_spec->conclusion

Experimental Protocol: VCD Spectroscopy

Objective: To acquire the VCD and IR spectra of (S)- and (R)-3-(Methoxymethyl)morpholine hydrochloride and confirm their mirror-image relationship.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of each enantiomer.

    • Dissolve each sample in 200 µL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). Causality Note: Deuterated solvents are used to avoid overwhelming C-H signals from the solvent that would obscure the analyte's vibrational bands.

    • Transfer the solutions to a VCD sample cell with a pathlength of 100-200 µm.

  • Instrument Setup (FT-VCD Spectrometer):

    • Use a high-performance FT-IR spectrometer equipped with a VCD module, such as a photoelastic modulator (PEM).[10]

    • Set the spectral resolution to 4 cm⁻¹.

    • Program the instrument to collect data for a sufficient duration to achieve a high signal-to-noise ratio (SNR), typically 4-6 hours per sample. Causality Note: VCD signals are several orders of magnitude weaker than IR absorption signals (typically 10⁻⁴ to 10⁻⁵ absorbance units), necessitating longer collection times.[11]

  • Data Acquisition:

    • Collect the VCD spectrum for the (S)-enantiomer.

    • Collect the VCD spectrum for the (R)-enantiomer under identical conditions.

    • Collect a spectrum of the pure solvent under the same conditions to serve as a baseline.

  • Data Processing:

    • Subtract the solvent baseline from each sample spectrum.

    • Overlay the VCD spectra of the (S)- and (R)-enantiomers for direct comparison.

Expected Results and Interpretation

The simultaneously acquired IR spectra for both samples should be identical, re-confirming the findings from Part 1. However, the VCD spectra will be distinct and diagnostic.

Comparative Spectroscopic Data Summary

Spectroscopic Technique (S)-3-(Methoxymethyl)morpholine HCl (R)-3-(Methoxymethyl)morpholine HCl Key Differentiator
¹H & ¹³C NMR Identical Spectra Identical Spectra None
IR Spectroscopy Identical Spectra Identical Spectra None
Mass Spectrometry Identical m/z and Fragmentation Identical m/z and Fragmentation None

| VCD Spectroscopy | Unique bisignate pattern (e.g., +,-,+) | Mirror-image bisignate pattern (e.g., -,+,-) | Opposite sign for all signals |

For every vibrational band where the (S)-enantiomer shows a positive VCD signal, the (R)-enantiomer will show a negative signal of equal magnitude, and vice-versa. This perfect mirror-image relationship is the gold standard for confirming the identity of two enantiomers and can be used to determine enantiomeric excess (% ee) in mixtures.[13][14][15]

Part 3: Integrated Analytical Workflow

A robust analytical strategy integrates foundational and decisive techniques into a logical progression. The workflow below ensures both structural integrity and stereochemical purity are confirmed in a self-validating sequence.

Workflow start Receive Sample: (S)- or (R)-Enantiomer struct_confirm Step 1: Structural Confirmation (Achiral Methods) start->struct_confirm nmr NMR (¹H, ¹³C) - Confirm C-H Framework struct_confirm->nmr ms Mass Spec (ESI-MS) - Confirm Molecular Weight struct_confirm->ms ir IR Spectroscopy - Confirm Functional Groups struct_confirm->ir decision Does Structure Match 3-(Methoxymethyl)morpholine HCl? nmr->decision ms->decision ir->decision chiral_analysis Step 2: Chiral Identification (Chiroptical Method) decision->chiral_analysis Yes report_fail Report: FAILED Structure Incorrect decision->report_fail No vcd VCD Spectroscopy - Acquire Spectrum chiral_analysis->vcd compare Compare Sample VCD Spectrum to Reference (S) and (R) Spectra vcd->compare result Does VCD spectrum match (S) or (R) reference? compare->result report_S Report: Sample is (S)-Enantiomer result->report_S Matches (S) report_R Report: Sample is (R)-Enantiomer result->report_R Matches (R) report_fail_chiral Report: FAILED Chiral Identity Ambiguous (e.g., Racemic Mixture) result->report_fail_chiral No Match

Conclusion

The spectroscopic differentiation of (S)- and (R)-3-(Methoxymethyl)morpholine hydrochloride is a tale of two classes of techniques. While NMR, IR, and MS are indispensable for confirming the molecular structure and purity, they are inherently incapable of distinguishing between enantiomers. The definitive analysis rests upon chiroptical methods, with Vibrational Circular Dichroism (VCD) standing out as a powerful and conclusive technique. The observation of mirror-image VCD spectra for the (S) and (R) forms provides an unambiguous confirmation of their absolute configurations. This integrated approach, combining foundational and stereospecific techniques, constitutes a robust, reliable, and scientifically sound methodology essential for researchers and drug development professionals working with chiral molecules.

References

  • (S)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. Accessed January 5, 2026. [Link]

  • 3-(Methoxymethyl)morpholine. PubChem, National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

  • Morpholine hydrochloride. NIST Chemistry WebBook. Accessed January 5, 2026. [Link]

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Top Curr Chem, 298, 189-236. [Link]

  • Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. May 1992. [Link]

  • Practical Synthesis of Chiral 2-Morpholine. ACS Publications - Organic Process Research & Development. Accessed January 5, 2026. [Link]

  • Vibrational circular dichroism. Wikipedia. Accessed January 5, 2026. [Link]

  • Photoexcitation Circular Dichroism in Chiral Molecules. arXiv.org. Accessed January 5, 2026. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess. RSC Publishing. Accessed January 5, 2026. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Accessed January 5, 2026. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central, National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. May 6, 2008. [Link]

  • FDA issues flexible policy on chiral drugs. ACS Publications - C&EN Global Enterprise. Accessed January 5, 2026. [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum. ResearchGate. Accessed January 5, 2026. [Link]

  • Rapid Vibrational Circular Dichroism Spectroscopy. ACS Measurement Science Au. Accessed January 5, 2026. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central, National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

  • List of chiral drugs approved by FDA in 2024. ResearchGate. Accessed January 5, 2026. [Link]

  • Vibrational circular dichroism (VCD). Bruker. Accessed January 5, 2026. [Link]

  • Determination of a low-level percent enantiomer... using vibrational circular dichroism (VCD). PubMed, National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality. University of Birmingham's Research Portal. Accessed January 5, 2026. [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Accessed January 5, 2026. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Accessed January 5, 2026. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Accessed January 5, 2026. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Accessed January 5, 2026. [Link]

  • Principle and Applications of Circular Dichroism. YouTube. Accessed January 5, 2026. [Link]

  • Morpholine. NIST Chemistry WebBook. Accessed January 5, 2026. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). Accessed January 5, 2026. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines. The Royal Society of Chemistry. Accessed January 5, 2026. [Link]

Sources

A Comparative Guide to Catalytic Systems in the Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Morpholine Scaffold in Drug Discovery

The morpholine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and hydrogen bond accepting capability, make it a desirable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug molecules. The synthesis of substituted morpholines, particularly those with stereochemical complexity, is therefore a critical endeavor in the pursuit of novel therapeutics. This guide provides a comparative analysis of various catalytic systems for the synthesis of substituted morpholines, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.

Homogeneous Transition Metal Catalysis: A Versatile Toolkit

Homogeneous catalysis offers a powerful and versatile platform for the construction of the morpholine core, with catalysts based on copper, palladium, rhodium, and ruthenium demonstrating significant utility.

Copper-Catalyzed Multi-Component Reactions

Copper catalysts, being earth-abundant and relatively inexpensive, have emerged as attractive options for morpholine synthesis. A notable example is the one-pot, three-component reaction of amino alcohols, aldehydes, and diazomalonates.[3] This approach allows for the efficient construction of highly substituted morpholines. While rhodium catalysts were initially explored for this transformation, copper(I) catalysts were found to be more effective, affording the desired products in good yields.[3] However, a limitation of this method can be poor diastereoselectivity when chiral amino alcohols are used, though this can sometimes be addressed through post-synthetic epimerization.[3]

Another copper-catalyzed domino reaction involves the three-component reaction of terminal alkynes, isocyanates, and oxiranes, providing an atom-economic route to morpholine derivatives.[4] The success of this reaction is highly dependent on anhydrous conditions, with moisture or oxygen completely inhibiting the transformation.[4]

Proposed Mechanism for Copper-Catalyzed Three-Component Synthesis:

G cluster_0 Catalytic Cycle catalyst Cu(I) Catalyst carbenoid Copper Carbenoid (I) catalyst->carbenoid + Diazo Ester diazo Diazo Ester diazo->carbenoid insertion_product Insertion Product (III) carbenoid->insertion_product + Imino Alcohol imino_alcohol Imino Alcohol (II) (from amino alcohol + aldehyde) imino_alcohol->insertion_product enolate Malonate Enolate insertion_product->enolate forms morpholine Substituted Morpholine (4) morpholine->catalyst + Catalyst (regenerated) enolate->morpholine Nucleophilic Attack

Caption: Proposed mechanism for the copper-catalyzed three-component synthesis of morpholines.[3]

Palladium-Catalyzed Carboamination

Palladium catalysis has been instrumental in the development of stereocontrolled syntheses of substituted morpholines. A key strategy involves the intramolecular carboamination of O-allyl ethanolamine derivatives.[5] This approach allows for the synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols, yielding single stereoisomers in moderate to good yields.[5] The choice of ligand on the palladium catalyst is crucial for achieving good yields.[5] A Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst also provides access to various nitrogen heterocycles, including morpholines.[6]

Asymmetric Synthesis with Titanium/Ruthenium and Rhodium Catalysts

For the synthesis of chiral morpholines, tandem catalytic systems have proven highly effective. An efficient one-pot reaction employing a titanium catalyst for hydroamination followed by asymmetric transfer hydrogenation with a Noyori-Ikariya ruthenium catalyst (RuCl) affords chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses (>95% ee).[7][8][9] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the ruthenium catalyst's ligand are critical for achieving high enantioselectivity.[7][8]

Rhodium catalysts, particularly those with bisphosphine ligands bearing a large bite angle, have been successfully applied in the asymmetric hydrogenation of unsaturated morpholines.[10][11] This method provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[10][11] The resulting products can be further transformed into key intermediates for bioactive compounds.[11]

Experimental Workflow for Asymmetric Synthesis:

G start Aminoalkyne Substrate hydroamination Hydroamination (Ti Catalyst) start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Asymmetric Transfer Hydrogenation (Ru Catalyst) imine->ath product Chiral 3-Substituted Morpholine ath->product

Caption: Tandem catalytic approach for the enantioselective synthesis of 3-substituted morpholines.[7]

Heterogeneous Catalysis: Towards Greener and More Scalable Processes

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable and cost-effective synthetic processes.

A notable example is a catalyst system for the synthesis of morpholine from diethylene glycol via amination and cyclization. This catalyst utilizes a support of Al₂O₃ with Ni, Cu, and Zn as the active components and La as a promoter.[12] The addition of lanthanum significantly increases the specific surface area of the catalyst, allowing the reaction to proceed at lower pressures (0.3–1.0 MPa) compared to catalysts without the promoter (1.0–2.4 MPa).[12] This heterogeneous catalyst demonstrates high conversion of diethylene glycol (99.0%–100%) and excellent selectivity for morpholine (98.5%–99.5%).[12] The ability to reuse the catalyst multiple times makes this an attractive option for industrial-scale production.[13]

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules without the need for transition metals. In the context of morpholine synthesis, chiral phosphoric acids have been employed as catalysts for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[14][15] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing a novel asymmetric aza-benzilic ester rearrangement.[15]

While morpholine-based organocatalysts have been explored, they generally exhibit lower reactivity in enamine catalysis compared to pyrrolidine- or piperidine-based catalysts.[16] This is attributed to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the enamine intermediate.[16] However, recent studies have shown that appropriately substituted β-morpholine amino acids can act as efficient organocatalysts for the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and diastereoselectivity, and good to high enantioselectivity.[16]

Biocatalysis: The Power of Enzymes

Biocatalysis offers a green and highly selective alternative for the synthesis of pharmaceutical intermediates. Amide bond synthetases have been utilized for the preparative synthesis of the monoamine oxidase A inhibitor moclobemide from p-chlorobenzoic acid and 4-(2-aminoethyl)morpholine.[17] The use of enzymes can lead to highly specific transformations under mild reaction conditions, often with excellent chemo-, regio-, and stereoselectivity. While the application of biocatalysis in the synthesis of the morpholine core itself is an area of ongoing research, its utility in the functionalization of morpholine-containing molecules is well-established.[17]

Performance Comparison of Catalytic Systems

Catalyst TypeKey AdvantagesKey LimitationsTypical YieldsStereoselectivityRepresentative Catalyst(s)
Copper (Homogeneous) Earth-abundant, low cost, good for multi-component reactions.[3]Can exhibit poor diastereoselectivity, sensitive to moisture.[3][4]50-95%[3][4]Variable[3]Cu(I) salts[3]
Palladium (Homogeneous) Excellent for stereocontrolled synthesis, good functional group tolerance.[5]Catalyst can be expensive, may require specific ligands.[5]Moderate to good[5]High (single stereoisomers)[5](IPr)Pd(acac)Cl, Pd(DMSO)₂(TFA)₂[5][6]
Titanium/Ruthenium (Homogeneous) Excellent for asymmetric synthesis, high enantioselectivity.[7][8]Requires a two-catalyst system, may have limited substrate scope.Good[7][8]>95% ee[7][8]Ti(NMe₂)₂(NMe₂CH₂CH₂NMe₂)₂ / RuCl[7][8]
Rhodium (Homogeneous) High yields and excellent enantioselectivity in asymmetric hydrogenation.[10][11]Catalyst can be expensive.Quantitative[10][11]Up to 99% ee[10][11]Rh(I) complexes with bisphosphine ligands[10][11]
Nickel/Copper/Zinc (Heterogeneous) Reusable, suitable for large-scale production, operates at lower pressure with promoter.[12]High temperatures required, primarily for unsubstituted morpholine synthesis.99-100% conversion, 98.5-99.5% selectivity[12]Not applicableNi-Cu-Zn/Al₂O₃ with La promoter[12]
Organocatalysts Metal-free, good for asymmetric synthesis.[14][15][16]Morpholine-based catalysts can have lower reactivity.[16]Good to excellent[16]Good to excellent ee and de[16]Chiral phosphoric acids, β-morpholine amino acids[14][15][16]
Biocatalysts Highly selective, environmentally friendly, mild reaction conditions.[17]Substrate scope can be limited, enzyme availability and stability can be a concern.Preparative scale demonstrated[17]HighAmide bond synthetases[17]

Experimental Protocols

General Procedure for Copper-Catalyzed Three-Component Synthesis of Substituted Morpholines

To a solution of the amino alcohol (1.0 equiv) and aldehyde (1.1 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added the copper(I) catalyst (e.g., CuI, 5 mol%). The mixture is stirred at room temperature for a specified time. A solution of the diazomalonate (1.2 equiv) in the same solvent is then added dropwise over a period of time. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired substituted morpholine.[3]

General Procedure for Asymmetric Hydrogenation of Unsaturated Morpholines using a Rhodium Catalyst

In a glovebox, the unsaturated morpholine substrate and the rhodium catalyst (e.g., [Rh(COD)L]BF₄, where L* is a chiral bisphosphine ligand, 0.2-1 mol%) are dissolved in a degassed solvent (e.g., ethyl acetate). The solution is transferred to an autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature for a set time. After cooling and releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral substituted morpholine.*[10][11]

Conclusion and Future Outlook

The synthesis of substituted morpholines continues to be an area of active research, driven by the importance of this scaffold in medicinal chemistry. A diverse array of catalytic systems, each with its own set of advantages and limitations, is now available to the synthetic chemist. Homogeneous transition metal catalysts offer unparalleled versatility and control over stereochemistry.[3][5][7][8][10][11] Heterogeneous catalysts provide a practical solution for large-scale, sustainable production.[12] Organocatalysis and biocatalysis represent promising avenues for metal-free and environmentally benign syntheses.[14][15][16][17]

The choice of catalyst will ultimately depend on the specific target molecule, the desired scale of the reaction, and considerations of cost and sustainability. Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions with broader substrate scope. The continued evolution of catalytic methods will undoubtedly facilitate the discovery and development of the next generation of morpholine-containing therapeutics.

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.[Link]

  • Plausible mechanism for the synthesis of morpholines via radical intermediates. ResearchGate.[Link]

  • Recent progress in the synthesis of morpholines. ResearchGate.[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.[Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate.[Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). ResearchGate.[Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • Recent Advances in Biocatalysis for Drug Synthesis. MDPI.[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications.[Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications.[Link]

  • Three-Component Synthesis of Morpholine Derivatives. Thieme.[Link]

  • Morpholine synthesis. Organic Chemistry Portal.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.[Link]

  • Morpholine synthetic catalyst and preparation method thereof.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.[Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace.[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC - NIH.[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed.[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC - NIH.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-3-(Methoxymethyl)morpholine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the scrupulous management of chemical reagents is as crucial as the innovative science they enable. The proper disposal of compounds such as (S)-3-(Methoxymethyl)morpholine hydrochloride, a morpholine derivative, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and effective disposal of this compound, ensuring that your laboratory practices align with the highest standards of safety and scientific integrity.

While specific hazard data for this compound is not extensively documented, the well-characterized hazardous nature of the parent compound, morpholine, and its hydrochloride salt necessitates a cautious approach.[1][2][3][4][5][6] Morpholine is recognized as a flammable, corrosive, and toxic substance, and therefore, its derivatives should be handled as hazardous waste unless explicitly determined otherwise by a certified authority.[1][2][3][6][7]

I. Waste Characterization and Hazard Assessment

The foundational step in any chemical waste management plan is the accurate characterization of the waste stream. Based on the known hazards of morpholine, this compound waste should be presumed hazardous.

PropertyGuideline/ValueSource
Primary Hazard Class Assumed Hazardous Waste[7][8]
Potential Hazards Flammable, Corrosive, Toxic[1][2][3][6]
Incompatible Agents Strong oxidizing agents, acids, nitrosating agents[2][3]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[4][9]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated materials. This process is designed to comply with general hazardous waste regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13]

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[7][10][14][15]

  • Solid Waste:

    • Collect all solid waste, including residual amounts of this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from spill cleanups.

    • Place these materials into a designated, chemically compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid.[7][9][10]

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][9]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.[9][15]

    • The container should be clearly labeled "Hazardous Waste" and list all constituents, including solvents and their approximate percentages.[9]

    • Crucially, do not mix this waste stream with other incompatible chemical wastes. [10][14] For instance, avoid mixing with strong acids or oxidizing agents.[2][3]

Empty containers that once held this compound must be thoroughly decontaminated before they can be considered for non-hazardous disposal.[7][9]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble.

    • Collect all rinsate from each rinse. This rinsate is considered hazardous waste and must be added to the appropriate liquid hazardous waste container.[9]

    • Under no circumstances should the rinsate be poured down the drain. [1][3][14]

  • Container Disposal:

    • After triple rinsing and allowing the container to dry completely, the original chemical label must be fully defaced or removed.[7][9]

    • The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's specific policies.[7][9][16]

III. Hazardous Waste Storage and Accumulation

The storage of generated hazardous waste is strictly regulated.[7][10]

  • Designated Area: Store hazardous waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[7][9]

  • Secondary Containment: All waste containers must be kept in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[7][10]

  • Container Integrity: Ensure that waste containers are always kept closed, except when adding waste, and are in good condition.[10]

  • Accumulation Time: Adhere to the maximum accumulation time limits for hazardous waste as stipulated by the EPA and your institution's policies.[10]

IV. Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Incineration: For morpholine, the preferred method of disposal is incineration with appropriate emission controls for nitrogen oxides.[17] This is a likely suitable disposal route for its derivatives.

  • Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department will coordinate with a certified hazardous waste contractor for the pickup, transport, and final disposal of the waste in compliance with all federal, state, and local regulations.[18]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_processing Waste Processing & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Waste (S)-3-(Methoxymethyl)morpholine hydrochloride Waste Solid Solid Waste Waste->Solid Liquid Liquid Waste Waste->Liquid Container Empty Container Waste->Container Solid_Collection Collect in Labeled Solid Waste Container Solid->Solid_Collection Liquid_Collection Collect in Labeled Liquid Waste Container Liquid->Liquid_Collection Triple_Rinse Triple Rinse with Suitable Solvent Container->Triple_Rinse SAA Store in Satellite Accumulation Area (Secondary Containment) Solid_Collection->SAA Liquid_Collection->SAA Triple_Rinse->Liquid_Collection Collect Rinsate Rinsed_Container Deface Label on Dry, Rinsed Container Triple_Rinse->Rinsed_Container EHS Arrange Pickup with EHS/Licensed Contractor SAA->EHS Incineration Incineration EHS->Incineration Non_Haz Dispose as Non-Hazardous Waste Rinsed_Container->Non_Haz

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • Laboratory Waste Guide 2025.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Benchchem. Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. Morpholine - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling (S)-3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work demands both innovation and an unwavering commitment to safety. Handling novel chemical entities requires a proactive and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of (S)-3-(Methoxymethyl)morpholine hydrochloride, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE).

Our core principle is that every protocol must be a self-validating system. This begins with a thorough understanding of the potential hazards to justify every safety choice we make. Since a comprehensive, peer-reviewed safety profile for this compound is not widely available, our risk assessment is built upon authoritative data from its parent compound, morpholine, and the closely related morpholine hydrochloride. This conservative approach ensures we are prepared for the highest potential risk.

Hazard Identification: The "Why" Behind the Protection

Understanding the potential hazards is the critical first step in defining your PPE requirements. The hazards associated with the morpholine chemical class are significant and dictate a stringent approach to protection.

  • Skin Corrosion and Irritation: The parent compound, morpholine, is classified as causing severe skin burns (H314).[1][2][3] The hydrochloride salt is known to cause skin irritation (H315).[4] Therefore, we must assume this compound poses a significant risk of causing chemical burns or irritation upon contact.

  • Serious Eye Damage: Both morpholine and its hydrochloride salt are classified as causing serious eye damage (H314, H319).[1][3][4] Contact with even minute quantities of dust or liquid could result in irreversible injury.

  • Toxicity: Morpholine is toxic if it comes into contact with the skin or is inhaled (H311 + H331) and is harmful if swallowed (H302).[1][3] While the hydrochloride salt form is typically a solid with lower volatility, any procedure that generates dust or aerosols—such as weighing, scraping, or vigorous mixing—can create an inhalation hazard.

This hazard profile mandates that we treat this compound as a corrosive, toxic, and irritating substance, requiring a comprehensive PPE strategy to shield against all potential routes of exposure.

Core PPE Ensemble: Your First Line of Defense

Based on the hazard assessment, a standard PPE ensemble is required for any manipulation of this compound. This ensemble is designed to prevent accidental contact and is non-negotiable.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[5] Safety glasses alone do not provide adequate protection from splashes.[5] When handling larger volumes (>100mL) or performing operations with a high splash potential (e.g., preparing corrosive baths, transferring under pressure), a full-face shield must be worn over the safety goggles.[5]

  • Hand and Body Protection:

    • Lab Coat: A clean, flame-resistant lab coat with tight-fitting cuffs is required to protect street clothes and skin.[6][7] The coat must be fully snapped or buttoned.

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always check the manufacturer's compatibility chart for breakthrough times. When working, ensure the glove cuffs are pulled over the cuffs of the lab coat to prevent skin exposure at the wrist.[8] For extended operations, consider double-gloving.[5]

  • General Laboratory Attire: Full-length pants and closed-toe shoes with impermeable uppers are required at all times in the laboratory.[5][6]

Risk-Based PPE Selection: Scaling Protection to the Task

Not all laboratory operations carry the same level of risk. The core PPE ensemble should be augmented based on the scale and nature of your work. A formal hazard assessment is a regulatory requirement and a cornerstone of laboratory safety.[9][10][11] The following workflow and table provide guidance for scaling your PPE.

PPE_Workflow cluster_input Risk Assessment cluster_ppe PPE Level cluster_tasks Task Examples assess Assess Task & Scale standard_ppe Standard PPE (Goggles, Lab Coat, Nitrile Gloves) assess->standard_ppe Low Potential for Exposure enhanced_ppe Enhanced PPE (Standard PPE + Face Shield, Chem-Resistant Apron) assess->enhanced_ppe Moderate Splash Potential max_ppe Maximum Containment (Enhanced PPE + Respirator, Double Gloves) assess->max_ppe High Splash or Aerosol Potential weighing Weighing Solids (<1g) in ventilated enclosure standard_ppe->weighing solution_prep Solution Prep (<100mL) in fume hood standard_ppe->solution_prep large_scale Large Scale / High Energy (>1L, Exothermic Reaction) enhanced_ppe->large_scale spill_cleanup Spill Cleanup / Aerosol Generation max_ppe->spill_cleanup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Methoxymethyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-(Methoxymethyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.